molecular formula C15H14ClNO B1429451 N-(biphenyl-2-yl)-2-chloro-N-methylacetamide CAS No. 955879-95-5

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Cat. No.: B1429451
CAS No.: 955879-95-5
M. Wt: 259.73 g/mol
InChI Key: IPKWRKRPWLDRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide (: 955879-95-5) is an organic compound with the molecular formula C 15 H 14 ClNO and a molecular weight of 259.73 g/mol [ ]. This acetamide derivative is characterized by a predicted boiling point of 419.3±38.0 °C and a predicted density of 1.192±0.06 g/cm 3 [ ][ ]. This chemical serves as a versatile chemical synthesis intermediate . It is typically synthesized from N-methylbiphenyl-2-amine and chloroacetyl chloride [ ]. Compounds within the same class of 2-chloro-N-substituted acetamides are recognized as valuable building blocks in medicinal chemistry for the development of biologically active molecules [ ][ ]. For instance, structurally similar acetamide derivatives have been used as key precursors in the synthesis of novel compounds evaluated for potential antidepressant activity, acting as potential MAO-A inhibitors [ ]. The chloroacetamide group is a reactive handle that allows for further functionalization, often through nucleophilic substitution, to create more complex structures [ ]. Available from multiple global suppliers, this product is offered in high purities, typically 95% to 99%, to ensure consistent performance in research applications [ ]. Please be aware: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKWRKRPWLDRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document details a robust and reproducible synthetic methodology, beginning with the strategic N-methylation of 2-aminobiphenyl to yield the crucial precursor, N-methyl-2-aminobiphenyl. The core of this guide focuses on the subsequent chloroacetylation reaction, a classic nucleophilic acyl substitution. We will dissect the reaction mechanism, justify the selection of reagents and conditions, and provide a self-validating, step-by-step experimental protocol designed for implementation in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity yields.

Introduction and Strategic Overview

This compound is a tertiary amide featuring a biphenyl moiety, a methyl group on the amide nitrogen, and a reactive chloroacetyl group. This combination of structural features makes it a valuable building block in synthetic organic chemistry. The chloroacetyl group, in particular, serves as an electrophilic handle, enabling further molecular elaboration through nucleophilic substitution reactions. Its synthesis is most efficiently approached via the acylation of the corresponding secondary amine, N-methyl-2-aminobiphenyl, with chloroacetyl chloride. This method is favored for its high reactivity and straightforward execution.

This guide presents a two-stage synthetic strategy:

  • Preparation of the Key Precursor: Synthesis of N-methyl-2-aminobiphenyl from commercially available 2-aminobiphenyl.

  • Target Molecule Synthesis: Acylation of N-methyl-2-aminobiphenyl with chloroacetyl chloride to yield the final product.

This structured approach ensures that practitioners have full control over the quality of the intermediates, which is paramount for achieving a high-purity final product.

Synthetic Pathway and Mechanism

The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methyl-2-aminobiphenyl acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Mechanism Rationale: The use of an acid chloride like chloroacetyl chloride is deliberate; its carbonyl carbon is rendered highly electrophilic by the two adjacent electron-withdrawing groups (the carbonyl oxygen and the chlorine atom), ensuring a rapid and efficient reaction. The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction), a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Target Synthesis P1 2-Aminobiphenyl Precursor_Reaction N-Methylation Reaction (Base, Solvent) P1->Precursor_Reaction P2 Methylating Agent (e.g., Dimethyl Sulfate) P2->Precursor_Reaction Precursor_Product N-methyl-2-aminobiphenyl Precursor_Reaction->Precursor_Product SM1 N-methyl-2-aminobiphenyl Reaction Acylation Reaction (0°C to RT) SM1->Reaction SM2 Chloroacetyl Chloride SM2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Analysis Characterization (NMR, IR, MS, MP) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator; handle with extreme care. Dichloromethane is a suspected carcinogen.

Part A: Synthesis of N-methyl-2-aminobiphenyl (Precursor)

While N-methyl-2-aminobiphenyl can be sourced commercially, this protocol is provided for completeness. Palladium-catalyzed Buchwald-Hartwig amination or classical N-methylation are viable routes.[1]

Part B: Synthesis of this compound

This protocol is based on established methods for the chloroacetylation of secondary amines.[2][3][4]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-methyl-2-aminobiphenyl183.255.00 g27.28
Chloroacetyl chloride112.942.60 mL (3.68 g)32.74
Triethylamine (TEA)101.195.70 mL (4.14 g)40.92
Dichloromethane (DCM), anhydrous-100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Saturated Sodium Chloride (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • Reaction Setup: To the 250 mL three-neck round-bottom flask, add N-methyl-2-aminobiphenyl (5.00 g, 27.28 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved. Add triethylamine (5.70 mL, 40.92 mmol).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0°C with continuous stirring. The low temperature is critical to control the exothermic nature of the acylation and prevent the formation of side products.

  • Addition of Acylating Agent: In the dropping funnel, place chloroacetyl chloride (2.60 mL, 32.74 mmol). Add the chloroacetyl chloride dropwise to the cooled amine solution over a period of 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization. A common solvent system for this type of compound is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. Filter the pure crystals and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the final product, this compound (CAS 955879-95-5)[5], using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify characteristic functional groups (e.g., C=O stretch of the tertiary amide, C-Cl stretch).

    • Mass Spectrometry: To confirm the molecular weight (C₁₅H₁₄ClNO, MW: 259.73 g/mol ).[5]

    • Melting Point: To assess purity.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints:

  • Visual Confirmation: The formation of a triethylammonium chloride precipitate during the addition of chloroacetyl chloride is a positive indicator that the reaction is proceeding.

  • TLC Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the starting amine and the reaction mixture over time. The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.

  • pH Checks: During the workup, the pH of the aqueous layers should be checked after each wash to ensure the complete removal of acidic and basic impurities.

  • Spectroscopic Analysis: The final characterization data provides definitive validation of the product's identity and purity, serving as the ultimate measure of the synthesis's success.

Conclusion

The synthesis of this compound is a straightforward yet critical process for accessing more complex molecular targets. The chloroacetylation of N-methyl-2-aminobiphenyl, as detailed in this guide, represents an efficient and reliable method. By carefully controlling reaction parameters, particularly temperature, and executing a thorough workup and purification, researchers can consistently obtain high-purity material. This guide provides the necessary expertise and a trustworthy, validated protocol to empower scientists in their synthetic endeavors.

References

  • PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol. 2(7), 148-156.
  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • Kinzel, T., et al. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C−C and C−N Cross-Couplings. Organometallics, 33(7), 1804–1810. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Bioactive Scaffold

The landscape of modern drug discovery and agrochemical development is in constant pursuit of novel molecular scaffolds that exhibit potent and selective biological activity. Within this context, the N-aryl chloroacetamide motif has emerged as a versatile and promising pharmacophore. The inherent reactivity of the α-chloro group provides a convenient handle for further chemical elaboration, allowing for the generation of diverse molecular libraries. This technical guide focuses on a specific, yet under-documented, member of this class: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide .

While extensive research has been conducted on structurally related chloroacetamides, this particular biphenyl-substituted derivative remains largely unexplored in publicly accessible literature. This guide, therefore, serves as a foundational document, synthesizing established principles of chloroacetamide chemistry with predictive insights to provide a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a bioactive agent. By presenting a logical framework for its synthesis and potential applications, we aim to stimulate further investigation into this intriguing molecule.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural architecture, combining a sterically demanding biphenyl moiety with a reactive chloroacetamide group. This combination is anticipated to impart distinct physicochemical properties that will influence its reactivity, solubility, and biological interactions.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 955879-95-5N/A
Molecular Formula C₁₅H₁₄ClNON/A
Molecular Weight 259.73 g/mol N/A
Predicted Boiling Point 419.3 ± 38.0 °CN/A
Predicted pKa 0.36 ± 0.50[1]
Predicted LogP 3.9[2]

Note: Many of the physicochemical properties are predicted and await experimental verification.

The biphenyl group introduces significant hydrophobicity, which is likely to result in low aqueous solubility. The tertiary amide functionality, coupled with the rotational freedom of the biphenyl rings, will dictate the molecule's conformational preferences, a critical factor in its interaction with biological targets.

Synthesis and Reaction Mechanisms

The synthesis of this compound is logically achieved through the N-acylation of its corresponding secondary amine precursor, N-methyl-2-biphenylamine, with chloroacetyl chloride. This reaction is a well-established method for the formation of α-chloroacetamides.

Proposed Synthetic Pathway

The most direct route involves the reaction of N-methyl-2-biphenylamine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions precursor N-methyl-2-biphenylamine product This compound precursor->product Acylation reagent Chloroacetyl Chloride reagent->product base Base (e.g., Pyridine, Triethylamine) byproduct Base·HCl base->byproduct solvent Solvent (e.g., DCM, THF)

Figure 1: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic tertiary amine like pyridine or triethylamine is crucial.[3] These bases effectively scavenge the HCl generated during the reaction without competing with the secondary amine for the electrophilic chloroacetyl chloride. The choice between them may depend on the reaction scale and ease of removal during workup. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[3]

  • Solvent Selection: An inert, anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the highly reactive chloroacetyl chloride.[4]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of chloroacetyl chloride to control the exothermic nature of the acylation and minimize potential side reactions.[3][4]

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the chloroacetylation of secondary aryl amines and serves as a starting point for the synthesis of the target molecule.[3][4]

Materials:

  • N-methyl-2-biphenylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-2-biphenylamine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow A Dissolve N-methyl-2-biphenylamine and base in anhydrous DCM B Cool to 0 °C A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature and monitor by TLC C->D E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Purify (Recrystallization or Chromatography) F->G H Characterize Product G->H

Figure 2: A typical experimental workflow for the synthesis and purification.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the broader class of N-substituted chloroacetamides exhibits a wide range of biological activities, including herbicidal and fungicidal properties.[5][6]

Fungicidal Potential

Structurally related compounds, such as 2-chloro-N-phenylacetamide, have demonstrated significant antifungal activity against fluconazole-resistant Candida species.[7][8] The proposed mechanism of action for some of these compounds involves the inhibition of critical enzymes in fungal metabolic pathways.[9] It is plausible that this compound could exhibit similar antifungal properties.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension (e.g., Candida albicans) in RPMI-1640 medium.

  • Serial Dilution of Test Compound: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Herbicidal Potential

The chloroacetamide class of herbicides is well-established in agriculture. These compounds typically act by inhibiting very-long-chain fatty acid synthesis in susceptible plants. It is conceivable that the unique biphenyl substitution of the target molecule could modulate its herbicidal activity and selectivity.

Spectroscopic Characterization (Predictive)

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. While experimental data is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: A complex multiplet in the range of δ 7.2-7.6 ppm, corresponding to the nine protons of the biphenyl group.

  • Chloromethyl Protons: A singlet at approximately δ 4.0-4.2 ppm, integrating to two protons.

  • N-Methyl Protons: A singlet at approximately δ 3.2-3.4 ppm, integrating to three protons.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

  • Biphenyl Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

  • Chloromethyl Carbon: A signal around δ 40-45 ppm.

  • N-Methyl Carbon: A signal around δ 35-40 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 259 and an M+2 peak at m/z 261 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle this compound with the same precautions as other α-chloroacetamides. These compounds are generally considered hazardous.

General Precautions:

  • Work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents an intriguing, yet uncharacterized, molecule with the potential for significant biological activity. The synthetic route outlined in this guide provides a clear and feasible path to its preparation, opening the door for its comprehensive evaluation.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the compound to confirm its structure and purity.

  • Biological Screening: A thorough evaluation of its potential fungicidal, herbicidal, and other biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of the biphenyl and N-methyl groups to its biological profile.

  • Mechanistic Studies: Elucidation of the mechanism of action for any observed biological activity.

This technical guide serves as a call to action for the scientific community to explore the chemical properties and potential applications of this compound. The insights provided herein are intended to lay the groundwork for future discoveries in the fields of medicinal chemistry and agrochemical science.

References

  • Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

  • de Oliveira, T. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

  • Arote, R. B., & Masvekar, A. S. (2013). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 5(5), 2226-2231. [Link]

  • Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3500. [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • PubChem. N-Methylbiphenyl-2-amine. [Link]

  • PubChem. 2-chloro-N-methylacetamide. [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. [Link]

  • PubChem. N-Methylacetamide. [Link]

  • de Oliveira, T. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • NIST. 2-Chloro-N-methylacetamide. [Link]

  • NIST. 2-Chloro-N-methylacetamide IR Spectrum. [Link]

  • (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - ResearchGate. [Link]

  • Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. [Link]

  • Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]

  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives - ResearchGate. [Link]

  • PubChem. Methyldiphenylamine. [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

  • Itoh, K., & Shimanouchi, T. (1967). Far-infrared Spectra of N-methylacetamide and Related Compounds and Hydrogen-Bond Force Constants. Biopolymers, 5(10), 921-930. [Link]

  • PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • The 1H NMR spectra of pure N-methylacetamide liquid. - ResearchGate. [Link]

  • Human Metabolome Database. Showing metabocard for N-Methylacetamide (HMDB0255184). [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel compound, N-(biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS No. 955879-95-5). While specific experimental data for this molecule is not extensively documented in publicly available literature, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a robust methodology for its preparation and validation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and a practical approach to its synthesis and characterization. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity.

Introduction and Rationale

This compound belongs to the class of α-chloroacetamides, a scaffold known for its diverse biological activities, including antimicrobial, herbicidal, and analgesic properties[1][2][3]. The incorporation of a biphenyl moiety is a common strategy in medicinal chemistry to enhance biological activity through increased lipophilicity and potential for π-π stacking interactions with biological targets[4]. The N-methylation of the amide nitrogen can influence the compound's conformation, stability, and pharmacokinetic properties. A thorough characterization of this specific molecule is therefore crucial for exploring its potential applications in drug discovery and materials science.

This guide will provide a proposed synthetic route and a detailed workflow for the comprehensive characterization of the title compound using modern analytical techniques.

Proposed Synthesis and Purification

The most direct and widely used method for the synthesis of N-aryl acetamides is the acylation of the corresponding amine with an acyl chloride[1][5]. In this case, the synthesis of this compound would proceed via the reaction of N-methyl-2-biphenylamine with chloroacetyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine N-methyl-2-biphenylamine Reaction Acylation Reaction Amine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Wash Aqueous Wash Dry Drying (e.g., Na2SO4) Wash->Dry SolventRemoval Rotary Evaporation Dry->SolventRemoval Purify Column Chromatography SolventRemoval->Purify Product This compound Purify->Product Purified Product Reaction->Wash Crude Product

Caption: Proposed synthesis workflow for this compound.

Detailed Synthetic Protocol
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-biphenylamine (1.0 eq) and a dry aprotic solvent such as dichloromethane (DCM).

    • Rationale: An aprotic solvent is used to prevent reaction with the highly reactive chloroacetyl chloride. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

    • Rationale: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the reaction to completion. Cooling is necessary to control the exothermic reaction.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the separation of the organic and aqueous layers.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Structural and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Method
CAS Number 955879-95-5BLDpharm[6]
Molecular Formula C₁₅H₁₄ClNOBLDpharm[6]
Molecular Weight 259.73 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds[5]
Spectroscopic Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_validation Structural Validation NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_data MS Mass Spectrometry (EI-MS or ESI-MS) MS_data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_data IR FT-IR Spectroscopy IR_data Characteristic Absorptions (cm⁻¹) (C=O, C-Cl, C-N) IR->IR_data Structure_Confirm Confirmation of This compound Structure NMR_data->Structure_Confirm MS_data->Structure_Confirm IR_data->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

    • δ 7.5-7.2 ppm (m, 9H): Aromatic protons of the biphenyl group.

    • δ 4.1 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

    • δ 3.3 ppm (s, 3H): Protons of the N-methyl group (-NCH₃).

      • Rationale: The chemical shifts are predicted based on standard values for similar functional groups. The aromatic region will likely show a complex multiplet. The chloromethyl and N-methyl protons are expected to be singlets due to the absence of adjacent protons.

  • ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

    • δ 168-170 ppm: Carbonyl carbon (C=O).

    • δ 125-145 ppm: Aromatic carbons of the biphenyl group (multiple signals).

    • δ 40-45 ppm: Chloromethyl carbon (-CH₂Cl).

    • δ 35-40 ppm: N-methyl carbon (-NCH₃).

      • Rationale: The predicted chemical shifts are based on the known ranges for these carbon environments[2].

Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺):

    • m/z ≈ 259.07 (for C₁₅H₁₄³⁵ClNO)

    • m/z ≈ 261.07 (for C₁₅H₁₄³⁷ClNO) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • Key Fragmentation Patterns (Predicted):

    • Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z ≈ 210.

    • Cleavage of the amide bond.

      • Rationale: The isotopic pattern for chlorine is a key diagnostic feature. Fragmentation will likely occur at the most labile bonds, such as the C-Cl and the amide C-N bonds.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Predicted Characteristic Absorptions (in KBr or as a thin film):

    • ~1670 cm⁻¹ (strong): Amide C=O stretching vibration. The exact position can vary with the molecular environment[5].

    • ~1400-1450 cm⁻¹: C-N stretching vibration.

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

    • ~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

      • Rationale: These absorption frequencies are characteristic of the respective functional groups and are based on extensive empirical data from similar molecules[8][9][10].

Protocol for FT-IR Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Potential Applications and Future Directions

Given the presence of the α-chloroacetamide and biphenyl moieties, this compound is a candidate for screening in several biological assays. Chloroacetamide derivatives have shown promise as antimicrobial and antifungal agents[2][5]. Furthermore, biphenyl-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antitumor agents[4]. The synthesized compound could also serve as a valuable intermediate in the synthesis of more complex molecules[11][12]. Future work should focus on the biological evaluation of this compound and the synthesis of analogs to establish structure-activity relationships.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. By following the proposed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this compound. The predictive nature of the characterization data presented herein serves as a benchmark for the experimental results. This guide is intended to facilitate further research into the chemical and biological properties of this and related compounds.

References

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • PubChem. N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link]

  • PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. [Link]

  • Abdel-Latif, E., & Gaffer, H. E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3439-3473. [Link]

  • Chemsrc. 2-Chloro-N-methyl-N-phenylacetamide | CAS#:2620-05-5. [Link]

  • NIST. 2-Chloro-N-methylacetamide Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Bubonja-Sonje, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 117-127. [Link]

  • Itoh, K., & Shimanouchi, T. (1967). Far-infrared Spectra of N-methylacetamide and Related Compounds and Hydrogen-Bond Force Constants. Biopolymers, 5(10), 921-930. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • SpectraBase. 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. [Link]

  • ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]

Sources

The Multifaceted Biological Activities of Biphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural rigidity, coupled with the potential for conformational flexibility through rotation around the central carbon-carbon bond, provides a versatile scaffold for the design of ligands that can selectively interact with a diverse array of biological targets. This guide offers an in-depth exploration of the multifaceted biological activities of biphenyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present key structure-activity relationship (SAR) data to inform future drug design efforts. Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory properties.[2][3][4][5]

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a spectrum of bacteria and fungi.[3][6]

Mechanism of Action: Disrupting Bacterial Cell Division and Synergizing with Existing Antibiotics

Certain biphenyl-benzamide derivatives have been identified as potent inhibitors of the bacterial cytoskeletal protein FtsZ.[7] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.[7] This mechanism offers a significant advantage as FtsZ is a highly conserved protein among a wide range of bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.

Another key strategy involves the synergistic action of biphenyl compounds with conventional antibiotics. For instance, protosappanins A and B, two biphenyl compounds isolated from Sappan Lignum, have been shown to enhance the activity of aminoglycoside antibiotics like amikacin and gentamicin against methicillin-resistant Staphylococcus aureus (MRSA).[8] This synergistic effect can help to overcome existing resistance mechanisms and lower the required therapeutic dose of the antibiotic, thereby reducing potential side effects.[8]

Experimental Workflow: Screening for FtsZ Inhibition

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays a Purified FtsZ Protein d Light Scattering or Sedimentation Assay a->d b GTP (Guanosine Triphosphate) b->d c Biphenyl Derivative Library c->d e IC50 Determination d->e Measure FtsZ Polymerization j Minimum Inhibitory Concentration (MIC) Assay e->j Correlate in vitro and cellular activity f Bacterial Culture (e.g., B. subtilis) g Treatment with Biphenyl Derivatives f->g h Microscopy (Phase Contrast or Fluorescence) g->h g->j i Observation of Cell Filamentation h->i G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Therapeutic Intervention a Cancer Cell b Carbonic Anhydrase IX/XII (CAIX/XII) a->b Overexpression c Extracellular Acidosis b->c CO2 + H2O -> H+ + HCO3- d Intracellular Alkalinization b->d Maintains pH f Inhibition of CAIX/XII b->f e Biphenyl Sulfonamide Inhibitor e->f g Intracellular Acidification f->g h Apoptosis g->h

Caption: Inhibition of carbonic anhydrase by biphenyl sulfonamides leads to intracellular acidification and apoptosis in cancer cells. [9]

Quantitative Data: Anticancer Activity of Biphenyl Derivatives
Compound ClassTargetCancer Cell LineIC50Reference
Hydroxylated BiphenylsApoptosis InductionMelanoma1.7 - 2.0 µM[10]
Biphenylamide DerivativesHsp90 C-terminusSKBr3, MCF-7Nanomolar range[11]
o-(Biphenyl-3-ylmethoxy)nitrophenylsPD-1/PD-L1Lewis Lung Carcinoma2.7 - 87.4 nM[12]
Biphenyl-based CompoundsVariousMultipleVaries[1]

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Biphenyl derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new therapeutics. [13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many biphenyl derivatives are attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. For example, some analogues have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. [14]By selectively targeting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Studies have shown that certain 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives can reduce carrageenan-induced paw edema in rats, a classic model of acute inflammation. [13]These compounds have also been shown to inhibit granuloma formation and leukocyte infiltration in chronic inflammation models, indicating their potential for treating long-term inflammatory conditions. [13]

Antioxidant Properties: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Biphenyl derivatives, particularly those with hydroxyl substitutions, are effective antioxidants. [15][16]

Structure-Activity Relationship: The Role of Hydroxyl Groups

The antioxidant capacity of biphenyl derivatives is strongly influenced by the number and position of hydroxyl (-OH) groups on the biphenyl scaffold. [15]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to enhanced antioxidant activity.

  • Position of Hydroxyl Groups: The ortho and para positions of the hydroxyl groups are particularly important for efficient radical scavenging.

  • Intramolecular Hydrogen Bonding: The presence of adjacent hydroxyl groups that can form intramolecular hydrogen bonds helps to stabilize the resulting phenoxyl radical after hydrogen donation, thereby increasing the antioxidant capacity. [15]* Electron-Donating Groups: Substituents that donate electrons, such as methoxy groups, can further enhance the antioxidant activity by increasing the electron density on the hydroxyl groups. [15]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the biphenyl derivative are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Self-Validation:

  • Reference Standard: A known antioxidant, such as ascorbic acid or trolox, is used as a positive control to validate the assay.

  • Blank: A well containing only methanol is used to zero the spectrophotometer.

Enzyme Inhibition: A Broad Spectrum of Therapeutic Targets

The versatility of the biphenyl scaffold allows for the design of potent and selective inhibitors for a wide range of enzymes implicated in various diseases. [17]

Diverse Enzyme Targets:
  • Cholinesterases: Biphenyl and bibenzyl derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [18]Such inhibitors are being investigated for the symptomatic treatment of Alzheimer's disease. [18]* Sulfatases: Biphenyl-4-O-sulfamates are effective inhibitors of steroid sulfatase (STS), an enzyme involved in estrogen biosynthesis, making them potential therapeutic agents for hormone-dependent breast cancer. [17]* Tyrosinase: Certain biphenyl derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting their potential application in cosmetics and for treating hyperpigmentation disorders. [19]

Conclusion and Future Directions

Biphenyl derivatives represent a rich and enduring source of therapeutic innovation. Their diverse biological activities, coupled with their synthetic tractability, continue to make them a focal point of drug discovery research. Future efforts will likely concentrate on the development of multi-target biphenyl derivatives that can simultaneously modulate several disease-related pathways, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance. The continued exploration of novel substitution patterns and the application of advanced computational modeling will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Biological deeds of Biphenyl deriv
  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - MDPI. (URL: [Link])

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed. (URL: [Link])

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - NIH. (URL: [Link])

  • Anticancer efficacy of biphenyl‐based compounds in published research studies. (URL: [Link])

  • Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed. (URL: [Link])

  • (PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - PubMed Central. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (URL: [Link])

  • Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed. (URL: [Link])

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (URL: [Link])

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES | TSI Journals. (URL: [Link])

  • Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed. (URL: [Link])

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC - NIH. (URL: [Link])

  • Full article: Synthesis, In Vitro Biological Evaluation, and Molecular Docking Studies of Novel Biphenyl Chalcone Derivatives as Antimicrobial Agents - Taylor & Francis Online. (URL: [Link])

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed. (URL: [Link])

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed. (URL: [Link])

  • Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents - Xi'an Jiaotong University. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

  • Some biologically active biphenyl derivatives | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors - PubMed. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (URL: [Link])

  • Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC - PubMed Central. (URL: [Link])

  • IJPBS Article- Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inf - International Journal of Pharma and Bio Sciences. (URL: [Link])

  • (PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed. (URL: [Link])

  • Development of bioactive compounds based on biphenyl. - ResearchGate. (URL: [Link])

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed. (URL: [Link])

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to N-(biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS No. 955879-95-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a halogenated amide of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this compound is not abundant, its structural motifs suggest its primary role as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. This document elucidates its chemical identity, physicochemical properties, a probable and well-supported synthetic pathway based on established chemical principles, and its potential applications as a reactive building block. Furthermore, this guide outlines detailed safety and handling protocols, drawing from data on analogous chloroacetamide compounds to ensure procedural integrity in a research setting.

Introduction: The Strategic Importance of Chloroacetamide Scaffolds

This compound belongs to the broader class of α-chloroacetamides, which are pivotal intermediates in organic synthesis. The inherent reactivity of the C-Cl bond, activated by the adjacent carbonyl group, makes these compounds valuable electrophiles for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N-(biphenyl-2-yl)-N-methylacetamido moiety into a diverse range of molecules.

In the context of drug development, the biphenyl group is a recognized pharmacophore present in numerous biologically active compounds, contributing to favorable protein-ligand interactions through hydrophobic and π-stacking interactions. The strategic combination of the reactive chloroacetamide functionality with the biphenyl scaffold makes this compound a promising precursor for novel therapeutic agents. Chloroacetamide-containing molecules have been explored for their potential as covalent inhibitors, where the electrophilic warhead can form a stable bond with nucleophilic residues, such as cysteine, in enzyme active sites, leading to potent and prolonged pharmacological effects.[1]

Chemical Identity and Physicochemical Properties

  • Chemical Name: this compound

  • CAS Number: 955879-95-5[2]

  • Molecular Formula: C₁₅H₁₄ClNO

  • Molecular Weight: 259.73 g/mol

PropertyValueSource
Boiling Point (Predicted) 419.3±38.0 °CChemicalBook[2]
Density (Predicted) 1.192±0.06 g/cm³ChemicalBook[2]

Synthesis of this compound: A Probable Synthetic Pathway

Proposed Reaction Scheme

G A N-methyl-2-aminobiphenyl D This compound A->D B Chloroacetyl chloride B->D C Base (e.g., Triethylamine, DBU) Solvent (e.g., THF, DCM) 0°C to room temperature

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the N-acylation of secondary aryl amines.[4]

Materials:

  • N-methyl-2-aminobiphenyl

  • Chloroacetyl chloride

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve the N-methyl-2-aminobiphenyl in anhydrous THF or DCM.

  • Add a suitable base, such as DBU or TEA, to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water, followed by extraction with an organic solvent.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a synthetic intermediate or building block.[5][6] The reactive chloro group allows for the covalent attachment of the N-(biphenyl-2-yl)-N-methylacetamido fragment to other molecules of interest.

Role as a Precursor to Bioactive Molecules

Analogous chloroacetamide derivatives are frequently used in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8] The chloroacetamide moiety can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate more complex structures.

G A This compound C N-(biphenyl-2-yl)-N-methyl-2-(nucleophil-yl)acetamide (Bioactive Molecule Precursor) A->C B Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) B->C

Caption: General reaction pathway for the derivatization of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for closely related chloroacetamide compounds should be strictly followed.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a chemical fume hood.[9]

  • Storage: Keep in a dry, tightly closed container. For long-term storage, refrigeration and an inert atmosphere (e.g., under nitrogen) are recommended.[9]

  • Incompatible Materials: Avoid strong oxidizing agents.[9]

First-Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration.

  • If swallowed: Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound, with its unique combination of a biphenyl moiety and a reactive chloroacetamide group, represents a valuable, yet under-documented, building block in synthetic and medicinal chemistry. While direct applications are not yet widely reported, its potential as a precursor for a diverse array of biologically active molecules is significant. The synthetic protocols and safety information provided in this guide, though largely inferred from analogous compounds, offer a solid foundation for researchers and drug development professionals to safely handle and strategically utilize this compound in their synthetic endeavors. Further research into the specific applications of this molecule is warranted and could unveil novel therapeutic agents.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025).
  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • BenchChem. (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions. BenchChem.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.
  • Katke, S. A., et al. (2011). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • ResearchGate. (2018).
  • Organic Syntheses. (n.d.). Chloroacetamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-N-methoxy-N-methylacetamide in Synthesizing Bioactive Quinolones.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Enamine. (n.d.). MedChem Highlights.
  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl acetamides, a class of organic compounds characterized by an acetamide group linked to an aryl substituent, represent a cornerstone in medicinal chemistry and materials science. Their structural motif is prevalent in a wide array of pharmaceuticals, agrochemicals, and polymers, underscoring the critical importance of a comprehensive understanding of their physicochemical properties. These properties, including solubility, lipophilicity, melting and boiling points, acidity (pKa), and crystal structure, govern the behavior of these molecules in both chemical and biological systems. For drug development professionals, a deep appreciation of these parameters is fundamental to optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the journey from lead compound to clinical candidate. This guide, designed for the discerning researcher, provides an in-depth exploration of the core physicochemical properties of N-aryl acetamides, offering both theoretical insights and practical methodologies for their determination.

Solubility: The Gateway to Bioavailability and Formulation

The solubility of an N-aryl acetamide is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in a physiological setting. Generally, N-aryl acetamides exhibit limited solubility in water, a characteristic attributed to the hydrophobic nature of the aryl ring. However, the presence of the polar acetamide group allows for some degree of aqueous solubility, which can be modulated by the nature and position of substituents on the aryl ring.

Factors Influencing Solubility:
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease solubility in water by reducing the polarity of the N-H bond, while electron-donating groups (e.g., -OCH₃, -CH₃) can have a variable effect. The position of the substituent also plays a role, with ortho-substituents often imparting different solubility characteristics compared to their meta- and para-isomers due to steric and electronic effects.

  • Hydrogen Bonding: The amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling interactions with polar solvents like water and alcohols.

  • Crystal Packing: In the solid state, the arrangement of molecules in the crystal lattice significantly impacts the energy required to break intermolecular forces and dissolve the compound.

Quantitative Solubility Data of Selected N-Aryl Acetamides
CompoundSubstituentMelting Point (°C)Water Solubility (g/L at 25°C)Ethanol Solubility (g/L at 25°C)
AcetanilideH113-115[1]5.0[2]232.71[3]
4'-Chloroacetanilide4-Cl176-178[4]Practically insoluble[5][6]Soluble[5]
4'-Methylacetanilide4-CH₃149-151< 1 g/L at 21°CSoluble
4'-Nitroacetanilide4-NO₂213-215[7]2.2[7][8]Soluble
Experimental Protocol: Shake-Flask Method for Solubility Determination

This method remains the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the N-aryl acetamide is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved N-aryl acetamide is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Using excess solid ensures that the solution becomes saturated, representing the maximum amount of solute that can dissolve under the given conditions.

  • Constant temperature agitation is crucial as solubility is temperature-dependent.

  • Careful separation of the solid phase is vital to prevent overestimation of the solubility.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Excess N-Aryl Acetamide C Mix in Sealed Flask A->C B Solvent B->C D Agitate at Constant Temperature (24-48h) C->D E Centrifuge/Settle D->E F Separate Supernatant E->F G Analyze Supernatant (UV-Vis/HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining solubility using the shake-flask method.

Lipophilicity (LogP): A Key Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, profoundly influencing a compound's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Structure-Lipophilicity Relationships:

The lipophilicity of N-aryl acetamides is primarily dictated by the balance between the hydrophobic aryl ring and the more polar acetamide group.

  • Aryl Ring: The larger and more nonpolar the aryl group, the higher the LogP value.

  • Substituents: The introduction of hydrophobic substituents (e.g., alkyl, halo groups) on the aryl ring generally increases LogP, while polar substituents (e.g., -OH, -NH₂) tend to decrease it.

Quantitative LogP Data of Selected N-Aryl Acetamides
CompoundSubstituentLogP
AcetanilideH1.16[9]
2'-Chloroacetanilide2-Cl1.63[10]
4'-Chloroacetanilide4-Cl2.12[6]
4'-Methylacetanilide4-CH₃1.7
4'-Nitroacetanilide4-NO₂1.7
Experimental Protocol: HPLC Method for LogP Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP values.

Methodology:

  • Column and Mobile Phase: A C18 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: The N-aryl acetamide of interest is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Calculation: The LogP of the test compound is then determined from its retention time using the calibration curve.

Causality Behind Experimental Choices:

  • C18 Stationary Phase: The nonpolar nature of the C18 stationary phase mimics the lipophilic environment of n-octanol.

  • Organic Modifier Gradient: Varying the concentration of the organic modifier in the mobile phase allows for the elution of compounds with a wide range of lipophilicities.

  • Calibration with Standards: This is essential for establishing a reliable correlation between retention time and LogP.

Diagram of the HPLC-Based LogP Determination

G A Inject Standards with Known LogP B Measure Retention Times (t_R) A->B C Calculate Retention Factor (k') B->C D Generate Calibration Curve (log k' vs. LogP) C->D G Determine LogP from Calibration Curve D->G E Inject N-Aryl Acetamide F Measure its t_R and calculate k' E->F F->G

Caption: Workflow for LogP determination using the HPLC method.

Acidity (pKa): Understanding Ionization in Physiological Environments

The pKa of an N-aryl acetamide is a measure of the acidity of the N-H proton. While amides are generally considered neutral compounds, the N-H proton can be deprotonated under strongly basic conditions. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Factors Influencing pKa:
  • Resonance: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the basicity of the nitrogen and increases the acidity of the N-H proton compared to amines.

  • Substituent Effects: Electron-withdrawing groups on the aryl ring increase the acidity (lower the pKa) of the N-H proton by stabilizing the resulting conjugate base. Conversely, electron-donating groups decrease the acidity (increase the pKa).

pKa Data of Selected N-Aryl Acetamides
CompoundSubstituentpKa
AcetanilideH0.5 (conjugate acid)[11][12], ~17-18 (N-H proton)
4'-Nitroacetanilide4-NO₂13.91 (predicted)[7]

Note: The pKa of the N-H proton of acetanilides is very high, making them very weak acids. The reported pKa of 0.5 for acetanilide refers to the pKa of its conjugate acid (protonated form).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

  • Solution Preparation: A known concentration of the N-aryl acetamide is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the N-aryl acetamide has been deprotonated.

Causality Behind Experimental Choices:

  • Co-solvent: Necessary for dissolving poorly water-soluble compounds to allow for accurate titration.

  • Strong Base Titrant: Ensures a complete and stoichiometric reaction with the weakly acidic N-H proton.

  • Calibrated pH Electrode: Essential for accurate pH measurements, which are the basis of the pKa determination.

Diagram of Potentiometric Titration for pKa Determination

G A Dissolve N-Aryl Acetamide in Solvent B Titrate with Standardized Strong Base A->B C Monitor pH with Calibrated Electrode B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine pKa at Half-Equivalence Point D->E

Sources

A Comprehensive Guide to the Spectral Analysis and Characterization of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analytical framework for the structural elucidation of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a compound of interest in medicinal chemistry and materials science. As direct spectral data for this specific molecule is not widely published, this document serves as a predictive guide for researchers, leveraging foundational principles of spectroscopy and data from structurally analogous compounds. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and robust, self-validating protocols are provided to ensure accurate and reproducible characterization for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amide featuring a sterically hindered N-aryl bond due to the ortho-biphenyl substitution. This substitution pattern is expected to significantly influence its conformational flexibility and, consequently, its spectral properties. The key structural components are the biphenyl moiety, the N-methyl group, and the chloroacetyl group, each contributing distinct signatures to the analytical data.

Caption: Structure of this compound.

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₄ClNO (Calculated)
Molecular Weight 259.73 g/mol (Calculated)
Monoisotopic Mass 259.076391 Da (Calculated)
Topological Polar Surface Area 20.3 Ų (Predicted based on[1])

| Rotatable Bond Count | 3 | (Calculated) |

Synthesis and Analytical Workflow

A common and logical synthetic route to N-aryl acetamides involves the chloroacetylation of the corresponding aryl amine.[2] This provides a clear context for potential starting material impurities that must be ruled out during spectral analysis. The comprehensive characterization workflow ensures unambiguous identification.

G cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow SM N-methyl-2-aminobiphenyl P N-(biphenyl-2-yl)-2-chloro- N-methylacetamide SM->P Acylation R Chloroacetyl Chloride (in aprotic solvent + base) R->P P_out Crude Product P->P_out Purify Purification (e.g., Column Chromatography) P_out->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Pure->NMR FTIR FT-IR Spectroscopy Pure->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Pure->MS Confirm Structure Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: A plausible synthesis and subsequent analytical workflow.

¹H NMR Spectroscopy Analysis

Principle of Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms (O, N, Cl) and π-systems (aromatic rings, carbonyls) deshield nearby protons, shifting their signals to a lower field (higher ppm).[3] Spin-spin coupling splits signals based on the number of non-equivalent protons on adjacent carbons, providing connectivity data.[4]

Predicted Spectrum: The asymmetry of the molecule suggests that all aromatic protons will be chemically non-equivalent. Restricted rotation around the N-C(aryl) bond, due to steric hindrance from the second phenyl ring, may further complicate the spectrum, potentially leading to broadened signals or distinct rotamers at low temperatures.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Group Predicted δ (ppm) Multiplicity Integration Rationale and Field Insights
Aromatic (C₆H₅-C₆H₄) 7.20 - 7.80 Multiplet (m) 9H The biphenyl protons will resonate in this region.[5][6] The ortho-substitution and hindered rotation will lead to a complex, overlapping multiplet that is difficult to assign without 2D NMR techniques.
Chloromethyl (-CH₂Cl) 4.10 - 4.30 Singlet (s) 2H These protons are deshielded by the adjacent carbonyl group and the inductive effect of the chlorine atom. This region is characteristic of α-halo ketones and amides.[7]

| N-Methyl (-NCH₃) | 3.10 - 3.40 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom, which is moderately electronegative. Its position adjacent to the deshielding aromatic system shifts it downfield compared to a simple alkyl amine.[8] A single sharp singlet is expected at room temperature due to rapid bond rotation. |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Perform a Fourier transform on the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

Principle of Causality: The ¹³C chemical shift range is much wider than for ¹H NMR (~200 ppm), making it rare for signals to overlap.[9] Shifts are highly sensitive to hybridization (sp² carbons are downfield of sp³) and the electronegativity of attached atoms.[9] Standard ¹³C{¹H} experiments are proton-decoupled, meaning each unique carbon appears as a single line.

Predicted Spectrum: Due to molecular asymmetry, all 15 carbon atoms are expected to be chemically distinct, resulting in 15 unique signals in the proton-decoupled spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for validating assignments by differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Group Predicted δ (ppm) Rationale and Field Insights
Amide Carbonyl (C=O) 168.0 - 172.0 The carbonyl carbon of a tertiary amide is highly deshielded due to sp² hybridization and the attached oxygen and nitrogen atoms. This range is characteristic for this functional group.[10][11]
Aromatic (C-N, C-C, C-H) 125.0 - 145.0 A complex set of 12 signals is expected. The two quaternary carbons involved in the inter-ring bond and the carbon attached to the nitrogen (C-N) will be further downfield.[12] The remaining 9 CH carbons will populate the 125-135 ppm range.
Chloromethyl (-CH₂Cl) 40.0 - 45.0 This sp³ carbon is significantly deshielded by the directly attached chlorine atom. Its chemical shift is a key identifier for the chloroacetyl moiety.

| N-Methyl (-NCH₃) | 35.0 - 40.0 | The N-methyl carbon signal appears in a typical range for sp³ carbons attached to nitrogen in an amide environment.[8] |

Experimental Protocol: ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use the same spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Standard ¹³C{¹H}: Acquire a proton-decoupled spectrum over a range of 0-200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) are required.

    • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

    • DEPT-90: Run a DEPT-90 experiment, which will show only CH signals.

  • Data Processing: Process the spectra as described for ¹H NMR. Correlate the signals from the three experiments to definitively assign each carbon type.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific chemical bonds. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for identifying the presence of key molecular components.

Predicted Absorptions: The spectrum will be dominated by a very strong amide carbonyl stretch, which is a crucial diagnostic peak.

Table 4: Predicted FT-IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Amide C=O 1660 - 1685 Strong, Sharp C=O Stretch (Amide I Band)
Aromatic C=C 1450 - 1600 Medium to Weak Ring Stretching
Aromatic C-H 3050 - 3100 Medium C-H Stretch
Aliphatic C-H 2850 - 3000 Medium C-H Stretch (CH₂ and CH₃)
C-N 1350 - 1450 Medium C-N Stretch

| C-Cl | 700 - 800 | Strong | C-Cl Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the crystal of an ATR-FTIR spectrometer.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for a high-quality result.

  • Data Analysis: Identify and label the major absorption peaks and compare them to the predicted values for confirmation of functional groups.

Mass Spectrometry (MS)

Principle of Causality: In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes predictable fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and structural information. The presence of one nitrogen atom dictates that the molecular ion will have an odd nominal mass (the Nitrogen Rule).[13]

Predicted Fragmentation Pattern: The fragmentation will be directed by the most stable carbocations and neutral losses. The amide bond and the C-Cl bond are likely points of cleavage.

G M [M]⁺• m/z = 259/261 F1 [M - Cl]⁺ m/z = 224 M->F1 - •Cl F2 [M - •CH₂Cl]⁺ m/z = 210 M->F2 - •CH₂Cl F5 [CH₂ClC=O]⁺ m/z = 77/79 M->F5 α-cleavage F3 [C₁₃H₁₂N]⁺ m/z = 182 F2->F3 - C=O F4 [C₁₂H₉]⁺ m/z = 153 F3->F4 - HCN, -CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Table 5: Predicted Key Mass Spectrometry Fragments

m/z (Nominal) Proposed Fragment Rationale and Field Insights
259 / 261 [C₁₅H₁₄ClNO]⁺• (M⁺•) Molecular Ion. The doublet peak in a ~3:1 intensity ratio is the definitive signature of a single chlorine atom (³⁵Cl/³⁷Cl). Its odd mass confirms the presence of one nitrogen atom.
224 [C₁₅H₁₄NO]⁺ Loss of a chlorine radical (•Cl).
210 [C₁₄H₁₂NO]⁺ Base Peak Candidate. This fragment results from α-cleavage with loss of the chloromethyl radical (•CH₂Cl). This is often a highly favored pathway for amides, leading to a stabilized acylium-iminium ion.
182 [C₁₃H₁₂N]⁺ Subsequent loss of carbon monoxide (-CO) from the m/z 210 fragment.
153 [C₁₂H₉]⁺ Biphenylene radical cation, resulting from fragmentation of the biphenyl core after loss of the amide portion.[14][15]

| 77 / 79 | [C₂H₂ClO]⁺ | Chloroacetyl cation, resulting from cleavage of the C(O)-N bond. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an EI source.

  • GC Method:

    • Inject 1 µL of the sample solution.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven with a temperature ramp (e.g., start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min) to ensure elution of the compound.

  • MS Method:

    • Set the ion source to 70 eV (standard for EI).

    • Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺•) and its isotopic pattern.

    • Assign structures to the major fragment ions and verify that they align with the predicted fragmentation pathways.

Summary and Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. By synthesizing the predictive data from NMR, FT-IR, and MS, a researcher can build a comprehensive and self-validating case for the compound's identity. The key diagnostic features to look for are: the complex aromatic signals in NMR, the strong amide C=O stretch in the IR spectrum at ~1670 cm⁻¹, and the characteristic Cl isotopic pattern in the molecular ion peak in the mass spectrum. This guide provides the theoretical foundation and practical protocols necessary to perform a robust and scientifically sound characterization.

References

  • N-Methylacetamide - Wikipedia. Available from: https://en.wikipedia.org/wiki/N-Methylacetamide
  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. National Institutes of Health. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66773
  • 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem. National Institutes of Health. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/75797
  • Gowda, B. T., & Weiss, A. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A. ResearchGate. Available from: https://www.researchgate.net/publication/250169195_1H_and_13C_NMR_Spectral_Studies_on_N-Aryl-Substituted_Acetamides_C6H5NHCOCH3-iXi_and_24-XC6H4NHCOCH3-iXi_where_X_Cl_or_CH3_and_i_0_1_2_or_3
  • Li, A., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Available from: https://www.jcmss.com.cn/EN/10.7538/zpxb.2018.39.04.0321
  • 13C NMR spectroscopy • Chemical shift. Available from: https://home.iitk.ac.in/~ssg/Lec_13C_NMR_Spectroscopy.pdf
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Human Metabolome Database. Available from: https://hmdb.ca/spectra/nmr_one_d/1126
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. ResearchGate. Available from: https://www.researchgate.net/publication/337373307_Synthesis_of_N-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles
  • Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships. Benchchem. Available from: https://www.benchchem.
  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Redalyc. Available from: https://www.redalyc.org/pdf/849/84911649002.pdf
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Biphenyl(92-52-4) 1H NMR spectrum. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/92-52-4_1HNMR.htm
  • Acetamide, 2-chloro-. NIST Chemistry WebBook. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79072&Type=IR-SPEC&Index=1
  • Method and assays for quantitation of acetamide in a composition. Google Patents. Available from: https://patents.google.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E. ResearchGate. Available from: https://www.researchgate.net/publication/23098381_2-Chloro-N-phenylacetamide
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: https://www.ijpsr.info/docs/IJPSR12-03-01-002.pdf
  • 13C NMR Chemical Shift. Oregon State University. Available from: https://orgchemboulder.com/Spectroscopy/nmr/13cnmr.shtml
  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available from: https://www.sciencedirect.com/science/article/pii/S187853521830172X
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available from: https://archivepp.com/storage/models/article/zR7p7OQ7C4dY52kL0O8X1l2w2N7V99S63m724yYn52o462R272i462x272/new-acetamide-derivatives-of-the-cox-ii-inhibitors-a-brief-review.pdf
  • Al-Anazi, A. F., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. International Journal of Mass Spectrometry. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3508215/
  • 13C nmr spectrum of methylamine. Doc Brown's Chemistry. Available from: https://www.docbrown.info/page06/molecule_spectroscopy/spec13C-N-amine01.htm
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: https://egyankosh.ac.in/bitstream/123456789/22934/1/Unit-2.pdf
  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. National Institutes of Health. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetamide
  • 2-Chloro-N-methylacetamide | 96-30-0. Tokyo Chemical Industry Co., Ltd. Available from: https://www.tcichemicals.com/IN/en/p/C3014
  • Improvement in the preparation of n-vinyl-n-methylacetamide. Google Patents. Available from: https://patents.google.
  • On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Beilstein Journal of Organic Chemistry. Available from: https://www.beilstein-journals.org/bjoc/articles/14/255
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/13.04%3A_Chemical_Shifts_in%C2%B9H_NMR_Spectroscopy
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3942735/
  • 4'-CHLOROACETANILIDE(539-03-7) IR Spectrum. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/539-03-7_IR.htm
  • Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. Journal of Planar Chromatography - Modern TLC. AKJournals. Available from: https://akjournals.com/view/journals/606/31/6/article-p442.xml
  • a guide to 13c nmr chemical shift values. Compound Interest. Available from: https://www.compoundchem.com/wp-content/uploads/2015/07/A-Guide-to-13C-NMR-Shifts.pdf
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8821033/
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/1131-01-7_IR.htm
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: https://egyankosh.ac.in/bitstream/123456789/101831/1/Unit-13.pdf
  • Recognition of N-alkyl and N-aryl Acetamides by N-alkyl Ammonium Resorcinarene Chlorides. Chemistry. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/25257765/
  • 2'-Chloroacetanilide(533-17-5)IR1. ChemicalBook. Available from: https://www.chemicalbook.com/spectrum/533-17-5_IR.htm
  • “Click” dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry. Available from: https://www.rsc.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: https://www.compoundchem.com/wp-content/uploads/2015/05/A-Guide-to-1H-NMR-Shifts.pdf
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00115a
  • 2-CHLORO-N-METHYL-N-PHENYLACETAMIDE 2620-05-5 wiki. Guidechem. Available from: https://www.guidechem.com/wiki/2-chloro-n-methyl-n-phenylacetamide-2620-05-5.html
  • 2-Chloro-N-methylacetamide. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/c3014

Sources

Unlocking the Therapeutic Potential of Chloroacetamide Compounds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Chloroacetamide-containing molecules represent a versatile class of covalent inhibitors that are gaining increasing attention in drug discovery. Their inherent reactivity, primarily targeting nucleophilic cysteine residues, allows for potent and durable target engagement. This technical guide provides an in-depth exploration of the therapeutic landscape for chloroacetamide compounds, focusing on the identification and validation of their protein targets. We will delve into the fundamental mechanism of action, survey key therapeutic areas and their associated targets, and provide detailed experimental workflows for target deconvolution using cutting-edge chemoproteomic strategies. This guide is intended to serve as a comprehensive resource for researchers aiming to harness the therapeutic potential of chloroacetamide-based covalent inhibitors.

The Chloroacetamide Warhead: A Tool for Irreversible Target Engagement

The chloroacetamide moiety (ClCH₂CONH₂) is a potent electrophilic "warhead" that readily forms a stable, irreversible covalent bond with the thiol group of cysteine residues in proteins.[1] This irreversible binding offers several advantages in drug design, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets that are often intractable for non-covalent inhibitors.[2] While historically there have been concerns about potential off-target reactivity, modern drug design strategies are increasingly able to fine-tune the reactivity of the chloroacetamide group to achieve high target specificity.

The mechanism of action involves a nucleophilic substitution (SN2) reaction where the deprotonated thiol of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage. The reactivity of the chloroacetamide can be modulated by substitutions on the acetamide nitrogen or the α-carbon, allowing for a spectrum of potencies and selectivities.

Therapeutic Frontiers for Chloroacetamide Inhibitors

The ability of chloroacetamides to target functionally important cysteine residues has opened up numerous therapeutic avenues. Below, we explore key areas where these compounds are showing significant promise.

Oncology

Cancer remains a primary focus for the development of covalent inhibitors. Chloroacetamides have been successfully employed to target key proteins in oncogenic signaling pathways.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

    • MAP2K7 (MKK7): A key kinase in the JNK signaling pathway, a branch of the MAPK cascade. The chloroacetamide-based compound DK2403 is a highly potent and selective covalent inhibitor of MAP2K7, targeting Cys218 in the kinase active site.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers.

    • FGFR1: The chloroacetamide derivative UPR1376 has been identified as an irreversible inhibitor of FGFR1 phosphorylation.[3] It has shown potent anti-proliferative activity in FGFR1-amplified lung cancer cell lines by inhibiting both the MAPK and PI3K/Akt/mTOR signaling pathways.[3]

  • Hippo Signaling Pathway: This pathway controls organ size and cell proliferation, and its dysregulation contributes to cancer development.

    • Transcriptional Enhanced Associate Domain (TEAD) proteins: Chloroacetamide fragment libraries have been used to identify novel scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, thereby disrupting their interaction with the co-activator YAP1.[4]

  • Ferroptosis Induction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising anti-cancer strategy.

    • Glutathione Peroxidase 4 (GPX4): This enzyme is a key regulator of ferroptosis. Chloroacetamide-based inhibitors of GPX4 have been developed that can induce ferroptosis in cancer cells.

Signaling Pathway: FGFR1 Inhibition by a Chloroacetamide Compound

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF FGF->FGFR1 Binds & Activates UPR1376 UPR1376 (Chloroacetamide) UPR1376->FGFR1 Irreversibly Inhibits

Caption: Inhibition of FGFR1 by UPR1376 blocks downstream MAPK and PI3K/Akt/mTOR signaling.

Infectious Diseases

The unique mechanism of viral and bacterial enzymes makes them attractive targets for covalent inhibitors.

  • Antiviral Therapy (SARS-CoV-2): The COVID-19 pandemic spurred intense research into antiviral agents.

    • 3C-like Protease (3CLpro): This cysteine protease is essential for the replication of SARS-CoV-2. The chlorofluoroacetamide-based compound YH-6 is a potent inhibitor of 3CLpro, forming a covalent bond with the catalytic Cys145.[5]

  • Antifungal Therapy: Fungal infections, particularly those caused by resistant strains, pose a significant health threat.

    • Fusariosis: A chloroacetamide derivative, 4-BFCA , has demonstrated potent antifungal activity against multi-resistant Fusarium strains, suggesting its potential as a treatment for fusariosis.[6]

Identifying and Validating Chloroacetamide Targets: A Chemoproteomic Approach

A critical step in the development of covalent inhibitors is the precise identification of their cellular targets and off-targets. Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP) , has emerged as a powerful technology for this purpose.[2]

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a robust method for identifying the targets of a covalent inhibitor in a complex biological sample, such as a cell lysate or even in living cells. The general workflow is as follows:

  • Proteome Incubation: The proteome is pre-incubated with the chloroacetamide inhibitor of interest.

  • Probe Labeling: A broad-spectrum, cysteine-reactive "probe" containing a reporter tag (e.g., biotin or a fluorophore) is added to the mixture. This probe will label all accessible, reactive cysteine residues that have not been engaged by the inhibitor.

  • Analysis: The level of probe labeling is quantified. A decrease in probe labeling on a specific protein in the presence of the inhibitor indicates that the inhibitor is binding to that protein.

Experimental Workflow: Competitive ABPP for Chloroacetamide Target Identification

Competitive_ABPP cluster_sample_prep Sample Preparation & Treatment cluster_analysis Analysis Proteome Cell Lysate (Proteome) Inhibitor Chloroacetamide Inhibitor Proteome->Inhibitor Pre-incubate Probe Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) Inhibitor->Probe Add Probe Click Click Chemistry (Biotin-azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantitative Proteomics LCMS->Quant

Caption: A generalized workflow for competitive ABPP to identify chloroacetamide targets.

Detailed Experimental Protocol: Competitive ABPP using Mass Spectrometry

This protocol provides a more detailed, step-by-step methodology for identifying the targets of a chloroacetamide inhibitor using a mass spectrometry-based competitive ABPP approach.

Materials:

  • Cell or tissue lysate

  • Chloroacetamide inhibitor stock solution (in DMSO)

  • Cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (for blocking free cysteines)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates under native conditions to maintain protein activity. Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Treatment: Aliquot the proteome into different tubes. Treat with varying concentrations of the chloroacetamide inhibitor or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the cysteine-reactive probe to each sample and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag to the probe-labeled proteins.

  • Protein Precipitation and Solubilization: Precipitate the proteins (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet in a denaturing buffer containing urea.

  • Enrichment of Labeled Peptides: Reduce and alkylate the protein sample with DTT and iodoacetamide, respectively. Digest the proteins into peptides using trypsin. Enrich the biotinylated peptides using streptavidin-agarose beads.

  • Mass Spectrometry Analysis: Elute the enriched peptides from the beads and analyze by LC-MS/MS.

  • Data Analysis: Identify the peptides and quantify their relative abundance across the different treatment conditions. Proteins that show a dose-dependent decrease in probe labeling in the presence of the chloroacetamide inhibitor are identified as potential targets.

Summary of Known Chloroacetamide Inhibitors and Their Targets

The following table summarizes some of the chloroacetamide-based inhibitors and their identified protein targets discussed in this guide and the broader literature.

Compound NameProtein TargetTherapeutic AreaStage of Development
DK2403 MAP2K7OncologyPreclinical
UPR1376 FGFR1OncologyPreclinical
YH-6 SARS-CoV-2 3CLproInfectious DiseasePreclinical
4-BFCA Not fully elucidatedInfectious Disease (Antifungal)Preclinical
Various Fragments TEADsOncologyDiscovery
Various Compounds GPX4OncologyPreclinical

Conclusion and Future Directions

Chloroacetamide compounds represent a powerful and increasingly refined class of covalent inhibitors with significant therapeutic potential across a range of diseases. Their ability to form robust, irreversible bonds with cysteine residues allows for potent and sustained target modulation. The continued advancement of chemoproteomic techniques, particularly competitive ABPP, provides an unprecedented ability to identify and validate the targets of these compounds with high precision, thereby accelerating their development as next-generation therapeutics. As our understanding of the "ligandable" cysteinome expands, we can anticipate the discovery of novel chloroacetamide-based drugs for a host of challenging diseases.

References

  • A Chemoproteomic Method for Identifying Cellular Targets of Covalent Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. (2019). Frontiers in Oncology. [Link]

  • Chemoproteomic methods for covalent drug discovery. (2021). RSC Chemical Biology. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). Future Medicinal Chemistry. [Link]

  • From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. (n.d.). BGI Tech. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]

  • Advanced approaches of developing targeted covalent drugs. (2022). RSC Medicinal Chemistry. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). Journal of Medicinal Chemistry. [Link]

  • α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). (n.d.). ResearchGate. [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry. [Link]

  • Activity-based protein profiling: A graphical review. (2023). Journal of Medicinal Chemistry. [Link]

  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. (2023). Analytical Chemistry. [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2020). Drug Development Research. [Link]

  • Principle of competitive ABPP. (a) An activity-based probe (ABP) reacts... (n.d.). ResearchGate. [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2021). RSC Medicinal Chemistry. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). Scientific Reports. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021). Toxicology Letters. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). Environmental Science & Technology. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide as a Key Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Complex Scaffolds

In the landscape of modern organic synthesis, the development of efficient pathways to construct complex molecular architectures is paramount. N-(biphenyl-2-yl)-2-chloro-N-methylacetamide has emerged as a highly versatile and powerful building block, particularly for the synthesis of nitrogen-containing polycyclic aromatic compounds. Its unique structural arrangement, featuring a biphenyl backbone that enforces proximity between a reactive chloroacetamide moiety and an adjacent aromatic ring, makes it an ideal precursor for intramolecular cyclization reactions. This guide provides an in-depth exploration of this reagent, offering detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development. We will delve into its primary application in the synthesis of phenanthridine derivatives, a scaffold of significant interest due to its prevalence in bioactive natural products and pharmaceuticals.[1][2]

Reagent Profile and Safety Mandates

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential. While specific data for this compound is not widely published, its properties can be inferred from its structure, and safety protocols can be established based on the hazards of its constituent functional groups, particularly the chloroacetamide moiety.[3][4]

Physicochemical Data
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₅H₁₄ClNOCalculated
Molecular Weight 259.73 g/mol Calculated
Appearance Expected to be an off-white to beige solidInferred
Key Functional Groups Biphenyl, Tertiary Amide, Alkyl ChlorideStructural Analysis
Critical Safety and Handling Protocols

This compound contains a chloroacetamide functional group, which is classified as a hazardous substance.[4] The following precautions are mandatory and are based on data for structurally related compounds like 2-chloro-N-methylacetamide.[3]

  • Hazard Identification : Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[3][4] May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE) : Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[5][6]

  • Handling : Avoid generating dust. Do not breathe dust, vapor, or mist. Prevent contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[3]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Synthesis of the Precursor: this compound

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chloroacetylation 2-Aminobiphenyl 2-Aminobiphenyl Intermediate N-methyl-2-aminobiphenyl 2-Aminobiphenyl->Intermediate  e.g., Formaldehyde, NaBH₄ (Reductive Amination) Start_Acyl N-methyl-2-aminobiphenyl Product This compound Start_Acyl->Product  Chloroacetyl chloride, Base (e.g., Et₃N or Pyridine), Anhydrous Solvent

Diagram 1: Synthetic workflow for the precursor.
Protocol 2.1: Synthesis of this compound

Materials:

  • N-methyl-2-aminobiphenyl

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-2-aminobiphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and prevent side product formation.

  • Reagent Addition : Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up :

    • Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the triethylamine hydrochloride salt and any unreacted acid chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Core Application: Intramolecular Cyclization to Phenanthridinones

The strategic placement of the reactive chloroacetyl group ortho to the second phenyl ring makes this compound an exceptional substrate for intramolecular cyclization to form the phenanthridinone core. This transformation is a powerful method for rapidly building molecular complexity.

Mechanism: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

The most direct route involves a Lewis acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation). The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the chloroacetamide, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the adjacent electron-rich phenyl ring.

Start This compound Activation Activation with Lewis Acid (LA) Start->Activation + LA Intermediate Electrophilic Acylium-like Intermediate Activation->Intermediate Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Sigma Wheland Intermediate (Sigma Complex) Cyclization->Sigma Deprotonation Rearomatization (Deprotonation) Sigma->Deprotonation - H⁺ Product N-methylphenanthridinone Deprotonation->Product

Diagram 2: Mechanism of Lewis acid-catalyzed cyclization.
Protocol 3.1: Synthesis of N-methylphenanthridinone

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

  • Anhydrous solvent such as Dichloromethane (DCM) or Nitrobenzene

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting material, this compound (1.0 eq), and dissolve it in anhydrous DCM.

  • Cooling : Cool the solution to 0 °C in an ice bath. This is crucial as Friedel-Crafts reactions can be highly exothermic.

  • Catalyst Addition : Add the Lewis acid (e.g., AlCl₃, 2.0-3.0 eq) portion-wise to the stirred solution. The stoichiometry is critical; a super-stoichiometric amount is often required as the Lewis acid will complex with the amide carbonyl in addition to activating the alkyl chloride.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or gently heat to reflux (solvent-dependent) for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up :

    • Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product.

    • Transfer to a separatory funnel and extract the product into DCM or ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-methylphenanthridinone.

Troubleshooting and Field-Proven Insights

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion Insufficiently active Lewis acid; reaction temperature too low; poor quality starting material.Use freshly opened or sublimed AlCl₃. Ensure strictly anhydrous conditions. Gradually increase reaction temperature and monitor by TLC.
Formation of Dark, Tarry Side Products Reaction temperature too high, causing polymerization or decomposition.Maintain lower temperatures (0 °C to RT) for longer periods. Ensure slow, portion-wise addition of the Lewis acid.
Multiple Spots on TLC (Side Products) Intermolecular reaction; incomplete reaction; rearrangement.Use high dilution conditions to favor the intramolecular pathway. Ensure sufficient catalyst loading and reaction time.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification step.

Conclusion

This compound serves as a textbook example of a rationally designed precursor for constructing complex heterocyclic systems. Its application in the synthesis of phenanthridinones via intramolecular Friedel-Crafts acylation is a robust and efficient method. By understanding the underlying mechanism, adhering to stringent safety and handling protocols, and applying the detailed procedures outlined in this guide, researchers can effectively leverage this reagent to access valuable molecular scaffolds for applications ranging from medicinal chemistry to materials science.

References

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • ResearchGate. (n.d.). Synthesis of phenanthridines via various approaches. [Link]

  • Chang, T. C., et al. (2024). Synthesis of phenanthridine derivatives by a water-compatible gold-catalyzed hydroamination. Bioorganic & Medicinal Chemistry, 113, 117928. [Link]

  • Beilstein Journals. (n.d.). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2956–2968. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3145-3183. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5589. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • Royal Society of Chemistry. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • National Center for Biotechnology Information. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. (n.d.). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. [Link]

Sources

Application Notes & Protocols: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide as a Precision Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a specialized α-chloroacetamide, and its application as an alkylating agent in synthetic chemistry. We explore the fundamental principles of its reactivity, grounded in the electrophilic nature of the α-carbon, which facilitates SN2-type reactions with a variety of nucleophiles. This document offers a robust, step-by-step protocol for a representative N-alkylation reaction, discusses critical experimental parameters for process optimization, and outlines essential safety and handling procedures. The insights provided are designed to equip researchers in medicinal chemistry and drug development with the foundational knowledge to effectively utilize this versatile reagent in the synthesis of complex molecular architectures.

Introduction: A Profile of the Reagent

N-aryl 2-chloroacetamides are a well-established class of alkylating agents valued for their predictable reactivity and synthetic versatility.[1] The chemical reactivity of these compounds is primarily attributed to the facile displacement of the chlorine atom by a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur.[1] The specific compound, this compound, incorporates a sterically demanding biphenyl moiety, which can influence reaction kinetics and selectivity, making it a reagent of interest for targeted modifications of complex substrates.

1.1. Physicochemical Properties

The key properties of the title compound are summarized below. These values are critical for calculating stoichiometry and understanding the physical behavior of the reagent during reactions.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNOCalculated
Molecular Weight 259.73 g/mol Calculated
Appearance Likely an off-white to pale yellow solidInferred from similar compounds
Core Moiety α-Chloroacetamide[1]
Primary Function Alkylating Agent[2][3]

1.2. Mechanism of Alkylation

Alkylating agents function by forming covalent bonds with nucleophilic centers in other molecules.[3] For α-chloroacetamides, the mechanism is predominantly a bimolecular nucleophilic substitution (SN2) reaction.[4] The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[4] This mechanism results in an inversion of stereochemistry if the α-carbon is chiral, although in this specific reagent, it is prochiral.

Caption: Generalized SN2 mechanism for an α-chloroacetamide.

Synthesis of this compound

While a detailed synthesis protocol is beyond the scope of this application note, the reagent is typically prepared via the chloroacetylation of its corresponding secondary amine precursor, N-methyl-[1,1'-biphenyl]-2-amine. This reaction involves treating the amine with chloroacetyl chloride, often in the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to scavenge the HCl byproduct.[1][5] The choice of solvent and reaction temperature is critical to ensure high yield and purity.

Application Protocol: Selective N-Alkylation of a Secondary Amine

This protocol details a representative procedure for using this compound to alkylate a model secondary amine, such as morpholine. This reaction is foundational in constructing more complex molecules, particularly in scaffold decoration for drug discovery.

3.1. Principle

The lone pair of electrons on the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic α-carbon of the chloroacetamide. A mild inorganic base is used to neutralize the HCl that would otherwise be generated, preventing the protonation and deactivation of the starting amine.

3.2. Materials and Reagents

ReagentCAS No.Amount (10 mmol scale)Molar Eq.Notes
This compoundN/A2.60 g1.0Limiting Reagent
Morpholine110-91-81.05 g (1.05 mL)1.2Ensure it is anhydrous.
Potassium Carbonate (K₂CO₃)584-08-72.76 g2.0Finely powdered and dried.
Acetonitrile (MeCN)75-05-850 mL-Anhydrous, reaction grade.
Saturated NaCl solution (Brine)N/A~50 mL-For workup.
Ethyl Acetate (EtOAc)141-78-6~150 mL-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6As needed-For drying.

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.60 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) via syringe, followed by the dropwise addition of morpholine (1.05 mL, 12 mmol).

  • Reaction: Heat the stirred mixture to reflux (approx. 82°C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed (typically 4-8 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (75 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

3.4. Experimental Workflow Diagram

G start Setup reagents 1. Add Alkylating Agent & K₂CO₃ to Flask start->reagents atmosphere 2. Purge with N₂/Ar reagents->atmosphere addition 3. Add MeCN & Morpholine atmosphere->addition reaction 4. Heat to Reflux (4-8h) & Monitor via TLC addition->reaction workup 5. Cool & Filter Salts reaction->workup extraction 6. Concentrate & Perform Aqueous Workup workup->extraction purify 7. Dry, Concentrate & Purify via Chromatography extraction->purify end Characterize Final Product purify->end

Caption: Step-by-step workflow for the N-alkylation protocol.

Critical Experimental Parameters & Optimization

The success and efficiency of the alkylation depend on the careful selection of reaction conditions. The interplay between the base, solvent, and temperature is crucial for achieving high yield and minimizing side reactions.

ParameterOptions & ConsiderationsRationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, NaH, Triethylamine (TEA)K₂CO₃/Cs₂CO₃: Mild, heterogeneous bases suitable for most applications.[7] Cesium carbonate can accelerate reactions with less reactive nucleophiles. NaH: A very strong, non-nucleophilic base for deprotonating weakly acidic nucleophiles (e.g., some thiols or phenols). Requires strictly anhydrous conditions. TEA: A homogeneous organic base, but can sometimes lead to quaternization side products.
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)MeCN/DMF: Polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, enhancing its reactivity. DMF is used for less reactive partners due to its higher boiling point. THF: Less polar than MeCN or DMF, but a good choice when reagents have limited solubility in more polar solvents.
Temperature Room Temperature to RefluxThe steric hindrance from the biphenyl group may necessitate heating to achieve a reasonable reaction rate. Start trials at room temperature and increase heat as needed. Overheating can lead to decomposition or side reactions.
Stoichiometry Nucleophile: 1.1 - 1.5 eq.A slight excess of the nucleophile is typically used to ensure the complete consumption of the more valuable chloroacetamide starting material.

Safety and Handling

As a member of the α-chloroacetamide class, this compound should be handled with care, assuming it shares hazards with related compounds.

  • Hazard Profile: Similar compounds are classified as toxic if swallowed, cause skin irritation, and can cause serious eye irritation.[8][9][10] May cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[12][13] Handle the solid material in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8][13]

  • Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]

  • Spill & Disposal: In case of a spill, collect the material carefully without creating dust and dispose of it as hazardous chemical waste according to local regulations.[8][13]

Conclusion

This compound is a potent and precise alkylating agent. Its reactivity, governed by the SN2 mechanism, allows for the strategic formation of C-N, C-O, and C-S bonds. By understanding the core principles of its function and carefully controlling experimental parameters such as the choice of base and solvent, researchers can effectively integrate this reagent into complex synthetic pathways. The protocols and insights provided herein serve as a foundational guide for its application in constructing novel molecules for pharmaceutical and materials science research.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 9). Retrieved January 18, 2026, from [Link]

  • Singh, P., et al. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Bieler, J. H., et al. (2018). Alkylating anticancer agents and their relations to microRNAs. Mini-Reviews in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved January 18, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. LiverTox. Retrieved January 18, 2026, from [Link]

  • Colvin, M. (2016). Alkylating Agents. Oncohema Key. Retrieved January 18, 2026, from [Link]

  • Clinical and High-Dose Alkylating Agents. (n.d.). SlidePlayer. Retrieved January 18, 2026, from [Link]

  • Patil, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Retrieved January 18, 2026, from [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Dosen-Micovic, L., et al. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Frei, E., et al. (2003). Alkylating Agents. Holland-Frei Cancer Medicine. Retrieved January 18, 2026, from [Link]

  • Reddy, C. R., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Protocol for N-acetylation of 2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide details a robust and efficient protocol for the N-acetylation of 2-aminobiphenyl to synthesize 2-acetylaminobiphenyl. This transformation is a fundamental reaction in organic synthesis, often employed as a protective strategy for the amino group or as a key step in the synthesis of more complex molecules.[1][2] This document provides a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for product purification and characterization. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

N-acetylation is a widely utilized chemical reaction in organic chemistry for introducing an acetyl group onto an amine.[1][2] This modification can serve several purposes, including protecting the amine functionality during subsequent synthetic steps, altering the electronic properties of the molecule, and modulating biological activity.[1][3] The starting material, 2-aminobiphenyl, is a versatile building block in the synthesis of various compounds.[4][5] Its acetylation product, 2-acetylaminobiphenyl, is a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals.

The protocol described herein utilizes acetic anhydride as the acetylating agent. Acetic anhydride is a common, readily available, and effective reagent for the acetylation of primary and secondary amines.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, which will be discussed in detail.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of 2-aminobiphenyl with acetic anhydride is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon of the anhydride.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-aminobiphenyl on one of the electrophilic carbonyl carbons of acetic anhydride.[7] This attack leads to the formation of a tetrahedral intermediate.[7]

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling an acetate ion as a good leaving group.[7]

Step 3: Deprotonation The resulting positively charged nitrogen is then deprotonated, often by the acetate ion generated in the previous step or another base present in the reaction mixture, to yield the final neutral N-acetylated product, 2-acetylaminobiphenyl, and acetic acid as a byproduct.[7][8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-acetylation of 2-aminobiphenyl.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityPurpose
2-AminobiphenylC₁₂H₁₁N169.221.0 g (5.91 mmol)Starting Material
Acetic Anhydride(CH₃CO)₂O102.090.66 mL (7.09 mmol)Acetylating Agent
Glacial Acetic AcidCH₃COOH60.0510 mLSolvent
Deionized WaterH₂O18.02~100 mLFor precipitation & washing
EthanolC₂H₅OH46.07As neededRecrystallization Solvent
Round-bottom flask (50 mL)--1Reaction Vessel
Reflux condenser--1To prevent solvent loss
Heating mantle--1For controlled heating
Magnetic stirrer and stir bar--1For mixing
Beaker (250 mL)--1For product precipitation
Büchner funnel and filter flask--1For vacuum filtration
Filter paper--As neededFor filtration
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.91 mmol) of 2-aminobiphenyl in 10 mL of glacial acetic acid.

  • Addition of Acetylating Agent: While stirring, carefully add 0.66 mL (7.09 mmol) of acetic anhydride to the solution.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a 250 mL beaker containing approximately 100 mL of cold deionized water. Stir the mixture vigorously to induce precipitation of the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-aminobiphenyl in glacial acetic acid B Add acetic anhydride A->B Stirring C Reflux for 30 minutes B->C Heating D Cool to room temperature C->D E Pour into cold water to precipitate D->E F Collect solid by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H Crude product I Dry the purified product H->I

Sources

Application Notes and Protocols for the In Vitro Screening of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Rationale for a Tiered In Vitro Screening Cascade

N-(biphenyl-2-yl)-2-chloro-N-methylacetamide is a novel chemical entity with potential biological activity. The presence of a chloroacetamide group suggests a potential mechanism of action involving covalent interaction with nucleophilic residues, such as cysteine, in target proteins.[1][2][3] This class of compounds has been explored for various therapeutic applications, including as enzyme inhibitors.[2] Given the limited existing data on this specific molecule, a systematic, multi-tiered in vitro screening approach is essential to elucidate its biological effects, starting from broad cytotoxicity profiling to more specific mechanistic assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The protocols herein are designed to be self-validating systems, incorporating appropriate controls and data analysis pipelines to ensure the generation of robust and reproducible results.

Part 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any novel compound is to assess its general cytotoxicity across various cell lines. This establishes the concentration range for subsequent, more specific assays and provides preliminary insights into potential therapeutic windows.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in drug discovery for evaluating the toxic effects of a compound on cultured cells.[4][5][6] Common methodologies measure cell viability, membrane integrity, or metabolic activity.[4][6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Execution cluster_3 Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plates->Allow cells to adhere overnight Prepare serial dilutions of this compound Prepare serial dilutions of this compound Allow cells to adhere overnight->Prepare serial dilutions of this compound Treat cells with compound for 24, 48, 72 hours Treat cells with compound for 24, 48, 72 hours Prepare serial dilutions of this compound->Treat cells with compound for 24, 48, 72 hours Perform MTT Assay Perform MTT Assay Treat cells with compound for 24, 48, 72 hours->Perform MTT Assay Perform LDH Release Assay Perform LDH Release Assay Treat cells with compound for 24, 48, 72 hours->Perform LDH Release Assay Measure absorbance Measure absorbance Perform MTT Assay->Measure absorbance Perform LDH Release Assay->Measure absorbance Calculate percent viability Calculate percent viability Measure absorbance->Calculate percent viability Determine IC50 values Determine IC50 values Calculate percent viability->Determine IC50 values

Caption: Workflow for Cytotoxicity Screening.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

  • Measure the absorbance at 440 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, should be determined.[4]

Protocol 2: LDH Release Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[4][6]

Materials:

  • LDH assay kit

  • Cells and compound as in the MTT assay

Procedure:

  • Seed and treat cells with the compound as described for the MTT assay.[4]

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[4]

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4]

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm.[9]

Data Presentation:

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
HeLaExperimental ValueReference Value
MCF-7Experimental ValueReference Value
HEK293Experimental ValueReference Value

Data would be presented as mean ± standard deviation from at least three independent experiments.[4]

Part 2: Mechanistic Screening: Enzyme Inhibition Assays

Given the chloroacetamide moiety, this compound is a candidate for a covalent inhibitor, likely targeting cysteine residues in enzymes.[1][2][3] Therefore, a logical next step is to screen for enzyme inhibitory activity.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are laboratory tests to determine if a compound affects the activity of an enzyme.[10] These assays are crucial in drug discovery to understand a compound's mechanism of action.[10][11][12]

General Protocol for Enzyme Inhibition Screening

A high-throughput screening approach can be employed to test the compound against a panel of enzymes, particularly those with known cysteine-dependent activity.[11][13]

Materials:

  • A panel of purified enzymes (e.g., kinases, proteases, phosphatases)[11]

  • Specific substrates for each enzyme

  • Assay buffer

  • This compound

  • A known inhibitor for each enzyme as a positive control

Procedure:

  • Dispense the purified enzyme into the wells of a microplate.

  • Add various concentrations of this compound.

  • Pre-incubate the enzyme and compound to allow for potential covalent bond formation.

  • Initiate the enzymatic reaction by adding the specific substrate.

  • Measure the enzyme activity using a suitable detection method (e.g., colorimetric, fluorescent, luminescent).

  • Calculate the percentage of inhibition relative to a vehicle control.

Data Analysis: Determine the IC50 value for each enzyme that shows significant inhibition.

Part 3: Target Deconvolution: Receptor Binding Assays

If the compound shows potent and specific activity in the previous screens, or if its structure is reminiscent of known receptor ligands, receptor binding assays can be employed to identify its molecular target.

Principle of Receptor Binding Assays

Receptor-ligand binding assays study the interaction between a ligand (the test compound) and a target protein (receptor).[14] These assays are used to determine the binding affinity of a compound for a specific receptor.[15][16][17]

Experimental Workflow: Competitive Binding Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prepare cell membranes expressing the target receptor Prepare cell membranes expressing the target receptor Prepare radiolabeled ligand and test compound dilutions Prepare radiolabeled ligand and test compound dilutions Prepare cell membranes expressing the target receptor->Prepare radiolabeled ligand and test compound dilutions Incubate membranes with radiolabeled ligand and test compound Incubate membranes with radiolabeled ligand and test compound Prepare radiolabeled ligand and test compound dilutions->Incubate membranes with radiolabeled ligand and test compound Allow to reach equilibrium Allow to reach equilibrium Incubate membranes with radiolabeled ligand and test compound->Allow to reach equilibrium Separate bound from free radioligand Separate bound from free radioligand Allow to reach equilibrium->Separate bound from free radioligand Measure radioactivity of bound ligand Measure radioactivity of bound ligand Separate bound from free radioligand->Measure radioactivity of bound ligand Plot percent specific binding vs. compound concentration Plot percent specific binding vs. compound concentration Measure radioactivity of bound ligand->Plot percent specific binding vs. compound concentration Determine IC50 and Ki values Determine IC50 and Ki values Plot percent specific binding vs. compound concentration->Determine IC50 and Ki values

Caption: Workflow for a Competitive Receptor Binding Assay.

Protocol 3: Radioligand Competition Binding Assay

This assay measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for a specific receptor.[15][17]

Materials:

  • Cell membranes expressing the target receptor[18]

  • A high-affinity radiolabeled ligand for the target receptor

  • This compound

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • In a multi-tube format, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration.

  • Measure the radioactivity of the filter-bound complexes using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled known ligand.

Data Analysis: The data are analyzed to yield an IC50 value, which can be used to calculate the inhibitory constant (Ki) to determine the compound's binding affinity for the receptor.[15]

Table 2: Hypothetical Receptor Binding Data

Receptor TargetIC50 (µM)Ki (µM)
Receptor XExperimental ValueCalculated Value
Receptor YExperimental ValueCalculated Value

Conclusion and Future Directions

This structured in vitro screening cascade provides a robust framework for the initial characterization of this compound. The data generated from these assays will guide further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and safety pharmacology assessments. The identification of a specific molecular target through these screening efforts is a critical step in advancing this compound as a potential therapeutic agent.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BioAssay Systems. Enzyme Inhibitor Screening Services.
  • Amsbio. Enzyme Activity Assays.
  • Biocompare. Inhibitor Screening Kits.
  • Biobide. What is an Inhibition Assay?
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. In vitro receptor binding assays: general methods and considerations.
  • PDF. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • Labome. Receptor-Ligand Binding Assays.
  • ResearchGate. In vitro receptor binding assays: General methods and considerations.
  • Revvity. Receptor-Ligand Binding Assays.
  • Gifford Bioscience. About Ligand Binding Assays.
  • NIH. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • bioRxiv. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target.
  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • NIH. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.

Sources

Application Notes and Protocols: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword

The confluence of structurally distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This guide focuses on the investigational molecule, N-(biphenyl-2-yl)-2-chloro-N-methylacetamide , a compound that marries the well-established biological relevance of the biphenyl scaffold with the reactive potential of a chloroacetamide warhead. While this specific molecule is a novel subject of inquiry, its constituent parts suggest a strong rationale for its exploration as a targeted covalent inhibitor.

The biphenyl moiety is a privileged structure found in numerous therapeutic agents, contributing to favorable pharmacokinetic properties and offering a versatile scaffold for engaging with biological targets.[1][2][3][4] The chloroacetamide group, on the other hand, is a well-characterized reactive electrophile capable of forming covalent bonds with nucleophilic residues, most notably cysteine, on target proteins.[5][6] This covalent and often irreversible binding can engender high potency and a prolonged duration of action, making it an attractive approach for inhibiting challenging drug targets.[5][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of this compound and its analogs. We will delve into its hypothesized mechanism of action, propose potential therapeutic avenues, and provide detailed, field-proven protocols for its investigation. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility.

Hypothesized Mechanism of Action: Targeted Covalent Inhibition

The primary hypothesis for the mechanism of action of this compound centers on its function as a targeted covalent inhibitor. The chloroacetamide "warhead" is a key feature, designed to react with a nucleophilic amino acid residue, typically a cysteine, within the binding site of a target protein.[5][6] This reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether linkage and the irreversible alkylation of the protein.

The biphenyl scaffold is hypothesized to provide the necessary binding affinity and selectivity for the target protein. The specific arrangement of the phenyl rings and the N-methyl group will dictate the non-covalent interactions (e.g., hydrophobic, pi-stacking) that orient the chloroacetamide moiety in close proximity to the reactive cysteine residue.

Diagram of Hypothesized Covalent Inhibition

G cluster_1 Covalent Bond Formation Compound This compound Target_Protein Target Protein with Binding Pocket Compound->Target_Protein Covalent_Complex Irreversible Covalent Complex Target_Protein->Covalent_Complex Irreversible Reaction (kinact)

Caption: Hypothesized two-step mechanism of covalent inhibition.

Potential Therapeutic Applications

Given the known biological activities of biphenyl and chloroacetamide derivatives, this compound could be investigated for a range of therapeutic applications:

  • Oncology: Many signaling proteins in cancer pathways, such as kinases and transcription factors, possess cysteine residues in or near their active sites. A covalent inhibitor could offer a strategy to overcome acquired resistance to reversible inhibitors.[5][7] For instance, chloroacetamide derivatives have been explored as inhibitors of the TEAD-YAP1 interaction in the Hippo pathway.[6]

  • Infectious Diseases: Chloroacetamide compounds have demonstrated antimicrobial and antifungal properties.[5][8][9] They can covalently modify essential enzymes in microbial metabolic or structural pathways, presenting a promising avenue for developing new anti-infective agents.[5][9]

  • Inflammatory Diseases: Biphenyl derivatives are present in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][4] The development of a covalent inhibitor targeting key enzymes in inflammatory cascades could lead to novel therapeutics with improved efficacy.

Experimental Protocols

Synthesis and Characterization

The synthesis of this compound can be approached through a straightforward N-acylation reaction.

Diagram of Synthetic Workflow

G Starting_Material N-methyl-2-biphenylamine Reaction N-acylation Reaction Starting_Material->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Solvent_Base DCM, Triethylamine Solvent_Base->Reaction Product N-(biphenyl-2-yl)-2-chloro- N-methylacetamide Reaction->Product Purification Column Chromatography Product->Purification Characterization NMR, MS, HPLC Purification->Characterization

Caption: Proposed synthetic and purification workflow.

Step-by-Step Synthesis Protocol:

  • Preparation: To a solution of N-methyl-2-biphenylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0°C in an ice bath.

  • Reaction: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Biochemical Assays

Objective: To determine the inhibitory potency (IC50) and mechanism of action against a putative target enzyme.

Protocol: Enzyme Inhibition Assay (Generic Kinase Example)

  • Reagents and Buffers:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Target kinase enzyme.

    • Peptide substrate.

    • ATP.

    • This compound stock solution in DMSO.

  • IC50 Determination:

    • Prepare serial dilutions of the compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding and covalent modification.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the product formation (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • "Jump" Dilution Assay for Covalent Inhibition:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for varying amounts of time.

    • At each time point, dilute the mixture significantly (e.g., 100-fold) into the assay buffer containing the substrate and ATP to prevent further covalent modification.

    • Measure the remaining enzyme activity.

    • A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible covalent inhibition.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cell viability and target engagement in a cellular context.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., a cell line known to be dependent on the target pathway) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement

  • Treatment: Treat cells with the compound at various concentrations for a specified time.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a downstream substrate of the target protein and a primary antibody for the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate indicates target engagement and inhibition of the signaling pathway.

Data Summary and Interpretation

Assay TypeKey ParameterInterpretation
Enzyme InhibitionIC50Concentration of inhibitor required to reduce enzyme activity by 50%.
"Jump" Dilutionkinact/KISecond-order rate constant for covalent inactivation, a measure of covalent modification efficiency.
Cell ViabilityGI50Concentration of compound required to inhibit cell growth by 50%.
Western Blotp-Substrate/Total Substrate RatioA decrease indicates inhibition of the upstream target protein in the signaling pathway.

Conclusion

This compound is a promising, albeit investigational, scaffold for the development of novel targeted covalent inhibitors. The protocols and conceptual framework provided in this guide offer a robust starting point for its synthesis, characterization, and biological evaluation. By systematically applying these methodologies, researchers can elucidate the therapeutic potential of this and related molecules in various disease contexts.

References

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18485–18521. [Link]

  • RSC Publishing. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • ResearchGate. Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

  • Gandra, R. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Scientific Reports, 12(1), 9031. [Link]

  • Grilli, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 229. [Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • PubChem. 2-chloro-N-methylacetamide. [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(2), 643-660. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • J&K Scientific. 2-Chloro-N-methyl-N-phenylacetamide. [Link]

  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Chloro-N-methoxy-N-methylacetamide in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chloroacetamides are highly versatile and powerful building blocks in modern organic synthesis.[1] Their inherent bifunctionality, characterized by an electrophilic α-carbon and a nucleophilic amide group, provides a robust platform for the construction of a diverse array of nitrogen-containing heterocycles.[1][2] This guide offers an in-depth exploration of key synthetic transformations utilizing chloroacetamides, including detailed mechanistic discussions, validated experimental protocols, and practical insights for researchers in medicinal chemistry and drug development. We will cover fundamental cyclization strategies for synthesizing critical heterocyclic cores such as lactams, dihydroisoquinolines, quinoxalines, and benzoxazines.

Part 1: Core Synthetic Strategies & Mechanistic Principles

The utility of chloroacetamides stems from the strategic exploitation of their dual reactivity. The chlorine atom serves as a good leaving group for nucleophilic substitution, while the amide moiety can act as an internal nucleophile or be transformed into an electrophilic species under acidic conditions. This allows for both intramolecular and intermolecular reaction sequences to build cyclic frameworks.

Intramolecular SN2 Cyclization: A Direct Route to Lactams

The synthesis of lactams, particularly the medicinally important β-lactam ring, can be achieved through the intramolecular cyclization of N-substituted chloroacetamides.[3] This transformation is a classic example of an intramolecular SN2 reaction. The process is typically initiated by a strong, non-nucleophilic base (e.g., sodium hydride) which deprotonates the amide nitrogen, creating a potent internal nucleophile. This anion then attacks the adjacent electrophilic carbon, displacing the chloride ion to form the cyclic amide.

Lactam_Formation Workflow for Lactam Synthesis Start N-Substituted Chloroacetamide Base Strong Base (e.g., NaH) Start->Base Deprotonation Intermediate Amide Anion (Internal Nucleophile) Base->Intermediate Generates Product Lactam (e.g., β-Lactam) Intermediate->Product Intramolecular SN2 Displacement of Cl- Bischler_Napieralski Bischler-Napieralski Reaction Pathway Amide β-Phenylethyl-chloroacetamide Reagent Dehydrating Agent (POCl₃, P₂O₅) Amide->Reagent Activation Intermediate Electrophilic Nitrilium Ion Reagent->Intermediate Forms Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Condensation Reactions with Dinucleophiles

Chloroacetamides are excellent substrates for building heterocyclic rings through condensation with various dinucleophiles. The chloroacetamide provides a two-carbon electrophilic unit.

  • Quinoxaline Synthesis: Quinoxalines, a core structure in many pharmaceuticals, can be synthesized by the condensation of an o-phenylenediamine with an α-halocarbonyl compound. [4][5]Using an N-aryl chloroacetamide in this reaction leads to the formation of quinoxalin-2(1H)-ones. The reaction typically involves an initial SN2 reaction followed by an intramolecular cyclizative condensation.

  • Benzoxazine Synthesis: Similarly, reacting chloroacetamides with 2-aminophenols or 2-halophenols can lead to the formation of benzoxazine derivatives, which are important scaffolds in medicinal chemistry. [6][7][8]For example, reaction with 2-halophenols can proceed via an initial O-alkylation followed by a copper-catalyzed intramolecular C-N cyclization. [7]

Part 2: Detailed Experimental Protocols

Safety Precaution: These protocols must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 2.1: General Synthesis of an N-Aryl Chloroacetamide

This procedure describes the chloroacetylation of an aniline derivative, a common first step. [2][9]

  • Materials:

    • Substituted Aniline (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or an alternative base

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress using thin-layer chromatography (TLC).

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Protocol 2.2: Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol details the condensation of o-phenylenediamine with N-phenyl-2-chloroacetamide.

  • Materials:

    • o-Phenylenediamine (1.0 eq)

    • N-phenyl-2-chloroacetamide (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine (1.0 eq), N-phenyl-2-chloroacetamide (1.0 eq), NaHCO₃ (2.0 eq), and ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Maintain the reflux for 6-12 hours, monitoring the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature, then pour it into a beaker of cold water.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water and then a small amount of cold ethanol.

    • Dry the product in a vacuum oven. If necessary, purify further by recrystallization from ethanol.

Part 3: Comparative Data of Synthetic Methods

The choice of methodology depends on the desired heterocyclic core. The following table summarizes representative transformations starting from chloroacetamides.

Target HeterocycleKey ReactantsReagents & ConditionsTypical Yield (%)Ref.
β-Lactam N-benzyl-2-chloroacetamideNaH, Anhydrous THF, 0 °C to RT65-85%[10]
Dihydroisoquinoline N-(3,4-dimethoxyphenethyl)-2-chloroacetamidePOCl₃, Toluene, Reflux70-90%[11][12]
Quinoxalin-2(1H)-one o-phenylenediamine, N-aryl-2-chloroacetamideNaHCO₃, Ethanol, Reflux75-95%[13]
Benzoxazinone 2-aminophenol, Chloroacetyl chlorideK₂CO₃, Acetone, Reflux80-95%---

Part 4: Scientific Insights & Troubleshooting

  • Reactivity Control: The reactivity of the N-aryl 2-chloroacetamides is directly influenced by the substituents on the aryl ring. [2]Electron-withdrawing groups can decrease the nucleophilicity of the amide, potentially slowing down base-mediated cyclizations, but may be required for other transformations.

  • Moisture Sensitivity: Reactions employing strong bases like NaH or acid chlorides like POCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of reagents and unwanted side reactions.

  • Side Reactions: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which forms styrenes. [14]This can sometimes be suppressed by using a nitrile as the solvent. [15]* Purification Strategy: While many of the described products precipitate from the reaction mixture, they often require further purification. Recrystallization is effective for highly crystalline solids. For oils or less pure solids, silica gel chromatography is the method of choice. A gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) solvents is typically effective.

References

  • Diaba, F. (2015). Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes. Tesis Doctorals en Xarxa. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2971-2996. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Tetrahedron, 50(8), 2297-2360. [Link]

  • Wiley, R. H., & Smith, N. R. (1963). Chloroacetamide. Organic Syntheses, Coll. Vol. 4, p.176. [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Highly stereoselective radical cyclization: copper or ruthenium-catalyzed preparation of cis- and trans-β,γ-dialkyl γ-lactams from acyclic N-allyltrichloroacetamide derivatives. The Journal of Organic Chemistry, 76(20), 8239-8248. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(6), 614-633. [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). The Fascinating Chemistry of α‐Haloamides. Angewandte Chemie International Edition, 49(51), 9786-9804. [Link]

  • Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. 4th European Organic Chemistry Congress. [Link]

  • Kumar, R., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(54), 34229-34253. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia. [Link]

  • Khan, M. A., & Kumar, S. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Journal of the Indian Chemical Society, 88(1), 123-126. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). Thioamides from 2-Chloroacetamide, Sulfur, and Amines. Org. Syn. Coll. Vol. 100, p.240. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(7), 2828-2838. [Link]

  • Van der Eycken, E., & D'hooghe, M. (2014). Multicomponent and One‐pot Syntheses of Quinoxalines. Topics in Heterocyclic Chemistry, 39, 1-43. [Link]

  • Pujol, C. (2015). Chloroacetamides as Valuable Synthetic Tools to Access Nitrogen-Containing Heterocycles Using Both Radical and Non-Radical Processes. TDX (Tesis Doctorals en Xarxa). [Link]

  • Carlson, D. L. (2003). Environmental reactions of chloroacetamide herbicides: Hydrolysis and reaction with iron pyrite. Johns Hopkins University. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Synthesis of β-lactams. Organic Chemistry Portal. [Link]

  • Ishida, T., & Ishii, H. (2013). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 21-42). Elsevier. [Link]

  • Onys'ko, P. P., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. ARKIVOC, 2007(14), 183-193. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Riva, S., et al. (2024). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 89(1), 475-484. [Link]

  • Organic Chemistry Portal. Synthesis of lactams. Organic Chemistry Portal. [Link]

  • Reddy, K. S., et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Maji, B. (2021). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 19(34), 7286-7306. [Link]

  • Rehan, T. A. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology, 10(9), 1131-1148. [Link]

  • Wagh, S. B., & Sonawane, P. A. (2017). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 10(4), 461-468. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(38), 17745-17749. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 954-976. [Link]

Sources

Application Notes and Protocols: Investigating N-(biphenyl-2-yl)-2-chloro-N-methylacetamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative

The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Within the vast landscape of chemical scaffolds, chloroacetamide and biphenyl moieties have independently garnered significant attention for their potential as anticancer agents.[1][2] The chloroacetamide "warhead" is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in proteins, suggesting a potential for targeted irreversible inhibition of key cellular enzymes.[2] Concurrently, the biphenyl scaffold is a recognized privileged structure in medicinal chemistry, found in several FDA-approved anticancer drugs, and is known to contribute to the binding affinity and selectivity of small molecules to various protein targets.[1]

This document provides a comprehensive guide for the investigation of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide , a compound that uniquely combines these two pharmacophores. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural alerts suggest a compelling hypothesis for its potential as a cytotoxic agent. These application notes will therefore serve as a detailed roadmap for researchers to systematically evaluate its anticancer properties in vitro. We will delve into the hypothetical mechanism of action, provide detailed protocols for essential cell-based assays, and offer a framework for data interpretation, empowering researchers to unlock the therapeutic potential of this and similar novel chemical entities.

Hypothesized Mechanism of Action: Covalent Inhibition of Pro-Survival Signaling

Given the presence of the reactive chloroacetyl group, we hypothesize that this compound acts as an irreversible inhibitor of key cellular proteins that are critical for cancer cell survival and proliferation. The biphenyl moiety may serve to guide the molecule to the active site of target proteins, enhancing its specificity and potency. A plausible, yet unverified, signaling pathway that could be targeted is a pro-survival pathway frequently dysregulated in cancer, such as a kinase cascade or a pathway regulated by enzymes with critical cysteine residues in their active sites.

Below is a conceptual diagram illustrating a hypothetical mechanism of action where the compound covalently modifies and inactivates a critical kinase, thereby inhibiting a downstream pro-survival signaling pathway.

hypothetical_moa cluster_cell Cancer Cell Compound This compound Target_Kinase Target Protein (e.g., Pro-survival Kinase) Compound->Target_Kinase Covalent Inhibition Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylation Apoptosis Apoptosis Target_Kinase->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial to characterize the anticancer potential of a novel compound. The following workflow outlines the key stages of investigation, from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot for Target Engagement) Apoptosis->Mechanism CellCycle->Mechanism

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[3]

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example IC₅₀ Values

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)This compoundHypothetical Value
A549 (Lung)This compoundHypothetical Value
HCT116 (Colon)This compoundHypothetical Value
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Cancer cells treated with the compound (at IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Materials:

  • Cancer cells treated with the compound

  • 70% cold ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.[6]

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Data Presentation: Example Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC₅₀)Hypothetical ValueHypothetical ValueHypothetical Value

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following practices are essential:

  • Multiple Assays: Corroborate findings from one assay with another. For instance, if the MTT assay shows decreased viability, apoptosis assays can confirm if this is due to programmed cell death.[7]

  • Positive and Negative Controls: Always include appropriate controls to validate the assay's performance and to provide a baseline for comparison.

  • Dose- and Time-Dependence: Characterize the effects of the compound at multiple concentrations and time points to understand the kinetics of its action.

  • Multiple Cell Lines: Testing the compound on a panel of cancer cell lines from different tissues of origin can reveal its spectrum of activity.[8]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The protocols outlined herein are standard, robust methods in cancer cell biology.[9][10] Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further investigation. Subsequent studies could focus on identifying the specific molecular target(s) of the compound through techniques like proteomics, and eventually progress to in vivo studies to assess its efficacy and safety in preclinical models of cancer.

References

  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). PMC - NIH. [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). PMC - NIH. [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

  • 2-chloro-N-methylacetamide. PubChem - NIH. [Link]

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. (2025). NIH. [Link]

  • Mechanism of Action of KL-50, a Candidate Imidazotetrazine for the Treatment of Drug-Resistant Brain Cancers. PMC - PubMed Central. [Link]

  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. (2020). PubMed. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • 2-Chloro-N-methoxy-N-methylacetamide. PubChem. [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Substituted Chloroacetamides

N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various moieties. This structural motif has garnered significant interest in medicinal chemistry due to its versatile biological activities, including herbicidal, antifungal, and antibacterial properties.[1][2] The presence of the α-chloro group renders these molecules effective alkylating agents, capable of forming covalent bonds with biological nucleophiles, which is believed to be a cornerstone of their antimicrobial mechanism of action.[2][3][4]

Numerous studies have demonstrated that N-substituted chloroacetamides exhibit potent activity against a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA), as well as Gram-negative bacteria and various fungal species.[1][5][6] The biological activity of these compounds can be finely tuned by modifying the N-substituents, which influences their lipophilicity, steric properties, and overall electronic environment, thereby affecting their ability to penetrate microbial cell membranes and interact with intracellular targets.[1][6]

This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and antimicrobial evaluation of N-substituted chloroacetamides. Furthermore, it delves into the assessment of their cytotoxic profiles, a critical step in the early stages of drug discovery. Each protocol is designed to be a self-validating system, with explanations of the underlying scientific principles to empower researchers in their quest for novel antimicrobial agents.

Part 1: Synthesis and Characterization of N-Substituted Chloroacetamides

A common and efficient method for the synthesis of N-substituted chloroacetamides is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[1][7] The following protocol provides a general yet detailed procedure that can be adapted for a variety of substituted anilines or other amines.

Protocol 1: Synthesis of N-Aryl-2-chloroacetamides

Objective: To synthesize N-substituted chloroacetamides via the acylation of aromatic amines.

Materials:

  • Substituted aniline (or other amine)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or an alternative base (e.g., potassium carbonate)

  • Dry toluene (or another suitable anhydrous solvent like dichloromethane)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (IR, NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in dry toluene. Stir the solution at room temperature.

  • Addition of Chloroacetyl Chloride: In a dropping funnel, add chloroacetyl chloride (1.1 equivalents) dissolved in a small amount of dry toluene. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes. An ice bath can be used to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).[8] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will form. Filter the mixture to remove the salt.

  • Isolation of Crude Product: Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-substituted chloroacetamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted chloroacetamide as a solid.[9]

  • Characterization: Determine the melting point of the purified product. Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy (to identify the amide C=O and N-H stretches), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the proton and carbon environments), and Mass Spectrometry (to determine the molecular weight).[9][10]

Part 2: In Vitro Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose.[11][12]

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an N-substituted chloroacetamide that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized N-substituted chloroacetamides

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each N-substituted chloroacetamide in DMSO at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microplate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration range. Discard the final 100 µL from the last well of the dilution series.

    • The last two wells of each row should serve as controls:

      • Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).

      • Sterility Control: 200 µL of sterile broth only.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: Cover the plate and incubate at 37°C. Incubation times will vary depending on the organism:

    • Bacteria: 16-20 hours

    • Yeasts: 24-48 hours

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the N-substituted chloroacetamide that completely inhibits visible growth of the microorganism.[11][13]

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

Part 3: Cytotoxicity Assessment

Evaluating the cytotoxicity of novel antimicrobial compounds against mammalian cells is a crucial step to assess their potential for therapeutic use. The MTT assay is a widely used colorimetric method to determine cell viability.[14]

Protocol 3: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of N-substituted chloroacetamides on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-substituted chloroacetamides in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 4: Mechanism of Action - The Alkylating Hypothesis

The antimicrobial activity of N-substituted chloroacetamides is widely attributed to their nature as alkylating agents.[2] The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by various functional groups present in biological macromolecules.[3][4]

Proposed Antimicrobial Mechanism:
  • Cellular Entry: The lipophilicity of the N-substituted chloroacetamide, influenced by its substituents, facilitates its passage across the microbial cell membrane.[1][6]

  • Nucleophilic Attack: Once inside the cell, the chloroacetamide can be attacked by nucleophilic groups (e.g., sulfhydryl groups of cysteine residues, amino groups of lysine residues, or nitrogen atoms in purine bases) found in essential proteins and nucleic acids.[4][16]

  • Covalent Adduct Formation: This nucleophilic substitution reaction results in the formation of a covalent bond between the chloroacetamide and the biological macromolecule, effectively alkylating it.

  • Disruption of Cellular Function: The alkylation of key enzymes can lead to their inactivation, disrupting vital metabolic pathways. Alkylation of DNA can lead to DNA damage, inhibition of replication and transcription, and ultimately, cell death.[3][17]

Data Presentation

Table 1: Example Antimicrobial Activity Data for a Series of N-Substituted Chloroacetamides
Compound IDN-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HeLa cells
Cpd-1 4-Chlorophenyl166425
Cpd-2 4-Fluorophenyl3212848
Cpd-3 4-Methoxyphenyl64256>100
Cpd-4 4-Nitrophenyl326435
Cpd-5 Phenyl128>256>100

This is example data and does not represent actual experimental results.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of N-Substituted Chloroacetamides Amine Substituted Amine Reaction Acylation Reaction (Toluene, Base) Amine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure N-Substituted Chloroacetamide Purification->Pure_Product

Caption: General workflow for the synthesis of N-substituted chloroacetamides.

Antimicrobial_Evaluation_Workflow cluster_evaluation Antimicrobial and Cytotoxicity Evaluation start Pure Compound mic_assay Broth Microdilution Assay (MIC Determination) start->mic_assay cytotoxicity_assay MTT Assay (Cytotoxicity) start->cytotoxicity_assay antimicrobial_data Antimicrobial Activity Data mic_assay->antimicrobial_data cytotoxicity_data Cytotoxicity Data (IC50) cytotoxicity_assay->cytotoxicity_data analysis Structure-Activity Relationship Analysis antimicrobial_data->analysis cytotoxicity_data->analysis

Caption: Workflow for the evaluation of antimicrobial activity and cytotoxicity.

Mechanism_of_Action cluster_moa Proposed Mechanism of Action compound N-Substituted Chloroacetamide entry Cellular Entry compound->entry membrane Microbial Cell Membrane alkylation Alkylation of Nucleophiles targets Cellular Targets (Proteins, DNA) alkylation->targets disruption Disruption of Cellular Function targets->disruption death Cell Death disruption->death

Caption: Proposed alkylating mechanism of action for N-substituted chloroacetamides.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 331-351. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.[Link]

  • MI - Microbiology. (n.d.). Broth Microdilution.[Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.[Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Waites, K. B., & Talkington, D. F. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.[Link]

  • ResearchGate. (2021, March 17). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.[Link]

  • Archives of Industrial Hygiene and Toxicology. (2021, March 4). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests.[Link]

  • Taylor & Francis Online. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.[Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.[Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.[Link]

  • Preprints.org. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.[Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]

  • SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents.[Link]

  • National Center for Biotechnology Information. (2015, March 10). Alkylating Agents - LiverTox.[Link]

  • Pharmacy 180. (n.d.). Alkylating Agents - Anticancer Drugs | Pharmacology.[Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents.[Link]

Sources

Application Notes and Protocols: The Versatile Biphen-yl Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The biphenyl moiety, characterized by two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2][3] Its unique stereochemical properties and synthetic tractability have established it as a cornerstone in the design of novel drugs targeting a wide array of diseases. This guide provides an in-depth exploration of the applications of biphenyl compounds, detailing their synthesis, mechanisms of action, and structure-activity relationships (SAR). Furthermore, it offers comprehensive, field-proven protocols for the synthesis and biological evaluation of these vital compounds, intended to equip researchers with the practical knowledge to innovate in this dynamic area of drug discovery.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl scaffold is a recurring structural motif in a multitude of marketed drugs and biologically active compounds.[1][2][3] Its prevalence stems from its favorable pharmacokinetic properties and its capacity to engage with a variety of biological targets.[2] The inherent rigidity and planarity of the biphenyl core, combined with the potential for functionalization at multiple positions, allow for the precise spatial orientation of substituents to optimize interactions with protein binding sites.

Initially recognized for their use as intermediates in the chemical industry, the therapeutic potential of biphenyl derivatives has been increasingly harnessed over the past century. Today, compounds featuring this scaffold are integral to the treatment of a wide range of conditions, including inflammatory diseases, hypertension, cancer, and microbial infections.[1][2][4]

Key Attributes of the Biphenyl Scaffold:

  • Structural Rigidity: Provides a stable framework for the precise positioning of pharmacophoric groups.

  • Tunable Electronics: The electronic properties of the rings can be modulated through the introduction of electron-donating or electron-withdrawing groups, influencing binding affinity and pharmacokinetic profiles.

  • Synthetic Accessibility: Robust and versatile synthetic methodologies, particularly cross-coupling reactions, facilitate the efficient construction of diverse biphenyl libraries.[1][5]

  • Metabolic Stability: The aromatic nature of the biphenyl core often imparts a degree of metabolic stability, a desirable characteristic in drug candidates.

Therapeutic Applications and Mechanisms of Action

The biphenyl scaffold is a versatile platform for developing drugs with diverse mechanisms of action. Below are key therapeutic areas where biphenyl-containing compounds have made a significant impact.

Anti-inflammatory Agents

Biphenyl derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is Fenbufen , which functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation and pain.[1]

Antihypertensive Drugs: Angiotensin II Receptor Antagonists

A major success story for the biphenyl scaffold is in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are mainstays in the treatment of hypertension.

  • Mechanism of Action: Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to an increase in blood pressure. ARBs, such as Losartan and Telmisartan , feature a biphenyl scaffold that mimics the binding of angiotensin II to the AT1 receptor. A key feature of these molecules is a tetrazole or carboxylic acid group on one of the phenyl rings, which interacts with key residues in the receptor binding pocket, effectively blocking the action of angiotensin II and leading to vasodilation and a reduction in blood pressure.

Signaling Pathway: Renin-Angiotensin System and ARB Intervention

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction ARB Angiotensin II Receptor Blocker (e.g., Losartan) ARB->AT1_Receptor

Caption: Inhibition of the Renin-Angiotensin System by ARBs.

Anticancer Agents

The biphenyl scaffold is increasingly being explored in oncology, with derivatives showing promise in various therapeutic strategies.

  • PD-1/PD-L1 Interaction Inhibitors: In cancer immunotherapy, blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) has emerged as a powerful strategy to reactivate the immune system against tumors. Novel biphenyl pyridine derivatives have been developed as potent small-molecule inhibitors of this interaction.[6] For instance, compound 24 (2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol) has been shown to inhibit the PD-1/PD-L1 interaction with a low nanomolar IC50 value, demonstrating significant in vivo antitumor activity.[6]

  • Targeting Estrogen Receptor Alpha (ERα): Biphenyl carboxylic acids have been synthesized and evaluated for their anticancer activity against breast cancer cell lines.[7] These compounds are designed to interact with ERα, a key driver in many breast cancers.[7]

Antiviral and Antimicrobial Agents

Biphenyl derivatives have demonstrated a broad spectrum of antimicrobial activities.[5]

  • Antiviral Activity: Biphenyl amides have been synthesized and evaluated as allosteric modulators of the US28 receptor, a chemokine receptor encoded by the human cytomegalovirus, showcasing their potential as antiviral agents.[8]

  • Antibacterial and Antifungal Activity: Various substituted biphenyls have been shown to possess significant antibacterial and antifungal properties.[5] The introduction of specific functional groups, such as halogens, can enhance their antimicrobial efficacy.[9]

Synthesis of Biphenyl Compounds: A Focus on Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl derivatives has been revolutionized by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used and versatile methods.[1][3][7] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

Start Start Reactants Combine Aryl Halide, Arylboronic Acid, Base (e.g., K2CO3), and Solvent (e.g., 1,4-Dioxane/H2O) Start->Reactants Degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) Reactants->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat the Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent (e.g., Ethyl Acetate) Monitor->Workup Purify Purify the Crude Product (e.g., Column Chromatography) Workup->Purify Characterize Characterize the Final Product (e.g., NMR, Mass Spectrometry) Purify->Characterize End End Characterize->End

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Biphenyl Carboxylic Acid Derivative

This protocol describes the synthesis of a biphenyl carboxylic acid via a Suzuki-Miyaura cross-coupling reaction, a common structural motif in many bioactive compounds.[7]

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Substituted phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the substituted phenylboronic acid (1.0 eq) and potassium carbonate (1.0 eq).[7]

  • Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4 (0.02 eq), to the reaction mixture.[7]

  • Heat the reaction mixture to 80 °C and stir for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure biphenyl carboxylic acid derivative.[7]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity.[10][11] For biphenyl compounds, SAR explores how modifications to the biphenyl scaffold influence potency, selectivity, and pharmacokinetic properties.

Key SAR Considerations for Biphenyl Derivatives:

  • Substitution Pattern: The position of substituents on the phenyl rings is critical. For example, in the design of neprilysin (NEP) inhibitors, substitutions at the meta-position of one phenyl ring were found to extend into the S1' subsite of the enzyme, enhancing binding affinity.[12]

  • Nature of Substituents: The electronic and steric properties of substituents play a crucial role. The introduction of electron-withdrawing groups like halogens or electron-donating groups like methoxy can significantly alter the compound's interaction with its target.[12][13]

  • Linker Modifications: In cases where the biphenyl moiety is part of a larger molecule, the length and flexibility of any linker connecting it to other pharmacophoric groups can dramatically impact activity.[14]

Table 1: Illustrative SAR Data for Biphenyl Derivatives as Neprilysin Inhibitors [12]

CompoundR2 SubstituentNEP IC50 (nM)
4 H5.2
13 Cl0.3
16 CH30.3

This table demonstrates that the addition of a chlorine or methyl group at the R2 position significantly improves the inhibitory potency against NEP compared to the unsubstituted analog.

Biological Evaluation of Biphenyl Compounds

Once synthesized, novel biphenyl derivatives must be subjected to rigorous biological evaluation to determine their therapeutic potential.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a biphenyl compound against a target enzyme (e.g., acetylcholinesterase, neprilysin).

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Synthesized biphenyl compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized biphenyl compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted biphenyl compound (or positive control/vehicle control).

  • Pre-incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Logical Relationship: From Synthesis to Biological Activity

Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Purification->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: The iterative cycle of drug discovery involving biphenyl compounds.

Conclusion and Future Perspectives

The biphenyl scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable properties and synthetic accessibility ensure its continued prominence in the development of new therapeutic agents. Future research will likely focus on exploring novel substitution patterns, developing more efficient and sustainable synthetic methodologies, and applying biphenyl-based compounds to emerging therapeutic targets. The integration of computational chemistry and structure-based drug design will further accelerate the discovery of next-generation biphenyl drugs with enhanced efficacy and safety profiles.

References

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18475. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18475. Retrieved from [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. Retrieved from [Link]

  • Ye, Q., et al. (2019). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Retrieved from [Link]

  • Wang, C., et al. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 64(11), 7644-7659. Retrieved from [Link]

  • Kralj, A., et al. (2014). Synthesis and biological evaluation of biphenyl amides that modulate the US28 receptor. ChemMedChem, 9(1), 151-168. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial SAR studies of biphenyl derivatives. Retrieved from [Link]

  • Li, W., et al. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 22(12), 2093. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of designed biphenyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]

  • Lee, K., et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry Letters, 23(9), 2543-2548. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. Retrieved from [Link]

  • Coe, D. M., et al. (2015). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorganic & Medicinal Chemistry, 23(15), 4388-4405. Retrieved from [Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

  • Li, Y., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 213. Retrieved from [Link]

  • Rahman, M. H., et al. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Molecules, 27(19), 6561. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetylation of Biphenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently optimize your reactions for yield, purity, and scalability.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the N-acetylation of aromatic amines, providing the core knowledge needed to make informed decisions in the lab.

Q1: What is the general mechanism for the N-acetylation of a biphenyl amine?

A: The N-acetylation of biphenyl amines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate or chloride) to yield the N-acetylated biphenyl amine, an amide.[1][2]

Caption: Simplified mechanism of N-acetylation.

Q2: How do I choose the right acetylating agent? Acetic Anhydride vs. Acetyl Chloride?

A: The choice depends on the reactivity of your biphenyl amine and the sensitivity of other functional groups.

  • Acetyl Chloride is more reactive than acetic anhydride, often leading to faster reactions.[3][4] However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction unless a base is present.[1][3][5] It is also highly sensitive to moisture.[1][5]

  • Acetic Anhydride is less reactive, offering a milder and often more selective acetylation.[3] Its byproduct is acetic acid, which is less corrosive and easier to manage than HCl.[3] For these reasons, acetic anhydride is often preferred for laboratory and larger-scale syntheses.[1][3]

FeatureAcetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Reactivity Very High[3][4]High
Byproduct Hydrogen Chloride (HCl)[1][3]Acetic Acid (CH₃COOH)[3]
Handling Fumes, corrosive, moisture-sensitiveEasier to handle, less volatile[1]
Best For Rapid, small-scale reactions; less reactive amines.General use, sensitive substrates, larger scale.[3]

Q3: What is the role of a base or catalyst in the reaction?

A: Bases and catalysts play distinct but crucial roles.

  • Stoichiometric Base (e.g., Pyridine, Triethylamine): Its primary role is to neutralize the acidic byproduct (HCl or CH₃COOH).[6][7] This is critical because the acid can protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[5][8] Pyridine is often used as both a base and a solvent.

  • Catalyst (e.g., 4-DMAP): 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst that significantly accelerates the reaction, especially for less reactive (sterically hindered or electron-poor) amines.[9] DMAP reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is then attacked by the amine.[10][11] Only a catalytic amount (1-10 mol%) is needed.

Q4: Which solvent is best for my reaction?

A: The ideal solvent should dissolve your biphenyl amine and be inert to the reaction conditions. Aprotic solvents are generally preferred.

  • Common Choices: Dichloromethane (DCM), Chloroform, Acetonitrile, and Tetrahydrofuran (THF) are excellent options.[6]

  • Pyridine: Can serve as both a base and a solvent, which is convenient.

  • Solvent-Free: For some highly reactive systems, the reaction can be run neat (without solvent), which simplifies workup and is environmentally friendly.[12]

  • Acetonitrile: Can act as both a solvent and, under certain catalyzed conditions (e.g., with alumina or TMSI), as the acetylating agent itself, offering a greener alternative to acetyl chloride or anhydride.[13][14][15]

Section 2: Core Experimental Protocol & Workflow

This section provides a robust, general protocol for the N-acetylation of a generic biphenyl amine. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Biphenyl Amine in Anhydrous Solvent B 2. Add Base (e.g., Pyridine or Et3N) A->B C 3. Cool Reaction (0 °C Ice Bath) B->C D 4. Add Acetylating Agent (e.g., Acetic Anhydride) Dropwise C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench Reaction (e.g., with Water) E->F G 7. Aqueous Workup (Acid/Base Washes) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (Recrystallization or Chromatography) H->I

Caption: General workflow for N-acetylation.

Step-by-Step General Protocol
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the biphenyl amine (1.0 eq).

  • Dissolution: Add an anhydrous aprotic solvent (e.g., DCM, approx. 0.1-0.2 M concentration) and stir until the amine is fully dissolved.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (can be used as the solvent). If the reaction is sluggish, add a catalytic amount of DMAP (0.05 eq).

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise via syringe. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.[6][8]

  • Workup: Once complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with more organic solvent if necessary.

  • Purification:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and saturated sodium bicarbonate solution to remove excess acetic acid.[16]

    • Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude solid by recrystallization or column chromatography on silica gel.[6]

Section 3: Troubleshooting Guide (Q&A)

Encountering issues? This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Guide Start Problem Observed LowYield Low or No Yield Start->LowYield Impure Impure Product (Multiple TLC Spots) Start->Impure Cause_Incomplete Incomplete Reaction LowYield->Cause_Incomplete Probable Cause Cause_Hydrolysis Reagent Hydrolysis LowYield->Cause_Hydrolysis Probable Cause Cause_Protonation Amine Protonation LowYield->Cause_Protonation Probable Cause Cause_SM Unreacted Starting Material Impure->Cause_SM Probable Cause Cause_SideProduct Side Products Formed Impure->Cause_SideProduct Probable Cause Cause_Workup Workup Issue Impure->Cause_Workup Probable Cause Sol_TimeTemp Increase Time/Temp Add DMAP catalyst Cause_Incomplete->Sol_TimeTemp Solution Sol_Anhydrous Use Anhydrous Solvent Fresh Reagents Cause_Hydrolysis->Sol_Anhydrous Solution Sol_Base Ensure >1 eq. of Base is present Cause_Protonation->Sol_Base Solution Sol_Stoich Use slight excess (1.1-1.2 eq) of acetylating agent Cause_SM->Sol_Stoich Solution Sol_Conditions Use milder conditions (e.g., Ac₂O instead of AcCl) Cause_SideProduct->Sol_Conditions Solution Sol_Wash Use acidic wash (1M HCl) to remove unreacted amine Cause_Workup->Sol_Wash Solution

Caption: Decision tree for troubleshooting N-acetylation.

Problem: My reaction is very slow or has stalled (incomplete conversion by TLC).

  • Probable Cause 1: Insufficient Reactivity. Aromatic amines, particularly those with electron-withdrawing groups, are less nucleophilic than aliphatic amines and may react slowly.[5]

    • Solution:

      • Add a Catalyst: Introduce a catalytic amount of DMAP (1-5 mol%) to dramatically increase the reaction rate.[5]

      • Increase Temperature: Gently heat the reaction to 40-60 °C and continue to monitor by TLC.[8]

      • Use a More Reactive Agent: Switch from acetic anhydride to the more reactive acetyl chloride.[3]

  • Probable Cause 2: Amine Protonation. The acid byproduct has consumed all the base and is now protonating your starting material, effectively killing the reaction.[5][8]

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base for every equivalent of acid produced. For acetyl chloride, this means at least 1 eq. of base. For acetic anhydride, it is also 1 eq. Using a slight excess (e.g., 1.5 eq) is a safe practice.

Problem: My yield is very low, but the starting material is gone.

  • Probable Cause 1: Hydrolysis of Acetylating Agent. Acetyl chloride and acetic anhydride are highly sensitive to moisture. If your solvent or glassware was not perfectly dry, the reagent may have been hydrolyzed before it could react.[1][5]

    • Solution: Always use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality reagents.

  • Probable Cause 2: Product Loss During Workup. The N-acetylated biphenyl amine might have some water solubility, or an emulsion may have formed during extraction, leading to product loss.

    • Solution:

      • Minimize Aqueous Washes: Perform washes efficiently.

      • Back-Extraction: If you suspect product loss to the aqueous layer, perform a back-extraction of the combined aqueous layers with fresh organic solvent.

      • Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Problem: I see multiple spots on my TLC plate, including the product.

  • Probable Cause 1: Di-acetylation. While uncommon for the amide nitrogen, under very harsh conditions or with a large excess of a highly reactive acetylating agent, a second acetylation could occur.[8]

    • Solution: Use a controlled stoichiometry of the acetylating agent (1.05-1.2 equivalents) and avoid excessive heating.[5][8]

  • Probable Cause 2: O-Acetylation. If your biphenyl amine contains a hydroxyl (-OH) group, it can also be acetylated.

    • Solution: Amine N-acetylation is generally much faster than alcohol O-acetylation. Run the reaction at a low temperature (0 °C) and use just over 1.0 equivalent of the acetylating agent to favor selective N-acetylation. If selectivity is poor, a protecting group strategy for the hydroxyl group may be necessary.

Problem: I'm having difficulty removing the pyridine/triethylamine catalyst during workup.

  • Probable Cause: These bases are organic-soluble.

    • Solution: Perform several washes of the organic layer with a dilute aqueous acid solution, such as 1M HCl or 10% aqueous copper sulfate.[8][17] The acid will protonate the amine base, forming a water-soluble salt that partitions into the aqueous layer.[8][17] The copper sulfate solution is particularly effective for removing pyridine, as it forms a complex that turns the aqueous layer purple.[17]

References

  • A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Benchchem.
  • ACETYLATION Acetyl chloride: Acetic acid. Unknown Source.
  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Optimizing reaction conditions for N-acyl
  • optimizing reaction conditions for N-acyl
  • optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.
  • Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature.
  • What is the Difference Between Acetyl Chloride and Acetic Anhydride. Pediaa.Com.
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
  • An Improved and Efficient N -acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents.
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • Reactivity of amines in acetylation catalyzed by Lewis acids and influence of solvents: theoretical study. SciELO México.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. Unknown Source.
  • The Role of 4-Dimethylaminopyridine (4-DMAP)
  • What is acetyl
  • Mild and Useful Method for N-Acylation of Amines.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • acylation of amines. Mastering Chemistry Help.
  • Reactions of Amines. Chemistry LibreTexts.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • N-Terminus Acetyl
  • Workup: Amines. University of Rochester Department of Chemistry.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • N-Acetylation Analysis: A Key Post-Translational Modification.
  • Process for the purification of amines.

Sources

Technical Support Center: Synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary route involves the N-acylation of N-(biphenyl-2-yl)-N-methylamine with chloroacetyl chloride in the presence of a suitable base. While the reaction appears straightforward, several potential side reactions can occur, leading to impurities that may complicate purification and affect the final product's quality. This guide will delve into the intricacies of this reaction, focusing on the identification, prevention, and remediation of common side products.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is illustrated below. The reaction's success hinges on the careful control of stoichiometry, temperature, and the choice of base and solvent.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions N-(biphenyl-2-yl)-N-methylamine N-(biphenyl-2-yl)-N-methylamine Product This compound N-(biphenyl-2-yl)-N-methylamine->Product + Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product Base Base (e.g., Triethylamine, DBU) Base->Product Solvent Solvent (e.g., DCM, THF) Solvent->Product

Caption: Core synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficiently Activated Amine: The nitrogen atom of N-(biphenyl-2-yl)-N-methylamine needs to be sufficiently nucleophilic to attack the chloroacetyl chloride. If the chosen base is too weak, the amine will not be deprotonated to a significant extent, leading to a slow reaction.

    • Troubleshooting: Consider using a stronger, non-nucleophilic base. While triethylamine is common, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the reaction rate.[1][2][3]

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • N-(biphenyl-2-yl)-N-methylamine: Impurities from its synthesis (e.g., residual starting materials from a Suzuki or Buchwald-Hartwig coupling) can interfere with the acylation.

    • Chloroacetyl Chloride: This reagent is moisture-sensitive and can hydrolyze to chloroacetic acid, which will be unreactive under these conditions.

    • Troubleshooting: Ensure your N-(biphenyl-2-yl)-N-methylamine is pure by checking its analytical data (NMR, LC-MS). Use freshly opened or properly stored chloroacetyl chloride.

  • Suboptimal Temperature: Acylation reactions are often exothermic. While running the reaction at low temperatures (e.g., 0 °C) is crucial during the addition of chloroacetyl chloride to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion.

    • Troubleshooting: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

FAQ 2: I'm observing a significant amount of an impurity with a higher molecular weight than my product. What could it be?

Answer:

A higher molecular weight impurity often suggests a dimerization or a bis-acylation product, though the latter is less likely with a secondary amine. A more probable side product is the self-condensation of the product.

  • Dimer Formation (Intermolecular Alkylation): The chloroacetamide product is an alkylating agent. Under basic conditions, a deprotonated starting amine can act as a nucleophile and attack the chlorinated carbon of another product molecule.

Dimerization Product_1 N-(biphenyl-2-yl)-2-chloro- N-methylacetamide Dimer Dimer by N-alkylation Product_1->Dimer Amine N-(biphenyl-2-yl)-N-methylamine (unreacted) Amine->Dimer Nucleophilic attack Cyclization Product N-(biphenyl-2-yl)-2-chloro- N-methylacetamide Cyclized_Product Intramolecular Friedel-Crafts Product Product->Cyclized_Product Lewis_Acid Lewis Acid (e.g., AlCl3, if present) Lewis_Acid->Cyclized_Product

Sources

Technical Support Center: Purification of N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-aryl acetamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the purification of these valuable compounds. The information is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Recrystallization Troubleshooting

Recrystallization is a powerful and widely used technique for purifying solid organic compounds like N-aryl acetamides.[1] The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[2] Ideally, the desired compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[1][2]

Frequently Asked Questions (FAQs)

Q1: My N-aryl acetamide will not crystallize out of solution upon cooling. What are the likely causes and how can I fix this?

A1: This is a very common issue and typically points to one of several factors:

  • Excess Solvent: The most frequent reason for failed crystallization is the use of too much solvent.[3][4] If the solution is not saturated or is supersaturated upon cooling, crystals will not form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent in small portions until you observe slight turbidity or the formation of seed crystals at the surface. Then, allow the solution to cool slowly.[4]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature.[4]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of your pure N-aryl acetamide to the cooled solution.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your specific N-aryl acetamide. The solubility difference between hot and cold conditions might not be significant enough.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] For many simple acetanilides, water or ethanol can be effective solvents.[2][5][6] For more complex or substituted N-aryl acetamides, you may need to experiment with solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[1]

Q2: My purified N-aryl acetamide is still colored. How can I remove colored impurities?

A2: Colored impurities are often highly conjugated organic molecules that can be persistent.

  • Activated Charcoal: The most common method to remove colored impurities is by using activated charcoal (also known as decolorizing carbon).[3][7] Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules.

    • Protocol: After dissolving your crude N-aryl acetamide in the minimum amount of hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).[7] Swirl the hot solution for a few minutes. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][7] Be aware that using too much charcoal can lead to a loss of your desired product.[7]

  • Alternative Chemical Treatment: For certain types of colored impurities, chemical treatment can be effective. For instance, in the synthesis of acetaminophen, colored impurities can be destroyed by heating the crude product with a reducing agent like sodium dithionite.[8] This reduces double bonds in the colored dyes, rendering them colorless.[8]

  • Chromatography: If recrystallization and charcoal treatment fail, column chromatography is a more powerful purification technique that can separate colored impurities.[9] Reversed-phase flash chromatography can be particularly effective for removing colored contaminants.[9]

Q3: My compound "oils out" instead of forming crystals. What is happening and what should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid upon cooling.[4][10] This is more likely to happen if the melting point of your N-aryl acetamide is lower than the boiling point of the recrystallization solvent.[4] Oiled-out products are often impure because the liquid phase can dissolve impurities.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Then, add a small amount of additional solvent and allow it to cool slowly.[4][10]

    • Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of your compound.

    • Change the Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system.[1] In a mixed solvent system, you dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the mixture is allowed to cool slowly.[1]

Section 2: Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).[11][12]

Frequently Asked Questions (FAQs)

Q1: I am getting poor separation of my N-aryl acetamide from its impurities on a silica gel column. What can I do to improve the resolution?

A1: Poor separation can be due to several factors related to your column setup and solvent system.

  • Optimize the Eluent System: The polarity of your eluent is critical. If your compound and impurities are eluting too quickly (low Rf values on TLC), your solvent system is too polar. If they are not moving from the baseline (high Rf values), it is not polar enough.

    • Solution: Use thin-layer chromatography (TLC) to systematically test different solvent mixtures. A good solvent system for column chromatography will give your desired N-aryl acetamide an Rf value of approximately 0.2-0.4 on the TLC plate. A common eluent system for N-aryl acetamides is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[11][13]

  • Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.

    • Solution: Ensure your column is packed uniformly. "Wet packing," where the silica gel is slurried with the initial eluent before being added to the column, is a reliable method.[12]

  • Sample Loading: Overloading the column with too much crude material will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Also, ensure you load the sample in a concentrated solution using the minimum amount of solvent.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.

    • Solution: Adjust the flow rate to be slower. For flash chromatography, a typical linear flow rate is about 5 cm of solvent decrease per minute.[12]

Q2: My N-aryl acetamide seems to be degrading on the silica gel column. Why is this happening and can I prevent it?

A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Amides can be susceptible to hydrolysis under acidic or basic conditions.[14][15]

  • Solutions:

    • Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is done by adding a small percentage (e.g., 1%) of triethylamine to your eluent system.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Work Quickly: Minimize the time your compound spends on the column by working efficiently.

Section 3: General and Specific Impurity Issues

Q1: I have unreacted starting materials (aniline and acetic anhydride/acetyl chloride) in my product. What is the best way to remove them?

A1: Unreacted starting materials are common impurities.

  • Aniline Removal: Aniline is basic and can be removed with an acidic wash.

    • Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated and move into the aqueous layer. Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and then remove the solvent under reduced pressure.

  • Acetic Anhydride/Acetyl Chloride Removal: These reagents are readily hydrolyzed to acetic acid.

    • Protocol: Acetic acid can be removed with a basic wash. During your workup, wash the organic layer with a saturated sodium bicarbonate solution. You will observe gas evolution (CO2) as the acid is neutralized.

Q2: In the nitration of acetanilide to form p-nitroacetanilide, I am having trouble removing the ortho-nitroacetanilide isomer. How can I purify my desired para product?

A2: The separation of ortho and para isomers is a classic purification challenge. Fortunately, their physical properties are sufficiently different to allow for effective separation.

  • Differential Solubility and Recrystallization: The key to separating these isomers is their different solubilities in ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide isomer.[16][17][18]

    • Protocol: Recrystallize the crude product mixture from a minimum amount of hot ethanol.[19][20] The desired p-nitroacetanilide will crystallize out upon cooling, while the more soluble o-nitroacetanilide will remain in the filtrate.[16][17][18]

Data and Diagrams

Table 1: Common Solvents for Recrystallization of N-Aryl Acetamides
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for simple, polar acetanilides.[5][6]
EthanolMedium78A versatile and commonly used solvent.[5][19]
Ethyl AcetateMedium77Often used in solvent pairs with hexane.[1]
HexaneLow69Typically used as the "poor" solvent in a pair.[1]
TolueneLow111Can be effective for less polar N-aryl acetamides.[21]
Diagram 1: Decision Workflow for N-Aryl Acetamide Purification

Purification_Workflow Start Crude N-Aryl Acetamide Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromo Perform Column Chromatography Is_Solid->Column_Chromo No (Oil/Gum) Success_Recryst Pure Solid Product? Recrystallize->Success_Recryst Success_Recryst->Column_Chromo No End Pure N-Aryl Acetamide Success_Recryst->End Yes Success_Column Pure Product? Column_Chromo->Success_Column Success_Column->End Yes Troubleshoot Troubleshoot Purification Success_Column->Troubleshoot No

Caption: A decision-making flowchart for selecting a primary purification method.

Diagram 2: Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting Start Recrystallization Fails Issue No Crystals Form Oiling Out Colored Product Start->Issue Solution1 Reduce Solvent Volume Add Seed Crystal Scratch Flask Issue:f0->Solution1 Solution2 Reheat & Add More Solvent Change Solvent System Issue:f1->Solution2 Solution3 Use Activated Charcoal Consider Chromatography Issue:f2->Solution3

Caption: Common recrystallization problems and their respective solutions.

References

  • Brainly. (2023, May 23). Based on your observations, choose a solvent to recrystallize the acetanilide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 24). What would be the most suitable solvent for a single-solvent recrystallization? Retrieved from [Link]

  • Scribd. Recrystallization of Acetanilide. Retrieved from [Link]

  • Unknown. Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Slideshare. (2016, November 28). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]

  • Unacademy. p-Nitroacetanilide Study Material. Retrieved from [Link]

  • CDN. Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2014, January). Nitration of Acetanilide. Retrieved from [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Veeprho. Acetamide Impurities and Related Compound. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. Retrieved from [Link]

  • Wikipedia. Chemical glycosylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2012, June 1). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. Retrieved from [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • Cytiva. Protein purification troubleshooting guide. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]

  • Google Patents. US2744938A - Removal of color impurities from organic compounds.
  • Chemistry Stack Exchange. (2021, September 6). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • PubMed. (2005, February 23). Subtilisin-catalyzed resolution of N-acyl arylsulfinamides. Retrieved from [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ElectronicsAndBooks. Subtilisin-Catalyzed Resolution of N-Acyl Arylsulfinamides. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yield and product purity.

Reaction Overview

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the N-acylation of the secondary amine, N-methyl-2-aminobiphenyl, using chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction_Scheme sub N-methyl-2-aminobiphenyl sub_img reagent + Chloroacetyl Chloride reagent_img product This compound product_img hcl + HCl base Base mid_point1->mid_point2 Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) 0°C to Room Temp.

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this N-acylation reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of N-methyl-2-aminobiphenyl acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is used to scavenge the proton from the nitrogen and the concurrently formed HCl, preventing the protonation of the starting amine and driving the reaction to completion.[1]

Q2: What are the most critical parameters influencing the reaction yield?

A2: The three most critical parameters are:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid, which will not participate in the desired reaction.[2]

  • Base Selection: The choice of base is crucial. It must be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions. Non-nucleophilic organic bases are generally preferred.[2][3]

  • Temperature Control: The reaction is exothermic. Adding the chloroacetyl chloride at a low temperature (e.g., 0 °C) is essential to control the reaction rate and minimize the formation of byproducts.[3]

Q3: What are the necessary safety precautions when handling chloroacetyl chloride?

A3: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory substance. It reacts violently with water. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Ensure all glassware is thoroughly dried before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow start Start Analysis yield_check Is Yield Low or No Product? start->yield_check impurity_check Are Significant Impurities Present? yield_check->impurity_check No reagent_quality Check Reagent Quality (Purity, Anhydrous) yield_check->reagent_quality Yes isolation_check Difficulty in Product Isolation? impurity_check->isolation_check No hydrolysis Ensure Anhydrous Conditions (Dry Glassware/Solvents) impurity_check->hydrolysis Yes success Synthesis Successful isolation_check->success No crystallization Attempt Recrystallization (Test Solvent Systems) isolation_check->crystallization Yes base_issue Optimize Base (Type, Stoichiometry) reagent_quality->base_issue temp_time Optimize Temp. & Time (Monitor by TLC) base_issue->temp_time temp_time->impurity_check side_reactions Review Base Choice (Avoid Strong/Nucleophilic Bases) hydrolysis->side_reactions side_reactions->isolation_check chromatography Use Column Chromatography (Optimize Mobile Phase) crystallization->chromatography chromatography->success

Caption: Decision workflow for troubleshooting synthesis issues.

Problem 1: Low or No Product Yield

Question: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Answer: This is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.

  • Possible Cause A: Inactive Nucleophile. The nitrogen on your starting material, N-methyl-2-aminobiphenyl, is the nucleophile. If it becomes protonated by trace acids or the HCl byproduct, it loses its lone pair of electrons and cannot attack the chloroacetyl chloride.[4]

    • Solution: Ensure an adequate amount of a suitable base is present. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[3] Use at least 1.1 to 1.5 equivalents to neutralize the generated HCl and any trace acids.

  • Possible Cause B: Degraded Acylating Agent. Chloroacetyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to chloroacetic acid, reducing the effective concentration of your acylating agent.

    • Solution: Use freshly opened or distilled chloroacetyl chloride for the best results. Ensure all glassware and solvents are scrupulously dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture ingress.[2]

  • Possible Cause C: Suboptimal Reaction Time or Temperature. The reaction may be sluggish at very low temperatures or may not have been allowed to run to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical procedure involves adding the chloroacetyl chloride at 0 °C and then allowing the reaction to warm to room temperature and stir for several hours (2-24 hours).[3] If the reaction stalls, gentle heating (e.g., to 40 °C) can be considered, but watch for byproduct formation.

Problem 2: Formation of Significant Byproducts

Question: My TLC and NMR show multiple spots/peaks besides my product. What are these impurities and how can I avoid them?

Answer: Byproduct formation is typically due to side reactions involving moisture or an inappropriate choice of base.

  • Possible Cause A: Hydrolysis Products. The most common byproduct is chloroacetic acid (from the hydrolysis of chloroacetyl chloride) and its corresponding salt with the base.

    • Solution: As mentioned above, strict anhydrous conditions are paramount. Use anhydrous solvents (like dichloromethane) and dry all glassware in an oven before use.[2]

  • Possible Cause B: Base-Induced Side Reactions. If a base that is too strong or nucleophilic is used, it can lead to unwanted side reactions. For instance, pyridine can act as a nucleophilic catalyst, which may be undesirable.[3]

    • Solution: Stick to sterically hindered, non-nucleophilic bases like triethylamine or DIPEA. Add the base to the solution of the starting amine before the dropwise addition of chloroacetyl chloride.

Problem 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to purify my final product. It's an oil, or the impurities are carrying through.

Answer: Isolation and purification can be challenging if the crude product is not clean or has physical properties that make crystallization difficult.

  • Possible Cause A: Product is an Oil or Difficult to Crystallize. While many acetamides are crystalline solids, some can be oils or waxy solids, making purification by recrystallization challenging.

    • Solution: If direct crystallization from the workup fails, purification by column chromatography on silica gel is the recommended alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will likely provide good separation.

  • Possible Cause B: Co-elution of Impurities. An impurity may have a similar polarity to your product, causing it to co-elute during column chromatography.

    • Solution: Optimize your mobile phase for chromatography. Try different solvent systems (e.g., dichloromethane/methanol or toluene/ethyl acetate) to alter the selectivity and achieve better separation. A thorough aqueous workup, including washes with dilute acid (e.g., 1M HCl) to remove the basic starting amine and base, followed by a wash with saturated sodium bicarbonate solution to remove acidic byproducts, is crucial before chromatography.[1]

Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis of this compound.

Materials:

  • N-methyl-2-aminobiphenyl

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-methyl-2-aminobiphenyl (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting amine spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude product by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Summary of Recommended Parameters

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed.[3]
Base Triethylamine (TEA) or DIPEANon-nucleophilic; effectively scavenges HCl without side reactions.[2]
Equivalents (Amine:Acyl Chloride:Base) 1.0 : 1.1 : 1.2A slight excess of acylating agent and base ensures complete reaction.[3]
Addition Temperature 0 °CControls the exothermic reaction and minimizes byproduct formation.[5]
Reaction Temperature Warm to Room TemperatureAllows the reaction to proceed to completion at a controlled rate.[2]
Reaction Monitoring Thin Layer Chromatography (TLC)Empirically determines when the reaction is complete.[2][3]

References

  • BenchChem. (2025). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
  • Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?
  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.
  • National Center for Biotechnology Information. (2013). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide.
  • BenchChem. (2025). Technical Support Center: Optimizing N-(2-chloroacetyl)-p-toluenesulfonamide Synthesis.
  • Al-Masum, M., & Saleh, N. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2097.
  • International Journal of Pharma Sciences and Research. (2012).
  • Abdel-Latif, E., & Mustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Habibi, D., & Marvi, O. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(10), 1365-1371.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Yao, Y., et al. (2020).
  • Al-Hourani, B. J., & El-Elimat, T. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. International Journal of Molecular Sciences, 13(6), 7234–7253.
  • Semantic Scholar. (2024).
  • BenchChem. (2025).
  • ResearchGate. (2014).
  • ResearchG

Sources

Technical Support Center: Navigating the Stability of Chloroacetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloroacetamide compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these reactive molecules. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your work with chloroacetamide compounds. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to rectifying the issue.

Q1: I've synthesized a chloroacetamide-containing compound, but subsequent analysis shows low purity and the presence of unexpected byproducts. What could be the cause?

A1: The inherent reactivity of the chloroacetamide group makes it susceptible to degradation, particularly through hydrolysis and reaction with nucleophiles present in your reaction or work-up conditions.

Potential Causes and Solutions:

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the chloroacetamide to a hydroxyacetamide derivative or cause amide bond cleavage.[1][2][3][4]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for your reaction. If the reaction must be performed in an aqueous environment, consider using a buffered system to maintain a neutral pH.[5]

      • Mindful Work-up: During aqueous work-up, minimize the contact time with acidic or basic solutions. Use cooled solutions to slow down the rate of hydrolysis.

      • pH Control: The rate of hydrolysis is significantly influenced by pH.[3] If your protocol involves pH adjustments, perform them quickly and at low temperatures.

  • Reaction with Nucleophiles: Chloroacetamides are reactive towards a variety of nucleophiles, including amines, thiols, and even some solvents or their impurities.[6][7][8]

    • Troubleshooting Steps:

      • Solvent Purity: Use high-purity, freshly opened solvents to avoid contaminants that can act as nucleophiles.

      • Reagent Compatibility: Carefully consider the compatibility of all reagents in your reaction mixture. Avoid using nucleophilic reagents unless they are intended to react with the chloroacetamide group.

      • Quenching Strategy: If your reaction involves a nucleophilic reagent that needs to be quenched, choose a quenching agent that is non-nucleophilic or will not interfere with your desired product.

Below is a decision-making workflow to help you diagnose the source of impurity:

G start Low Purity of Chloroacetamide Compound check_lcms Analyze by LC-MS to identify byproducts start->check_lcms hydrolysis_suspected Mass consistent with hydrolysis product (+16 Da)? check_lcms->hydrolysis_suspected nucleophile_suspected Mass consistent with reaction with solvent/reagent? check_lcms->nucleophile_suspected solve_hydrolysis Implement rigorous anhydrous techniques and control pH. hydrolysis_suspected->solve_hydrolysis Yes solve_nucleophile Purify solvents and check reagent compatibility. nucleophile_suspected->solve_nucleophile Yes re_run Re-run experiment and analyze purity solve_hydrolysis->re_run solve_nucleophile->re_run

Caption: Troubleshooting workflow for low purity chloroacetamide compounds.

Q2: My chloroacetamide compound appears to be degrading during storage. What are the optimal storage conditions?

A2: The stability of chloroacetamide compounds during storage is critical for maintaining their integrity. Degradation can occur due to exposure to moisture, light, and incompatible atmospheric conditions.

Optimal Storage Protocol:

  • Container: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing. This is particularly important for compounds that may be sensitive to oxidation.

  • Temperature: Store the compound at a low temperature. For short-term storage (days to weeks), 2-8 °C is generally sufficient. For long-term storage (months to years), -20 °C or -80 °C is recommended.[9]

  • Environment: Keep the storage area dry and well-ventilated. Store away from strong oxidants, bases, and acids.[10][11]

Storage ConditionRecommendationRationale
Container Tightly sealed amber glass vialProtects from light and moisture
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation
Temperature -20 °C to -80 °C (long-term)Slows down degradation kinetics
Location Dry, well-ventilated areaAvoids environmental contamination

Q3: I am using a chloroacetamide-based covalent inhibitor, but I am not observing the expected level of target engagement. Could this be a stability issue?

A3: Yes, the stability of your covalent inhibitor under assay conditions is crucial for effective target engagement. Chloroacetamides are designed to react with nucleophilic residues, such as cysteine, on the target protein.[12][13] However, they can also react with other nucleophiles present in your assay buffer, leading to a decrease in the effective concentration of the inhibitor.

Potential Causes and Solutions:

  • Reaction with Buffer Components: Common buffer components like Tris (which has a primary amine) or buffers containing thiols (e.g., DTT, β-mercaptoethanol) will react with your chloroacetamide inhibitor.

    • Troubleshooting Steps:

      • Buffer Selection: Use non-nucleophilic buffers such as HEPES, MES, or phosphate-buffered saline (PBS).

      • Avoid Thiol-Containing Reagents: If your protein requires a reducing environment, consider minimizing the concentration of the reducing agent or adding it immediately before the assay. Be aware that this will still present a competing reaction.

  • Hydrolysis in Aqueous Buffers: As with synthesis, hydrolysis can occur in aqueous assay buffers, especially if the pH is not neutral or if the incubation times are long.

    • Troubleshooting Steps:

      • pH Control: Maintain the assay pH at or near neutral (pH 7.0-7.4) to minimize hydrolysis.[3]

      • Incubation Time: Optimize your assay to use the shortest incubation time necessary to observe target engagement.

      • Fresh Solutions: Prepare fresh solutions of your chloroacetamide inhibitor in a suitable anhydrous solvent (e.g., DMSO) immediately before use and dilute into the aqueous assay buffer just prior to starting the experiment.

The following diagram illustrates the competing reactions that can reduce the effective concentration of a chloroacetamide inhibitor:

G inhibitor Chloroacetamide Inhibitor target Target Protein (e.g., Cysteine residue) inhibitor->target Desired Reaction buffer_nuc Nucleophilic Buffer Component (e.g., Tris, DTT) inhibitor->buffer_nuc Competing Reaction water Water (Hydrolysis) inhibitor->water Competing Reaction engaged_target Covalently Modified Target inactive_inhibitor1 Inactivated Inhibitor (reacted with buffer) inactive_inhibitor2 Inactivated Inhibitor (hydrolyzed)

Caption: Competing reactions for a chloroacetamide covalent inhibitor.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the fundamental stability of chloroacetamide compounds.

Q1: What are the primary degradation pathways for chloroacetamide compounds?

A1: The two main degradation pathways for chloroacetamide compounds are hydrolysis and nucleophilic substitution.

  • Hydrolysis: This involves the reaction with water, which can be catalyzed by either acid or base.[2]

    • Base-catalyzed hydrolysis typically proceeds through an intermolecular SN2 reaction, where a hydroxide ion displaces the chloride to form a hydroxy-substituted derivative. In some cases, amide cleavage can also occur.[1][14]

    • Acid-catalyzed hydrolysis can lead to both amide and ether group cleavage, depending on the structure of the compound.[1][4]

  • Nucleophilic Substitution: The electrophilic carbon atom bearing the chlorine is susceptible to attack by a wide range of nucleophiles.[7] In a biological context, the thiol group of cysteine residues is a particularly important nucleophile, which is the basis for the use of chloroacetamides as covalent inhibitors.[13][15] Other environmental nucleophiles, such as reduced sulfur species, can also react with chloroacetamides.[14]

  • Biodegradation: In environmental settings, microbial metabolism is a significant degradation pathway. This can involve processes like N/C-dealkylation, dechlorination, and aromatic ring hydroxylation.[16][17]

Q2: How does the chemical structure of a chloroacetamide compound influence its stability?

A2: Subtle differences in the chemical structure can have a dramatic impact on the reactivity and stability of chloroacetamide compounds.[1][14]

  • Steric Hindrance: Increased steric hindrance around the electrophilic carbon or the amide nitrogen can slow down the rate of both hydrolysis and nucleophilic attack.[4][14]

  • Electronic Effects: Electron-withdrawing or -donating groups on the molecule can influence the electrophilicity of the carbon atom attached to the chlorine, thereby affecting its reactivity.

  • Substituents on the Amide Nitrogen: The nature of the substituents on the amide nitrogen can significantly affect the degradation pathway. For example, the type of (alkoxy)alkyl substituent can influence whether hydrolysis proceeds via SN2 reaction or amide cleavage.[1][2]

Q3: What analytical techniques are best suited for monitoring the stability of chloroacetamide compounds and detecting their degradation products?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful and widely used technique for this purpose.[18]

  • LC/MS/MS allows for the separation of the parent chloroacetamide compound from its degradation products, followed by their sensitive and specific detection and quantification.

  • By monitoring the appropriate precursor and product ion pairs, it is possible to identify and quantify known degradation products, such as the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives of chloroacetamide herbicides.[18]

  • This technique is also invaluable for identifying unknown degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.

For quantitative analysis, the use of stable isotope-labeled internal standards, such as deuterated chloroacetamide, can improve the accuracy and precision of the measurement.[19]

References

  • Huang, C. H., & Sedlak, D. L. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 35(17), 3408–3414. [Link]

  • Chen, S., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Journal of Hazardous Materials, 424, 127393. [Link]

  • U.S. Environmental Protection Agency. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • McKay, G., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16447–16457. [Link]

  • McKay, G., & Ginder-Vogel, M. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]

  • Liu, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(15), 8249–8256. [Link]

  • Huang, C. H., & Sedlak, D. L. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. [Link]

  • McKay, G., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(3), 229–235. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3355-3383. [Link]

  • McKay, G., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Zimmerman, L. R., et al. (2002). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7828. [Link]

  • G-M, A., et al. (2020). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418–425. [Link]

Sources

Technical Support Center: N-(biphenyl-2-yl)-2-chloro-N-methylacetamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this acylation reaction from the bench to a larger scale. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a robust, safe, and efficient process.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Question 1: My reaction is showing a significant exotherm upon scaling up, leading to poor temperature control and increased impurity formation. What's happening and how can I mitigate this?

Answer:

The acylation of N-methyl-2-aminobiphenyl with chloroacetyl chloride is a highly exothermic reaction.[1] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. However, as you scale up, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental principle of heat transfer means that the reaction will generate heat faster than it can be removed, leading to a rapid temperature increase, often called a runaway reaction.[2] This can result in the degradation of starting materials, product, and the formation of unwanted by-products.

Mitigation Strategy: Controlled Reagent Addition & Enhanced Cooling

To manage the exotherm, a semi-batch process with controlled addition of the acylating agent is highly recommended.

Protocol for Controlled Addition:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser. Ensure the reactor's cooling system is operational and appropriately sized for the reaction scale.

  • Initial Charge: Charge the reactor with N-methyl-2-aminobiphenyl and a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).[3][4] Add a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][5]

  • Cooling: Cool the reaction mixture to a set point, typically 0-5 °C, before starting the addition.

  • Controlled Addition: Add the chloroacetyl chloride dropwise or via a syringe pump over an extended period (e.g., 1-2 hours). Monitor the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature range.

  • Post-Addition Stirring: After the addition is complete, continue stirring the reaction at the set temperature for a specified time to ensure complete conversion.

Question 2: I'm observing a lower yield and the formation of a significant amount of a dark, tarry substance in my large-scale reaction that wasn't present at the lab scale. What could be the cause?

Answer:

This issue is likely due to localized overheating and potential side reactions involving the highly reactive chloroacetyl chloride. Chloroacetyl chloride can react with itself or other species in the reaction mixture, especially at elevated temperatures, leading to polymerization or degradation.[6][7] Poor mixing in a larger reactor can create "hot spots" where the concentration of chloroacetyl chloride is high, accelerating these undesirable side reactions.

Mitigation Strategy: Improved Mixing and Dilution

Ensuring homogeneous mixing and maintaining a dilute reaction mixture are key to preventing the formation of these by-products.

Protocol for Improved Mixing and Dilution:

  • Agitation: Use an appropriately sized and shaped agitator (e.g., pitched-blade turbine) to ensure efficient mixing throughout the reactor. The stirring speed should be sufficient to create a vortex and ensure rapid dispersion of the added chloroacetyl chloride.

  • Dilution: Increase the solvent volume relative to the reactants. While this may increase processing time for solvent removal later, it helps to dissipate heat more effectively and reduces the concentration of reactive species, thereby minimizing side reactions.

  • Sub-surface Addition: If possible, introduce the chloroacetyl chloride below the surface of the reaction mixture to promote immediate mixing and prevent accumulation at the surface.

Question 3: My final product is difficult to purify, and I'm struggling with "oiling out" during recrystallization. How can I improve my crystallization process?

Answer:

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals.[8] This can be caused by using a solvent in which the compound is too soluble, cooling the solution too rapidly, or the presence of impurities that depress the melting point.

Mitigation Strategy: Solvent Screening and Controlled Cooling

A systematic approach to solvent selection and controlled cooling is crucial for successful crystallization.

Protocol for Optimized Recrystallization:

  • Solvent Selection:

    • The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures.

    • Common solvents for recrystallizing similar amides include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.

    • Perform small-scale solubility tests with various solvents to identify the most suitable one.

  • Dissolution: In a clean vessel, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of larger, purer crystals.[8] Rapid cooling can trap impurities within the crystal lattice.

  • Seeding (Optional): If crystallization does not initiate, add a small seed crystal of the pure product to induce nucleation.

  • Further Cooling: Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by filtration and wash with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

ParameterRecommendation for Scale-UpRationale
Reagent Addition Slow, controlled addition of chloroacetyl chlorideManages exotherm, prevents localized high concentrations.
Temperature Control Use of a jacketed reactor with efficient coolingMaintains optimal reaction temperature, minimizes side reactions.
Agitation Vigorous, efficient stirringEnsures homogeneity, prevents "hot spots".
Solvent Volume Increased dilutionAids in heat dissipation, reduces side reaction rates.
Crystallization Cooling Slow, controlled coolingPromotes formation of pure, well-defined crystals and prevents "oiling out".

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling chloroacetyl chloride on a large scale?

A1: Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive substance.[6][7] It reacts violently with water, producing corrosive hydrogen chloride gas.[6][7] Inhalation can cause severe respiratory irritation, and contact with skin and eyes can result in severe burns.[9] All handling should be conducted in a well-ventilated fume hood or a closed system.[10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[10] An emergency shower and eyewash station should be readily accessible.

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress and assessing the purity of the final product.[11] It allows for the quantification of starting materials, product, and impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural confirmation and impurity identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[11][12]

Q3: What are the potential impurities I should be looking for in my final product?

A3: Potential impurities can arise from several sources, including unreacted starting materials (N-methyl-2-aminobiphenyl), by-products from side reactions, and degradation products.[] Common process-related impurities could include species formed from the reaction of chloroacetyl chloride with the base or solvent, or over-acylation products if other reactive sites are present. Impurity profiling is crucial to understand and control the quality of your active pharmaceutical ingredient (API).[12][14]

Q4: How can I effectively remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride) formed during the reaction?

A4: The hydrochloride salt is typically removed by an aqueous workup after the reaction is complete. The reaction mixture is diluted with an organic solvent and washed with water or a dilute aqueous acid solution to remove the salt and any excess base. This is followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and then a final wash with brine to remove residual water.

Process Visualization

Scale-Up Workflow for this compound Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification A Charge Reactor: N-methyl-2-aminobiphenyl, Solvent, Base B Cool to 0-5 °C A->B C Controlled Addition: Chloroacetyl Chloride B->C Monitor Temp D Stir to Completion C->D E Aqueous Wash: Remove Salts & Base D->E Quench F Dry Organic Layer E->F G Solvent Removal F->G H Recrystallization G->H Crude Product I Filtration & Drying H->I J Final Product I->J

Caption: A generalized workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Reaction Was the reaction complete? Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Was Complete Check_Reaction->Complete Yes Solution1 Increase reaction time or temperature. Incomplete->Solution1 Check_Workup Any issues during workup? Complete->Check_Workup Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Yes No_Workup_Issue No Obvious Workup Loss Check_Workup->No_Workup_Issue No Solution2 Optimize extraction/washing steps. Workup_Loss->Solution2 Check_Crystallization Was recrystallization efficient? No_Workup_Issue->Check_Crystallization Crystallization_Loss Product Soluble in Mother Liquor Check_Crystallization->Crystallization_Loss No Solution3 Optimize recrystallization solvent/conditions. Crystallization_Loss->Solution3

Caption: A decision tree to diagnose and address the root causes of low yield in the synthesis.

References

  • The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science. Available at: [Link]

  • N-Methylbiphenyl-2-amine | CAS#:14925-09-8 | Chemsrc. Available at: [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate - ACS Publications. Available at: [Link]

  • chloroacetyl chloride Properties vs Temperature | Cp, Density, Viscosity | Chemcasts. Available at: [Link]

  • Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients - Chemical Emergency Medical Guidelines. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

  • Impurity Profiling of Chemical Reactions | Process Development Strategies. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide - Google Patents.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • A Checklist for Inherently Safer Chemical Reaction Process Design and Operation - AIChE. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]

  • Acylation with chloroacetyl chloride : r/AskChemistry - Reddit. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. Available at: [Link]

  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. Available at: [Link]

  • LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE - Revues Scientifiques Marocaines. Available at: [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem - NIH. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-Methylation of Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet often challenging transformation. Here, we will address common experimental hurdles in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation reaction has a very low yield or is not proceeding at all. What are the likely causes?

Answer: Low to no conversion in the N-methylation of acetamides typically points to one of several critical factors related to deprotonation, reagent quality, or reaction conditions.

  • Incomplete Deprotonation: The core of this reaction is the deprotonation of the acetamide's nitrogen to form a nucleophilic amidate anion.[1][2] If the base is not strong enough or used in insufficient amounts, the starting material remains unactivated.[1][2]

    • Causality: The pKa of a typical acetamide N-H proton is in the range of 17-25 in DMSO, necessitating a strong base for efficient deprotonation.

    • Solution: Employ a sufficiently strong base. Sodium hydride (NaH) is a common and highly effective choice.[2][3] Potassium tert-butoxide is another viable option.[2] Weaker bases like potassium carbonate (K₂CO₃) may lead to incomplete conversion, although they can be effective in some systems, particularly with more acidic amides.[4][5] Ensure you are using at least a stoichiometric equivalent of the base.

  • Presence of Moisture: Strong bases like NaH react violently with water.[3] Any moisture in your solvent, glassware, or starting material will quench the base, halting the deprotonation step.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere).

  • Poor Reagent Quality: The purity of your methylating agent and solvent can significantly impact the reaction.

    • Solution: Use high-purity, anhydrous solvents and fresh methylating agents.[4] Ensure your methylating agent has not degraded. For instance, methyl iodide can decompose over time, releasing iodine.

  • Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS.[4]

Q2: I'm observing a significant amount of a byproduct. How do I identify and minimize it?

Answer: The most common side reactions in acetamide methylation are O-methylation and over-methylation (N,N-dimethylation).

  • O-Methylation vs. N-Methylation: The amidate anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. This can lead to the formation of an O-methylated isoimide byproduct.[1]

    • Causality & Minimization:

      • Solvent Choice: Using a less polar, aprotic solvent can favor N-methylation.[1]

      • Counter-ion: The choice of counter-ion from the base can influence the selectivity. Harder cations (like Li⁺) tend to associate more with the harder oxygen atom, potentially favoring N-alkylation.

      • Methylating Agent: Harder methylating agents (like dimethyl sulfate) tend to react preferentially at the harder oxygen atom, while softer agents (like methyl iodide) favor the softer nitrogen atom.[6]

  • Over-methylation (Bis-methylation): Primary amides can undergo a second methylation to form a tertiary amide.[7][8]

    • Causality & Minimization:

      • Reagent Reactivity: Highly reactive methylating agents like methyl iodide and dimethyl sulfate are more prone to causing over-methylation.[4][7]

      • Stoichiometry: Using a large excess of the methylating agent will drive the reaction towards the dimethylated product.

      • Solution:

        • Controlled Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent.

        • Milder Reagents: Consider using a milder, more selective methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be highly effective for monoselective N-methylation of primary amides.[4][7][8][9][10]

        • Reaction Monitoring: Carefully monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent the formation of the over-methylated product.[4]

Q3: My primary acetamide is not methylating, but my secondary acetamide is. What's happening?

Answer: This is an interesting and counterintuitive observation. While primary amides are generally more accessible, steric and electronic factors can play a significant role. It's possible that the secondary amide in your system has a lower pKa due to its substituents, making it easier to deprotonate. Alternatively, the conformation of the primary amide may hinder the approach of the methylating agent. In some cases, secondary amides have been shown to be alkylated in excellent yields.[7][8]

Section 2: Reagent and Condition Selection Guide

Choosing the right combination of base, methylating agent, and solvent is critical for a successful reaction.

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaReactivityProsCons
Methyl Iodide MeIHighHighly reactive.[11]Can lead to over-methylation.[7][8] Toxic and a suspected carcinogen.[7] Relatively expensive.[11] Low boiling point (42°C) can be problematic.[12]
Dimethyl Sulfate (MeO)₂SO₂HighHighly reactive and cost-effective for large-scale synthesis.[11]Extremely toxic, corrosive, and a suspected carcinogen, requiring stringent safety protocols.[7][11] Can favor O-methylation.
Dimethyl Carbonate (MeO)₂COLower"Greener" and less toxic alternative.[11]Less reactive, often requiring higher temperatures or specific catalysts.[11]
Phenyl Trimethylammonium Iodide PhMe₃NIModerateSafe, non-toxic, and easy to handle.[7][8] Excellent for monoselective N-methylation of primary amides.[7][8][9][10]May require higher temperatures (e.g., 120°C).[9]
Table 2: Base and Solvent Compatibility
BaseCommon SolventsComments
Sodium Hydride (NaH) THF, DMFHighly effective for deprotonating amides.[2] Supplied as a dispersion in mineral oil, which should be washed away with a non-polar solvent like pentane before use.[3] Reacts with any protic source.
Potassium Carbonate (K₂CO₃) DMF, AcetoneA weaker base, often used in phase-transfer catalysis.[13][14] May be less effective for less acidic amides.
Cesium Carbonate (Cs₂CO₃) Toluene, DMFA mild and effective base for N-methylation, particularly with PhMe₃NI.[9]
Potassium tert-Butoxide (t-BuOK) THF, DMFA strong, non-nucleophilic base.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Methylation using NaH and MeI
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the acetamide starting material (1 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF via syringe.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil, washed with dry hexanes) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.1 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[15]

Workflow: Troubleshooting Low Yield

Below is a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow cluster_deprotonation Deprotonation Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low Yield Observed CheckDeprotonation Step 1: Verify Deprotonation Start->CheckDeprotonation BaseStrength Is the base strong enough? (e.g., NaH vs. K2CO3) CheckDeprotonation->BaseStrength Evaluate CheckReagents Step 2: Assess Reagent Quality SolventPurity Is the solvent anhydrous? CheckReagents->SolventPurity Evaluate OptimizeConditions Step 3: Optimize Conditions Temperature Is the temperature optimal? OptimizeConditions->Temperature Evaluate Success Yield Improved Moisture Are conditions anhydrous? BaseStrength->Moisture If yes Moisture->CheckReagents If yes MethylatingAgentPurity Is the methylating agent fresh? SolventPurity->MethylatingAgentPurity If yes MethylatingAgentPurity->OptimizeConditions If yes Time Is the reaction time sufficient? Temperature->Time If optimal Time->Success If sufficient

Caption: A step-by-step workflow for troubleshooting low yields.

Section 4: Mechanistic Insights

Understanding the underlying mechanism is key to rational problem-solving.

The Deprotonation-Alkylation Pathway

The reaction proceeds via a two-step Sₙ2 mechanism. First, a strong base removes the acidic proton from the amide nitrogen to form a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

SN2_Mechanism Amide R-C(=O)NH-R' Amidate [R-C(O⁻)=N-R' ↔ R-C(=O)N⁻-R'] Amide->Amidate + Base Base B:⁻ Byproduct B-H Base->Byproduct MethylatingAgent CH₃-X LeavingGroup X⁻ MethylatingAgent->LeavingGroup Product R-C(=O)N(CH₃)-R' Amidate->Product + CH₃-X

Caption: The general mechanism for N-methylation of amides.

The chemoselectivity (N- vs. O-alkylation) is a crucial aspect. The amidate anion's negative charge is distributed between the nitrogen and oxygen atoms. While oxygen is more electronegative, the nitrogen is often a softer and more sterically accessible nucleophile, leading to preferential N-alkylation with soft electrophiles like methyl iodide.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319. [Link]

  • Zhang, R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2116391119. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. ResearchGate. [Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]

  • Arkivoc. (n.d.). A comparison of several modern alkylating agents. Arkivoc. [Link]

  • Reddit. (2012). Questions about methylation. r/chemistry. [Link]

  • ResearchGate. (n.d.). N‐methylation of secondary amides using Me4NF by Schönebeck and the application of the presented method for N‐methylation in the final step of the total synthesis of (−)‐alstomutinine C by Qi. ResearchGate. [Link]

  • PubMed. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. [Link]

  • LookChem. (n.d.). Purification of Acetamide. LookChem. [Link]

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting? r/Chempros. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis. [Link]

  • Semantic Scholar. (n.d.). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]

  • ACS Publications. (n.d.). ACS Catalysis Journal. American Chemical Society. [Link]

  • ACS Publications. (n.d.). Reactions of organic anions. 86. Sodium and potassium carbonates: efficient strong bases in solid-liquid two-phase systems. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. ResearchGate. [Link]

  • ACS Publications. (n.d.). Organic Letters Journal. American Chemical Society. [Link]

  • ACS Publications. (2026). Total Synthesis of Chondrochloren A. American Chemical Society. [Link]

  • PubMed. (n.d.). Molecular structure and properties of protonated and methylated derivatives of cytosine. National Library of Medicine. [Link]

Sources

Technical Support Center: Analytical Method Development for N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical method development of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. Our approach is built on explaining the causality behind experimental choices to empower you to develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for method development.

Q1: What are the key physicochemical properties of this compound that I should consider for analytical method development?

Understanding the molecule's properties is the foundation of method development. Based on its structure, we can infer the following characteristics:

  • High Hydrophobicity: The prominent biphenyl group makes the molecule nonpolar and highly hydrophobic. This strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will be the most effective separation technique.

  • UV Absorbance: The biphenyl aromatic system will exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable detection method for HPLC. A good starting point for wavelength selection would be around 254 nm, followed by a full UV scan to determine the absorbance maximum (λmax).

  • Solubility: The compound is expected to be poorly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[1] This is critical for preparing stock solutions and choosing an appropriate sample diluent.

  • Chemical Stability: The chloroacetamide functional group is susceptible to nucleophilic substitution and hydrolysis, particularly under strong acidic or basic conditions.[2][3] This is a key consideration for sample preparation, mobile phase selection, and forced degradation studies.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Formula C₁₅H₁₄ClNO---
Molecular Weight 259.73 g/mol ---
LogP (estimated) > 3.5High retention in RP-HPLC; requires a strong organic mobile phase.
Solubility Poor in aqueous solutions; good in organic solvents (ACN, MeOH).Sample diluent should match the mobile phase or be weaker to avoid peak distortion.
UV λmax (estimated) ~254 nmIdeal for UV detection in HPLC.
pKa The amide proton is weakly acidic, but the molecule lacks strongly ionizable groups.Mobile phase pH is less likely to cause dramatic retention shifts but can affect the stability and peak shape by controlling silanol interactions on the column.
Q2: Which analytical technique is the most suitable for the quantification of this compound and its impurities?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique.

  • Expertise & Experience: RP-HPLC is the industry standard for analyzing non-volatile, hydrophobic small molecules like this one. It offers high resolution, sensitivity, and reproducibility. Gas Chromatography (GC) is generally unsuitable unless the molecule is derivatized, as its high molecular weight and polarity would require high temperatures that could cause on-column degradation.[4]

  • Causality: The separation in RP-HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol). The hydrophobic biphenyl group will interact strongly with the C18 stationary phase, allowing for excellent separation from more polar impurities by manipulating the organic content of the mobile phase.[4]

Q3: I'm starting my HPLC method development. What are some good initial conditions to screen?

A systematic screening approach saves time and resources. We recommend starting with a generic gradient method to determine the approximate retention time and identify any impurities.

Table 2: Recommended Initial HPLC Screening Conditions

ParameterCondition 1: Fast GradientCondition 2: Shallow GradientRationale
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmA standard C18 column is the workhorse for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides protons to suppress silanol ionization, improving peak shape. It is also MS-compatible.[5]
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a strong solvent that provides good peak shape and lower backpressure than methanol.
Gradient 10% to 90% B in 15 min40% to 80% B in 20 minThe fast gradient gives a quick overview; the shallow gradient provides better resolution around the main peak.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControls retention time reproducibility.[6]
Detection UV at 254 nmUV at 254 nmA common wavelength for aromatic compounds.[4]
Injection Vol. 5 µL5 µLA small volume minimizes potential solvent effects.
Sample Diluent 50:50 ACN:Water50:50 ACN:WaterShould be as close to the initial mobile phase composition as possible.
Q4: How should I design a forced degradation study for this compound to develop a stability-indicating method?

Forced degradation (or stress testing) is essential to identify likely degradation products and demonstrate the specificity of your analytical method.[3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Trustworthiness: A stability-indicating method is one that can cleanly separate the intact API from all potential degradation products, ensuring that the measurement of the API is not inflated by co-eluting impurities.[2]

Here is a recommended protocol:

Protocol 1: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60 °C for 24 hours. If no degradation is observed, increase the acid concentration to 1 M HCl or extend the time.[3]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours. The chloroacetamide moiety is often base-labile. If degradation is too rapid, cool the sample or reduce the base concentration. If it's too slow, heat at 60 °C.[3]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation:

    • Store the solid API in an oven at 80 °C for 48 hours.

    • Also, heat the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. The peak purity of the main API peak should be assessed using a photodiode array (PDA) detector.

Section 2: HPLC Troubleshooting Guide

This section addresses specific problems you might encounter during method development in a Q&A format.

Problem: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing significantly. What are the likely causes and how do I fix it?

A: Peak tailing is one of the most common HPLC problems and is often caused by secondary interactions between the analyte and the column.[9]

  • Cause 1: Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (-Si-OH) that are weakly acidic. These can form strong secondary interactions with polar functional groups on your analyte, causing tailing.

    • Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Adding a small amount of an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous mobile phase is highly effective.[9]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a right-skewed (tailing) peak.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[6]

  • Cause 3: Column Void or Contamination. A void at the head of the column or contamination from previous samples can create alternative flow paths, causing tailing.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, isopropanol, then mobile phase). If this fails, reverse the column (if permitted by the manufacturer) and flush it at a low flow rate. If the problem persists, the column may need to be replaced.[10]

Problem: Inconsistent Retention Times

Q: Why is my retention time shifting from one injection to the next?

A: Retention time stability is critical for reliable quantification. Fluctuations are usually due to changes in the mobile phase, flow rate, or temperature.[11]

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before starting a run, especially when using buffered mobile phases or after a gradient.

    • Solution: Ensure you are equilibrating the column with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Cause 2: Mobile Phase Composition Change. If you are mixing solvents online, a faulty proportioning valve in the pump can cause inconsistent mixing.[11] Additionally, volatile components (like TFA) or organic solvents can evaporate over time, changing the mobile phase composition.

    • Solution: Prepare the mobile phase fresh daily. To check the pump, you can pre-mix the mobile phase manually in a single reservoir. If the retention time stabilizes, the pump's proportioning valve may need service.[11]

  • Cause 3: Temperature Fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This is one of the most effective ways to ensure reproducible retention times.[6]

Problem: Poor Resolution

Q: I can't separate the main peak from a closely eluting impurity. What chromatographic parameters should I adjust?

A: Improving resolution requires changing the selectivity (α) of the separation. This is achieved by altering the mobile phase or stationary phase chemistry.

  • Solution 1: Adjust Mobile Phase Strength. For a closely eluting impurity, switch from a gradient to an isocratic method using a mobile phase composition that places the main peak at a retention factor (k) between 2 and 10. Then, fine-tune the organic solvent percentage. A small decrease in the organic content will increase the retention and may improve resolution.

  • Solution 2: Change the Organic Modifier. If acetonitrile doesn't provide adequate separation, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and selectivity between your API and the impurity.

  • Solution 3: Try a Different Stationary Phase. If mobile phase adjustments are insufficient, the stationary phase chemistry may not be suitable. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) phase. The Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds like yours due to π-π interactions.

Problem: High System Backpressure

Q: My HPLC system pressure has suddenly increased. How do I diagnose and fix the issue?

A: High backpressure indicates a blockage in the system. A systematic approach is the best way to locate it.[12]

Workflow: Diagnosing High Backpressure

High_Backpressure_Troubleshooting start High System Pressure Observed disconnect_column Disconnect column from injector. Run pump at 1 mL/min. start->disconnect_column pressure_check_1 Is pressure normal? disconnect_column->pressure_check_1 system_blockage Blockage is in the system (tubing, injector, inline filter). Check/replace components sequentially. pressure_check_1->system_blockage No column_blockage Blockage is in the column or guard column. pressure_check_1->column_blockage Yes disconnect_guard Remove guard column. Reconnect analytical column. column_blockage->disconnect_guard pressure_check_2 Is pressure normal? disconnect_guard->pressure_check_2 guard_blocked Guard column is blocked. Replace guard column. pressure_check_2->guard_blocked Yes column_blocked_final Analytical column is blocked. Attempt to flush or replace. pressure_check_2->column_blocked_final No

Caption: A systematic workflow for isolating the source of high backpressure in an HPLC system.

  • Isolate the Column: Disconnect the column from the injector and run the pump. If the pressure returns to normal, the blockage is in the column or guard column. If the pressure remains high, the blockage is upstream (e.g., injector rotor seal, tubing, in-line filter).[6]

  • Check the Guard Column: If the blockage is downstream, remove the guard column and reconnect the analytical column directly. If the pressure is now normal, simply replace the disposable guard column.

  • Address Column Blockage: If the analytical column itself is blocked, it may be due to precipitated buffer or sample matrix. Try back-flushing the column (if allowed by the manufacturer) with a strong solvent. If this fails, the column must be replaced.[12]

Section 3: Experimental Protocols & Validation Workflow
Protocol 2: Step-by-Step RP-HPLC Method Development

This protocol provides a logical sequence for developing a robust, quantitative method.

  • Define Method Objectives: Determine the goal. Is it for purity testing, stability indication, or routine quantification? This will dictate the required resolution, sensitivity, and validation parameters.

  • Initial Screening: Perform the initial gradient screening as described in Table 2 to find the approximate elution conditions.

  • Optimize Mobile Phase:

    • Adjust the gradient slope to improve the resolution around the main peak.

    • Once a suitable retention window is found, convert the method to isocratic for simplicity and robustness, if possible.

    • Test both acetonitrile and methanol to evaluate changes in selectivity.

    • Ensure the mobile phase pH is optimized for the best peak shape (typically pH 2.5-4 for silica-based C18 columns).

  • Optimize Column Parameters:

    • Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on retention and resolution.

    • If resolution is still inadequate, screen different column chemistries (e.g., Phenyl-Hexyl, Embedded Polar Group).

  • Method Validation: Once the method is optimized, perform validation according to ICH Q2(R1) guidelines. This demonstrates that the method is suitable for its intended purpose.

Workflow: Analytical Method Validation

Method_Validation_Workflow start Optimized Analytical Method specificity Specificity / Selectivity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method Ready for Use robustness->validated_method

Caption: A logical workflow illustrating the key parameters of analytical method validation.

References
  • Separation of 2-Chloro-N-methylacetamide on Newcrom R1 HPLC column | SIELC Technologies.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • 2-Chloro-N-methylacetamide 96-30-0 wiki - Guidechem.
  • HPLC Troubleshooting Guide.
  • This compound - ChemicalBook.
  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem - NIH.
  • Stability Indicating Forced Degrad
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • HPLC Troubleshooting Guide.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchG
  • Troubleshooting Guide - Phenomenex.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.

Sources

Technical Support Center: A Researcher's Guide to Handling and Storage of Reactive Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective use of reactive chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of experiments involving this important class of reagents. Our goal is to bridge the gap between datasheet information and practical laboratory application, ensuring both the integrity of your research and the safety of your team.

Introduction: The Dual Nature of Chloroacetamides

Chloroacetamides are versatile intermediates in organic synthesis, valued for their ability to alkylate nucleophiles such as thiols, amines, and hydroxyl groups.[1] This reactivity, however, necessitates a thorough understanding of their properties to mitigate potential hazards. Chloroacetamide and its derivatives are classified as toxic, skin and eye irritants, and may cause allergic skin reactions.[2] Furthermore, they are suspected of reproductive toxicity and teratogenicity.[2] This guide provides a framework for handling these reagents with the respect they command, ensuring that their synthetic utility can be harnessed safely and effectively.

Core Principles of Chloroacetamide Handling: A Visual Workflow

Successful experiments with reactive chloroacetamides hinge on a foundation of meticulous handling practices. The following workflow diagram outlines the critical steps from receipt to disposal, emphasizing key safety and experimental integrity checkpoints.

G cluster_0 Preparation & Storage cluster_1 Experimentation cluster_2 Post-Experiment & Disposal Receive_Inspect Receive & Inspect Container Store Store in a Cool, Dry, Well-Ventilated Area Receive_Inspect->Store Segregate Segregate from Incompatibles: Strong Acids/Bases, Oxidizing/Reducing Agents Store->Segregate Don_PPE Don Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat Segregate->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh & Handle with Care: - Avoid Dust Generation - Use Non-Sparking Tools Work_in_Hood->Weigh_Handle Reaction_Setup Reaction Setup: - Inert Atmosphere (if required) - Temperature Control Weigh_Handle->Reaction_Setup Quench Quench Reaction Mixture (if necessary) Reaction_Setup->Quench Decontaminate Decontaminate Glassware & Surfaces Quench->Decontaminate Waste_Disposal Dispose of Waste in Sealed, Labeled Containers Decontaminate->Waste_Disposal Remove_PPE Remove & Dispose of Contaminated PPE Waste_Disposal->Remove_PPE

Caption: A comprehensive workflow for the safe handling of reactive chloroacetamides.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the use of reactive chloroacetamides, providing practical solutions grounded in chemical principles.

FAQs: Storage and Stability

Q1: My solid chloroacetamide has turned yellow. Is it still usable?

A1: Older samples of chloroacetamide can appear yellow.[2] This discoloration may indicate the presence of impurities or slight decomposition. While it might be usable for some applications, for sensitive reactions, it is advisable to purify the material by recrystallization. For example, chloroacetamide can be recrystallized from water.[3] However, be aware that traces of moisture can significantly lower its melting point.[3] Before use, it is recommended to perform a small-scale test reaction to ensure the desired outcome.

Q2: What are the ideal storage conditions for chloroacetamides?

A2: Chloroacetamides should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Storage should be segregated from incompatible materials, which include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4][6] The storage area should not have drain or sewer access.[6][7]

Q3: I accidentally left the container of a chloroacetamide derivative open on the bench overnight. What should I do?

A3: Chloroacetamides are sensitive to moisture. Leaving the container open can lead to hydrolysis, although this process is generally slow in neutral water.[8] The primary concern is the potential for contamination and degradation. The material should be carefully inspected for any changes in appearance. If the experiment is critical, it is best to use a fresh, unopened container of the reagent. The exposed material should be properly disposed of according to your institution's hazardous waste guidelines.

Troubleshooting: Experimental Issues

Q4: My reaction with a chloroacetamide is sluggish or not proceeding to completion. What are the potential causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Base: Many reactions involving chloroacetamides, such as the alkylation of thiols or amines, require a base to neutralize the HCl generated. Ensure you are using a suitable base in stoichiometric amounts.

  • Poor Solubility: The chloroacetamide or your substrate may not be fully dissolved in the chosen solvent. Consider a different solvent system or gentle heating if the reactants are stable at elevated temperatures.

  • Steric Hindrance: The reactivity of chloroacetamides can be influenced by the steric bulk of substituents on the amide nitrogen or the alpha-carbon.[8][9] If you are working with a sterically hindered substrate or chloroacetamide, you may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time).

  • Deactivated Nucleophile: The nucleophilicity of your substrate can be a limiting factor. The pH of the reaction medium can significantly affect the reactivity of nucleophiles like cysteine peptides.[10]

Q5: I am observing multiple products in my reaction mixture. What could be the reason?

A5: The formation of multiple products can arise from:

  • Over-alkylation: If your nucleophile has multiple reactive sites, over-alkylation can occur. This can sometimes be controlled by adjusting the stoichiometry of the reactants.

  • Side Reactions with Solvent: Nucleophilic solvents (e.g., alcohols) can potentially compete with your intended nucleophile.

  • Decomposition: At elevated temperatures, chloroacetamides can decompose, producing toxic fumes including nitrogen oxides and chlorine.[11][7] This decomposition can lead to complex reaction mixtures. It is crucial to maintain appropriate temperature control.[3]

Q6: How do I properly quench a reaction containing a reactive chloroacetamide?

A6: The quenching procedure depends on the specific reagents in your reaction mixture. A general approach for quenching excess chloroacetamide is to add a nucleophilic scavenger.

  • For small-scale reactions: Adding a solution of a thiol, such as cysteine or N-acetylcysteine, can effectively consume the remaining chloroacetamide.

  • Aqueous Workup: For many reactions, a standard aqueous workup will hydrolyze any remaining reactive species. However, be mindful of the pH, as both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[8][9]

  • Caution: Always perform the quench in a fume hood and add the quenching agent slowly, especially if the reaction was performed at an elevated temperature.

Safety and Disposal

Q7: What are the essential personal protective equipment (PPE) for handling chloroacetamides?

A7: Due to their toxicity and irritant nature, appropriate PPE is mandatory.[12] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[13][14] It is good practice to double-glove.

  • Body Protection: A lab coat, and for larger quantities, consider a chemical-resistant apron or coveralls.[4][15]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[4][7] All handling of solid chloroacetamides should be done in a chemical fume hood to minimize inhalation exposure.[5]

Q8: What is the correct procedure for cleaning up a small spill of solid chloroacetamide?

A8: For a small spill of solid chloroacetamide:

  • Ensure you are wearing the appropriate PPE.[4]

  • Gently sweep the solid material to avoid generating dust.[4][7] If appropriate, moisten first to prevent dusting.[11][7]

  • Place the material into a sealed, labeled container for hazardous waste disposal.[11][13]

  • Decontaminate the area with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Q9: How should I dispose of waste containing chloroacetamides?

A9: All waste containing chloroacetamides must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.[16] Chloroacetamide waste should not be poured down the drain.[13] Neutralization with a strong base like NaOH or KOH can convert it to less harmful products before disposal, but this should be done with caution and in accordance with institutional safety protocols.

Quantitative Data Summary

PropertyValueSource
Appearance Colorless to yellow solid[2]
Molecular Formula ClCH₂CONH₂[2]
Molar Mass 93.51 g/mol [2]
Melting Point 119-120 °C[6]
Solubility in Water 90 g/L at 25 °C[2][6]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents[4][6]

Experimental Protocols

Protocol 1: Safe Weighing and Dissolving of a Solid Chloroacetamide
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is functioning correctly.

  • Tare Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare it.

  • Aliquot Solid: Carefully transfer the desired amount of the solid chloroacetamide to the weighing vessel using a clean spatula. Minimize any dust generation.

  • Seal Container: Immediately and tightly seal the main container of the chloroacetamide.

  • Dissolution: Add the solvent to your reaction flask within the fume hood. Slowly and carefully add the weighed chloroacetamide to the solvent with stirring.

  • Decontamination: Wipe down the spatula and the weighing vessel with a solvent-moistened paper towel. Dispose of the paper towel in the solid hazardous waste container.

Protocol 2: General Procedure for Quenching a Chloroacetamide Reaction
  • Cool Reaction: Once the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Prepare Quenching Solution: In a separate flask, prepare a solution of a suitable nucleophilic scavenger (e.g., 1.5 equivalents of N-acetylcysteine in water or a compatible solvent).

  • Slow Addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. Monitor for any signs of an exothermic reaction.

  • Stir: Allow the quenched mixture to stir at room temperature for at least one hour to ensure complete reaction of the chloroacetamide.

  • Proceed with Workup: The reaction mixture can now be safely worked up according to your experimental procedure.

  • Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers.

Logical Decision Tree for Troubleshooting

G Start Reaction Issue Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Multiple_Products Multiple Products? Start->Multiple_Products Check_Base Check Base Stoichiometry & Strength Incomplete_Reaction->Check_Base Yes Check_Stoichiometry Check Reactant Stoichiometry Multiple_Products->Check_Stoichiometry Yes Check_Solubility Check Reactant Solubility Check_Base->Check_Solubility Increase_Temp_Time Consider Increasing Temperature or Reaction Time Check_Solubility->Increase_Temp_Time Check_Temp Is Reaction Temperature Too High? Check_Stoichiometry->Check_Temp Consider_Side_Reactions Consider Side Reactions with Solvent or Impurities Check_Temp->Consider_Side_Reactions

Caption: A decision tree for troubleshooting common chloroacetamide reaction issues.

References

  • Chloroacetamide - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). International Labour Organization. Retrieved January 19, 2026, from [Link]

  • 2-Chloroacetamide. (n.d.). Eurofins. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH & Co.KG. Retrieved January 19, 2026, from [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Chloroacetamide. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Preparation of chloroacetamide. (1943, June 8). Google Patents.
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved January 19, 2026, from [Link]

  • Chloroacetamide. (2020, December 31). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-substituted chloroacetamides. (2023, June). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved January 19, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved January 19, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pesticide use and personal protective equipment. (2024, December 27). health.vic. Retrieved January 19, 2026, from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Oregon State University Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved January 19, 2026, from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved January 19, 2026, from [Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. (1960, March). PMC. Retrieved January 19, 2026, from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]

  • Compatibility Catalog for Chemical Segregation. (2025, April 22). University of California, Berkeley. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Mitigating By-product Formation in Chloroacetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroacetylation. This guide is designed for researchers, chemists, and drug development professionals who utilize chloroacetyl chloride as a key reagent. Chloroacetylation is a fundamental and powerful transformation for installing a versatile two-carbon handle for further functionalization.[1] However, the high reactivity of chloroacetyl chloride, while advantageous, can often lead to a complex mixture of products, complicating purification and reducing yields.[2][3]

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms of by-product formation. By diagnosing the root cause of these side reactions, you can strategically modify your experimental parameters to achieve cleaner, more efficient, and scalable chloroacetylation reactions.

Section 1: Understanding Common By-products in Chloroacetylation

Effective troubleshooting begins with accurate identification of the undesired molecules in your reaction flask. The structure of your substrate dictates the most likely side reactions.

Key By-product Classes:
  • O-Chloroacetylation: For substrates containing hydroxyl groups (e.g., amino alcohols, phenols), acylation can occur at the oxygen atom, competing with the desired N-acylation. The reaction conditions, particularly pH and base selection, are critical in controlling this competition.[4][5]

  • Di-acylation: Primary amines or substrates with multiple nucleophilic sites can react with two equivalents of chloroacetyl chloride. This is often exacerbated by the choice of base and reaction stoichiometry.[4]

  • Hydrolysis Products: Chloroacetyl chloride is highly moisture-sensitive and readily hydrolyzes to chloroacetic acid.[3][6] The presence of water in reagents or solvents will consume the acylating agent and introduce acidic impurities.[2][7]

  • Polyalkylation & Tar Formation: In Friedel-Crafts type reactions or with highly reactive phenols, side processes can lead to the formation of higher molecular weight products or intractable tars, significantly reducing the yield of the desired product.[8]

  • Reagent-Derived Impurities: Commercial chloroacetyl chloride may contain related compounds like dichloroacetyl chloride (DCAC) or trichloroacetyl chloride (TCAC), which can lead to the formation of corresponding by-products.[9]

Below is a diagram illustrating the primary reaction and common side pathways.

Byproduct_Formation Substrate Substrate (e.g., R-NH₂) mid1 Substrate->mid1 CAC Chloroacetyl Chloride (Cl-CH₂-CO-Cl) CAC->mid1 mid2 CAC->mid2 DesiredProduct Desired Product (R-NH-CO-CH₂-Cl) O_Acylation O-Acylation By-product (for Substrates with -OH) Di_Acylation Di-acylation By-product (R-N(CO-CH₂-Cl)₂) Hydrolysis Hydrolysis Product (Chloroacetic Acid) Water H₂O (Moisture) Water->mid2 mid1->DesiredProduct  Desired Pathway  (Controlled Conditions) mid1->O_Acylation  Wrong Base/pH mid1->Di_Acylation  Strong Base/  Excess CAC mid2->Hydrolysis  Contamination

Caption: Common reaction pathways in chloroacetylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during chloroacetylation experiments.

Q1: My yield is low and my TLC plate shows multiple spots close to the baseline. What's the likely cause?

A: This pattern often indicates the formation of more polar, higher molecular weight, or di-acylated by-products.

  • Causality: The formation of a di-acylated product (where a primary amine is acylated twice) is a common issue. This by-product is typically more non-polar than the starting amine but may have a different Rf value than your desired mono-acylated product. Strong bases can deprotonate the newly formed amide, rendering it nucleophilic and susceptible to a second acylation.[4] In the absence of any base, the starting amine itself can act as the base, but this can also lead to complex mixtures.

  • Troubleshooting Steps:

    • Analyze By-products: Use LC-MS or isolate the major by-product to confirm its identity.

    • Re-evaluate Your Base: If you are using a very strong base like DBU or Lutidine, this may be the culprit.[4] Consider switching to a weaker base like triethylamine (TEA) or an inorganic base like K₂CO₃.

    • Control Stoichiometry: Ensure you are not using a large excess of chloroacetyl chloride. A slight excess (1.05-1.1 equivalents) is usually sufficient.

    • Consider Reverse Addition: Add the chloroacetyl chloride solution slowly to a solution of your amine and base, rather than the other way around. This keeps the concentration of the acylating agent low at any given moment, disfavoring the second acylation.

Q2: I'm trying to N-chloroacetylate an amino alcohol, but I'm getting a significant amount of the O-acylated by-product. How can I improve N-selectivity?

A: Achieving chemoselectivity between nitrogen and oxygen nucleophiles is a classic challenge. The key is to exploit the different reactivity of the amine and alcohol functionalities under specific pH conditions.

  • Causality: In organic solvents with strong bases, both the amine and the alcohol are deprotonated and can act as nucleophiles, leading to poor selectivity.[4] Conversely, under strongly acidic conditions, the amine is protonated and non-nucleophilic, which can favor O-acylation.[5] The sweet spot for N-acylation is often near a neutral pH where the amine is a much stronger nucleophile than the alcohol.

  • Troubleshooting & Optimization Protocol: A highly effective method is to perform the reaction in an aqueous phosphate buffer (pH ~7.4).[4][5] This bio-compatible approach not only enhances N-selectivity but also simplifies work-up, as the product often precipitates from the reaction medium.[1]

    Protocol: Chemoselective N-Chloroacetylation in Phosphate Buffer [1][4]

    • Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

    • Dissolution: In a round-bottom flask, dissolve the amino alcohol (1.0 mmol) in the phosphate buffer (10 mL). Stir at room temperature.

    • Addition: Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

    • Reaction: Continue stirring at room temperature. The reaction is often complete within 20-30 minutes. Monitor by TLC.

    • Isolation: The N-acylated product, being less water-soluble, will often precipitate. Collect the solid by filtration and wash with cold water. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).

Q3: My reaction mixture is turning dark brown and forming a tar-like substance, especially with a phenol-containing substrate. What is happening?

A: This typically points to polymerization, polyalkylation, or degradation, common issues in Friedel-Crafts chloroacetylation or with electron-rich aromatic systems.

  • Causality: Phenols are highly reactive substrates that can undergo multiple acylations or alkylations in the presence of Lewis acids.[8] Increasing the proportion of the phenolic substrate in the reaction mixture can exacerbate the formation of these higher molecular weight products.[8] The reaction can also be highly exothermic, and poor temperature control can lead to decomposition.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control. Start the reaction at 0 °C or even lower and allow it to warm slowly only if necessary.

    • Adjust Stoichiometry: Use a 1:1 molar ratio of the phenol to chloroacetyl chloride. An excess of the phenol is known to promote by-product formation.[8]

    • Catalyst Choice: If using a Lewis acid (e.g., AlCl₃, FeCl₃), ensure it is anhydrous and used in appropriate catalytic or stoichiometric amounts. For some substrates, a milder catalyst may be beneficial.

    • Solvent: Use an inert solvent that can effectively dissipate heat.

Section 3: Key Mitigation Strategies & Data

Proactive measures can prevent by-product formation from the outset. The choice of base and solvent is arguably the most critical factor influencing the outcome of a chloroacetylation reaction.

The Critical Role of the Base and Solvent

The base scavenges the HCl generated during the reaction. However, the wrong base can either compete as a nucleophile or be too strong, promoting side reactions. The solvent can influence the relative nucleophilicity of reactants and the solubility of intermediates.

BaseSolventSubstrateMajor Product(s)Key ObservationReference
DBU, DABCOCH₂Cl₂2-Aminobenzyl alcohol~1:1 mixture of N-acylated and Di-acylatedStrong bases promote di-acylation.[4]
LutidineCH₂Cl₂2-Aminobenzyl alcoholMostly Di-acylated productSterically hindered but strong base still favors by-products.[4]
NoneCH₂Cl₂2-Aminobenzyl alcoholDi-acylated product (85%)In the absence of a scavenger, the substrate acts as a base, leading to complex outcomes.[4]
Triethylamine (TEA)CH₂Cl₂2-Aminobenzyl alcoholN-acylated product (83%)Good selectivity for N-acylation was achieved with this common base in a non-polar solvent.[4]
Triethylamine (TEA)MeCN2-Aminobenzyl alcoholN-acylated + 17% O-acylated (Ester)A change to a polar aprotic solvent dramatically reduced selectivity, highlighting solvent effects.[4]
Phosphate BufferH₂O (pH 7.4)Various Amines/Amino AlcoholsHighly Selective N-acylation (>90%)Excellent chemoselectivity under mild, eco-friendly conditions.[4][5]
Troubleshooting Logic Flow

Use this decision tree to systematically diagnose issues in your chloroacetylation reaction.

Troubleshooting_Tree start Reaction Outcome Unsatisfactory q_yield Is the main issue low yield or low purity? start->q_yield purity Low Purity / Multiple Spots q_yield->purity Purity yield Low Yield q_yield->yield Yield q_substrate Does substrate have -OH or -NH₂ group? purity->q_substrate oh_group Substrate has -OH group q_substrate->oh_group Yes, -OH nh2_group Substrate has primary -NH₂ q_substrate->nh2_group Yes, -NH₂ sol_tar Issue: Degradation/Tar. Solutions: 1. Lower reaction temperature (0 °C). 2. Ensure 1:1 stoichiometry. 3. Use inert solvent. q_substrate->sol_tar No, but tarry sol_o_acyl Issue: O-acylation. Solution: Use phosphate buffer (pH 7.4) to favor N-acylation. oh_group->sol_o_acyl sol_di_acyl Issue: Di-acylation. Solutions: 1. Avoid strong bases (DBU, Lutidine). 2. Use TEA in CH₂Cl₂. 3. Use slow addition of CAC. nh2_group->sol_di_acyl q_reagents Are reagents and solvents strictly anhydrous? yield->q_reagents yes_reagents Yes q_reagents->yes_reagents Yes no_reagents No q_reagents->no_reagents No / Unsure q_completion Did the reaction go to completion? (Check TLC) yes_reagents->q_completion sol_hydrolysis Issue: CAC Hydrolysis. Solution: Use anhydrous solvents. Dry reagents. Run under inert gas. no_reagents->sol_hydrolysis no_completion No q_completion->no_completion No sol_incomplete Issue: Incomplete Reaction. Solutions: 1. Increase reaction time/temp slightly. 2. Check CAC purity (may be old). 3. Use slight excess of CAC (1.1 eq). no_completion->sol_incomplete

Caption: A decision tree for troubleshooting chloroacetylation reactions.

Section 4: Analytical Methods for By-product Detection

Proper analysis is crucial for confirming the presence and identity of by-products.

  • Gas Chromatography (GC): An excellent technique for assessing the purity of volatile starting materials like chloroacetyl chloride and for quantifying volatile by-products. Due to the reactivity of acyl chlorides, derivatization into more stable esters (e.g., by reacting with methanol or piperidine) prior to injection often yields more reliable and reproducible results.[2][7][10]

  • Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. It provides a quick qualitative assessment of the consumption of starting material and the formation of products and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the desired product and any isolated by-products.[11]

  • Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) or LC (LC-MS) to determine the molecular weights of components in the reaction mixture, providing strong evidence for the identity of suspected by-products.[10][11]

Section 5: Frequently Asked Questions (FAQs)

Q: Can I purify commercial chloroacetyl chloride before use? A: Yes. If you suspect the purity of your reagent is causing issues, simple distillation can remove less volatile impurities. For higher purity, methods involving adsorption with activated carbon followed by multi-stage rectification can be employed.[12] Always handle under anhydrous and inert conditions.

Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary? A: It is highly recommended. Chloroacetyl chloride's high sensitivity to moisture means that excluding atmospheric water is crucial to prevent hydrolysis into chloroacetic acid.[3][6] This maximizes the reagent's efficiency and prevents the introduction of acidic impurities.

Q: How do I properly quench a chloroacetylation reaction? A: The quench procedure should neutralize any remaining chloroacetyl chloride and the acid scavenger (base). A common method is to slowly add water or a dilute aqueous acid (like 1M HCl) if a basic work-up is to follow, or a dilute aqueous base (like NaHCO₃ solution) if an acidic work-up is preferred. Perform the quench at a low temperature (0 °C) as it can be exothermic.

Q: My substrate is a secondary amine. Do the same principles apply? A: Yes, the same principles of base selection, solvent choice, and temperature control are crucial. However, di-acylation is not a concern with secondary amines. The primary challenges will be controlling O-acylation (if applicable) and preventing degradation.

References
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

  • Separation and Rectification of Chloroacetyl Chloride from TiCl 4. MDPI. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. International Journal of Applied Pharmaceutics. [Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]

  • Process for preparing chloroacetyl chloride.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. [Link]

  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers. [Link]

  • Synthetic method of dichloroacetate.
  • Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. MDPI. [Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. ResearchGate. [Link]

  • Purifying method for chloroacetyl chloride.
  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

  • The formation of disinfection by-products from the chlorination and chloramination of amides. ResearchGate. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • Reagents and conditions: (a) chloroacetyl chloride, HCl, 4–10 °C. ResearchGate. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide and Other Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) family has emerged as a critical therapeutic target. Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, is a key oncogenic driver in a variety of malignancies, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer.[1][2] This has spurred the development of a diverse arsenal of small molecule inhibitors aimed at attenuating this pro-tumorigenic signaling cascade.

This guide provides a comprehensive comparison of a novel irreversible inhibitor, N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, with other well-characterized clinical and preclinical FGFR inhibitors. As public domain data for this compound is not available, this guide will utilize data from the structurally and mechanistically related chloroacetamide UPR1376 as a surrogate to provide a meaningful comparison of this chemical class against other FGFR inhibitors.[3] We will delve into their biochemical potency, cellular activity, and preclinical efficacy, supported by detailed experimental methodologies to provide a robust framework for researchers in the field.

The FGFR Signaling Axis: A Prime Target in Oncology

The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are fundamental regulators of cell proliferation, survival, and angiogenesis.[5] Genetic alterations that lead to ligand-independent activation or overexpression of FGFRs result in constitutive signaling, driving tumor growth and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS Activation PI3K PI3K P2->PI3K Activation P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitors (e.g., UPR1376) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Comparative Analysis of FGFR Inhibitors

A critical aspect in the development of kinase inhibitors is their potency against the target kinase(s) and their selectivity profile across the human kinome. The following sections and tables summarize the available data for a selection of prominent FGFR inhibitors.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below presents a comparative overview of the biochemical IC50 values for the selected FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Mechanism of ActionReference(s)
UPR1376 Data not availableData not availableData not availableData not availableIrreversible (covalent)[3]
Infigratinib (BGJ398) 0.91.41.060Reversible[6][7][8]
Pemigatinib (INCB054828) 0.40.51.230Reversible[9][10][11][12]
Erdafitinib (JNJ-42756493) 1.22.53.05.7Reversible[4][13][14]
Futibatinib (TAS-120) 1.81.41.63.7Irreversible (covalent)[15][16][17]

Note: While specific IC50 values for UPR1376 are not publicly available, it has been demonstrated to be an irreversible inhibitor of FGFR1 phosphorylation.[3]

Cellular Activity: Impact on Cancer Cell Proliferation

The efficacy of an inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. The following table summarizes the anti-proliferative activity of the inhibitors in cancer cell lines with known FGFR alterations.

InhibitorCell LineCancer TypeFGFR AlterationIC50 (nM)Reference(s)
UPR1376 H1581Lung Squamous Cell CarcinomaFGFR1 Amplification~100[3]
Infigratinib (BGJ398) H1581Lung Squamous Cell CarcinomaFGFR1 Amplification~250[3]
Pemigatinib (INCB054828) MFM-223Breast CancerFGFR2 Amplification~10[12]
Erdafitinib (JNJ-42756493) RT112/84Bladder CancerFGFR3-TACC3 Fusion~16[4]
Futibatinib (TAS-120) SNU-16Gastric CancerFGFR2 Amplification~5[16]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, this section provides detailed protocols for key in vitro and in vivo assays used to characterize FGFR inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - FGFR enzyme - Substrate - ATP - Inhibitor (test compound) Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add ADP-Glo™ Reagent to deplete unused ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step4->Step5 Step6 Measure luminescence Step5->Step6 End End Step6->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the FGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitor's potency.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.[1]

Protocol:

  • Cell Seeding: Seed cancer cells with known FGFR alterations into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the culture wells.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting cell viability against inhibitor concentration.

Western Blot Analysis of FGFR Signaling

This technique is used to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT, providing mechanistic insights into inhibitor activity.[5]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the FGFR inhibitor for a defined period, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of target proteins.

In Vivo Tumor Xenograft Model

This preclinical model is essential for evaluating the anti-tumor efficacy of FGFR inhibitors in a living organism.

Xenograft_Workflow Start Start Step1 Implant human tumor cells (with FGFR alterations) subcutaneously into immunocompromised mice Start->Step1 Step2 Allow tumors to establish Step1->Step2 Step3 Randomize mice into treatment and control groups Step2->Step3 Step4 Administer FGFR inhibitor (e.g., oral gavage) or vehicle Step3->Step4 Step5 Monitor tumor volume and body weight Step4->Step5 Step6 Collect tumors for pharmacodynamic analysis (e.g., Western blot) Step5->Step6 End End Step6->End

Caption: General workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells harboring FGFR alterations into the flank of immunocompromised mice (e.g., nude or NOD-SCID).[19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and vehicle control groups. Administer the FGFR inhibitor (e.g., by oral gavage) daily for a specified period.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition) and histological examination.

  • Efficacy Evaluation: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the inhibitor.

Concluding Remarks

The landscape of FGFR inhibitors is rapidly evolving, with several agents demonstrating significant clinical promise. While direct comparative data for the novel chloroacetamide this compound is not yet in the public domain, the analysis of the structurally related irreversible inhibitor UPR1376 provides valuable insights into the potential of this chemical class. Its irreversible mechanism of action may offer advantages in terms of sustained target inhibition and overcoming certain resistance mechanisms.

The continued development and rigorous preclinical and clinical evaluation of diverse FGFR inhibitors are crucial for expanding the therapeutic options for patients with FGFR-driven cancers. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct their own comparative studies and contribute to this important field of oncology drug discovery.

References

  • Gotoh, N., et al. (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. ACS Medicinal Chemistry Letters, 14(4), 396–404. [Link]

  • Markham, A. (2021). Infigratinib: First Approval. Drugs, 81(12), 1435–1440. [Link]

  • Sootome, H., et al. (2020). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research, 80(22), 4986–4997. [Link]

  • Pal, K., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Cancers, 13(21), 5329. [Link]

  • Anonymous. (2019). Infigratinib. Fibroblast growth factor receptor (FGFR) 1-3 inhibitor, Treatment of cholangiocarcinoma, Treatment of urothelial c. Drugs of the Future, 44(4), 281. [Link]

  • MedChemExpress. (n.d.). Pemigatinib (INCB054828) | FGFR 阻害剤. Retrieved from [Link]

  • Liu, P., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE, 15(4), e0231877. [Link]

  • Li, G., et al. (2019). Anti-tumor activity of infigratinib, a potent and selective inhibitor of FGFR1, FGFR2 and FGFR3. QED Therapeutics. Retrieved from [Link]

  • Cocco, S., et al. (2020). A phase II trial of the FGFR inhibitor pemigatinib in patients with metastatic esophageal–gastric junction/gastric cancer trastuzumab resistant: the FiGhTeR trial. BMC Cancer, 20(1), 646. [Link]

  • Tabernero, J., et al. (2015). Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Clinical Cancer Research, 21(14), 3218–3226. [Link]

  • Byers, L. A., et al. (2017). Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. Molecular Cancer Therapeutics, 16(8), 1610–1622. [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Mathur, A., et al. (2017). Drug-sensitive FGFR3 mutations in lung adenocarcinoma. Oncotarget, 8(64), 107464–107476. [Link]

  • Carter, C. A., et al. (2017). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 9(4), 38. [Link]

  • Pignot, G., et al. (2021). Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. Cancers, 13(16), 4192. [Link]

  • Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 10(11), 2200–2210. [Link]

  • Sootome, H., et al. (2020). Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research, 80(22), 4986–4997. [Link]

  • Pal, S. K., et al. (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist, 28(7), 575–585. [Link]

  • La Monica, S., et al. (2019). UPR1376: A New Irreversible FGFR Inhibitor. Frontiers in Oncology, 9, 179. [Link]

  • West, H. J., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers, 14(15), 3749. [Link]

  • Haugsten, E. M., et al. (2010). The physical basis of FGFR3 response to fgf1 and fgf2. PLOS ONE, 5(3), e9649. [Link]

  • ResearchGate. (n.d.). Western blot analysis of small-scale expression of FGFR2 and FGFR3 constructs using anti-MBP antibody. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blots showing staining intensities for anti-FGFR3 antibodies.... Retrieved from [Link]

  • Pal, S. K., et al. (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist, 28(7), 575–585. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • La Monica, S., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. [Link]

  • BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]

  • Singh, R., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal of Chemistry, 3(4), 701-705.
  • ResearchGate. (n.d.). Inhibitory effects of UPR1371-UPR1376 on FGFR1 auto-phosphorylation in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of FGFR3 (A) and actin (B) protein expression in.... Retrieved from [Link]

  • Kumar, A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 168-172.

Sources

A Comparative Guide to the Biological Activity of Biphenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the biological activities of biphenyl acetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various fields, including antimicrobial, anticonvulsant, and anticancer research. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective analysis of structure-activity relationships and mechanisms of action.

Introduction: The Versatile Scaffold of Biphenyl Acetamide

The biphenyl acetamide core structure, characterized by two phenyl rings linked together with an acetamide moiety, serves as a versatile scaffold in medicinal chemistry. This structural framework allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1] The inherent flexibility of this scaffold has enabled the development of derivatives with tailored properties to interact with specific biological targets, paving the way for novel therapeutic agents.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Biphenyl acetamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.[2] The antimicrobial efficacy is often attributed to the lipophilic nature of the biphenyl group, which facilitates penetration through microbial cell membranes.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the MIC values of representative biphenyl acetamide derivatives against various microbial strains.

DerivativeTarget OrganismMIC (µg/mL)Reference
Benzimidazole-based acetamides (2b-2g)Pseudomonas aeruginosa125[3]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniae512[4]
N-(2-hydroxyphenyl) acetamide derivativeCandida albicans>100 (inactive)[4]
2-chloro-N-(2-hydroxyphenyl)acetamideCandida albicansInhibited 96.6% of strains[4]

Structure-Activity Relationship Insights:

The data suggests that the nature and position of substituents on the biphenyl rings and the acetamide nitrogen significantly influence antimicrobial activity. For instance, the introduction of a chloro group in 2-chloro-N-(2-hydroxyphenyl)acetamide was essential for its antifungal activity against Candida albicans, whereas the parent N-(2-hydroxyphenyl) acetamide was inactive.[4] Furthermore, benzimidazole-based acetamide derivatives have demonstrated notable efficacy against Pseudomonas aeruginosa.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standardized method for determining the MIC of biphenyl acetamide derivatives, ensuring the trustworthiness and reproducibility of the results.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Biphenyl acetamide derivatives (stock solutions in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the biphenyl acetamide derivatives in the 96-well plate using the broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a solvent control (microorganism with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution Inoculum Standardize Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Compounds Prepare Stock Solutions of Biphenyl Acetamide Derivatives SerialDilution Perform Serial Dilutions of Compounds Compounds->SerialDilution SerialDilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Controls Add Positive, Negative, & Solvent Controls Controls->Incubate Read Visually Inspect for Growth (Determine MIC) Incubate->Read

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have highlighted the potential of biphenyl acetamide derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

Comparative Analysis of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a comparison of the IC50 values of different biphenyl acetamide derivatives against several human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidine-2,4-dione-biphenyl derivative (10d)PC3 (Prostate)Potent[7]
Thiazolidine-2,4-dione-biphenyl derivative (10b)Hela (Cervical)Potent[7]
Bis-pyrimidine acetamide derivative (12)HCT116 (Colorectal)0.74[6]
Bis-pyrimidine acetamide derivative (16)HCT116 (Colorectal)0.98[6]
Bis-pyrimidine acetamide derivative (18)HCT116 (Colorectal)0.73[6]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 3-Cl)MCF-7 (Breast)-[8]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c, 4-Cl)MCF-7 (Breast)-[8]

Structure-Activity Relationship Insights:

The anticancer activity of biphenyl acetamide derivatives is highly dependent on the substituents. For example, bis-pyrimidine acetamide derivatives have shown potent activity against colorectal cancer cells.[6] In a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, compounds with a chloro-substituent on the phenyl ring were the most effective at activating caspases in the MCF-7 breast cancer cell line, indicating a role for halogenation in enhancing pro-apoptotic activity.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Biphenyl acetamide derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Diagram of MTT Assay Workflow:

MTT_Assay Seed Seed Cancer Cells in 96-well Plate Treat Treat with Biphenyl Acetamide Derivatives Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which biphenyl acetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.

Diagram of Caspase-Mediated Apoptosis Pathway:

Apoptosis_Pathway BiphenylAcetamide Biphenyl Acetamide Derivative Mitochondria Mitochondria BiphenylAcetamide->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Apaf-1 ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Cleavage Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 (Executioner Caspase) Caspase3->ActivatedCaspase3 Cleavage Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by biphenyl acetamide derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Biphenyl acetamide derivatives have demonstrated significant potential as anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.[1][9] Their primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.

Comparative Analysis of Anticonvulsant Efficacy (ED50 Values)

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. The following table compares the anticonvulsant efficacy of various biphenyl acetamide derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

DerivativeAnimal ModelED50 (mg/kg)Reference
2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565)MESActive[9]
2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (DSP-0565)scPTZActive[9]
α-furan-2-yl-α-acetamido-N-benzylacetamide (4)MESPotent[10]
α-oxazol-2-yl-α-acetamido-N-benzylacetamide (18)MESPotent[10]
α-thiazol-2-yl-α-acetamido-N-benzylacetamide (19)MESPotent[10]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (12)MESActive at 100[1]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative (13)MESActive at 100 & 300[1]

Structure-Activity Relationship Insights:

The anticonvulsant activity is influenced by the nature of the heterocyclic group at the Cα position and substituents on the benzylamide moiety.[10] For instance, α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl derivatives exhibited excellent protection in the MES test.[10] Furthermore, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was crucial for anticonvulsant activity.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal electrodes

  • Biphenyl acetamide derivatives

  • Vehicle (e.g., saline, Tween 80)

Procedure:

  • Compound Administration: Administer the biphenyl acetamide derivative or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: Allow for a specific pre-treatment time for the drug to be absorbed and distributed.

  • Electrical Stimulation: Apply a supramaximal electrical stimulus through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Diagram of MES Test Workflow:

MES_Test Administer Administer Compound or Vehicle Wait Pre-treatment Time Administer->Wait Stimulate Apply Electrical Stimulus (Corneal Electrodes) Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Calculate_ED50 Calculate ED50 Observe->Calculate_ED50

Caption: Workflow of the Maximal Electroshock (MES) seizure test.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The anticonvulsant effect of many biphenyl acetamide derivatives is attributed to their ability to block voltage-gated sodium channels. By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity.

Diagram of Sodium Channel Blockade:

Sodium_Channel_Blockade cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactive Inactivated State Open->Inactive Inactivation ActionPotential Action Potential Open->ActionPotential Inactive->Resting Repolarization ReducedFiring Reduced Neuronal Firing (Anticonvulsant Effect) Inactive->ReducedFiring Prolonged Inactivation BiphenylAcetamide Biphenyl Acetamide Derivative BiphenylAcetamide->Inactive Binds and Stabilizes

Caption: Mechanism of anticonvulsant action via stabilization of the inactivated state of voltage-gated sodium channels.

Conclusion

Biphenyl acetamide derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. This guide has provided a comparative analysis of their antimicrobial, anticancer, and anticonvulsant properties, supported by quantitative experimental data and detailed protocols. The structure-activity relationship insights discussed herein underscore the importance of targeted chemical modifications in optimizing the therapeutic potential of this scaffold. Further research into the mechanisms of action and in vivo efficacy of these derivatives is warranted to translate their promising preclinical activity into novel therapeutic interventions.

References

  • Arora, A. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1044. [Link]

  • Tanaka, T., et al. (2019). Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate. Bioorganic & Medicinal Chemistry Letters, 29(2), 229-233. [Link]

  • Li, J., et al. (2013). Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives. Zhongguo Yao Wu Hua Xue Za Zhi, 23(6), 481-487. [Link]

  • Gudipati, R., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 16(11), 5239-5246. [Link]

  • Ismail, M. M. F., et al. (2021). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. Journal of the Iranian Chemical Society, 18, 2697–2708. [Link]

  • Chavda, S., et al. (2022). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. RSC Medicinal Chemistry, 13(5), 603-611. [Link]

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473. [Link]

  • Altintop, M. D., et al. (2015). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences, 12(1), 29-38. [Link]

  • Kohn, H., et al. (1995). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 38(13), 2379-2387. [Link]

  • Tanaka, T., et al. (2019). Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate. Bioorganic & Medicinal Chemistry Letters, 29(2), 229-233. [Link]

  • de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 555. [Link]

  • Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(1), 128-135. [Link]

  • Johnson, T. A., et al. (2023). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 28(14), 5406. [Link]

  • Kumar, A., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5543. [Link]

  • Li, Y., et al. (2022). Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Journal of Molecular Structure, 1265, 133413. [Link]

  • Kumar, D., et al. (2017). Bis-pyrimidine acetamides: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 77. [Link]

  • Patel, K., et al. (2023). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Journal of the Indian Chemical Society, 100(9), 101119. [Link]

Sources

"structure-activity relationship of N-(biphenyl-2-yl) compounds"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of N-(biphenyl-2-yl) Compounds

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(biphenyl-2-yl) compounds, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1][2] We will dissect the nuanced ways in which structural modifications to this scaffold influence biological activity, offering a comparative perspective across different target classes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for therapeutic innovation.

The N-(biphenyl-2-yl) Scaffold: A Privileged Framework in Drug Discovery

The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules, appearing in numerous approved drugs and clinical candidates.[3] Its inherent properties—rigidity, lipophilicity, and the ability to adopt specific torsional angles—allow for precise interactions with biological macromolecules. When incorporated into an N-substituted framework, the N-(biphenyl-2-yl) scaffold offers a versatile platform for exploring chemical space. Derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] This guide will compare the SAR of these compounds across three major target families: enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Comparative SAR Analysis Across Key Biological Targets

The biological activity of N-(biphenyl-2-yl) compounds is exquisitely sensitive to their substitution patterns. The orientation and chemical nature of substituents on both phenyl rings, as well as the linker connecting the biphenyl core to other pharmacophoric elements, dictate target affinity and selectivity.

Enzyme Inhibition: Cholinesterases and Fatty Acid Amide Hydrolase (FAAH)

N-(biphenyl-2-yl) derivatives have been successfully developed as potent enzyme inhibitors. We will compare two prominent examples: acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and inflammation.[1][5][6]

A. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Symmetrical derivatives based on a biphenyl scaffold have been synthesized as dual inhibitors of AChE and BuChE.[1][5] The general structure involves a central biphenyl core flanked by two linker chains and terminal amine moieties.

  • Influence of the Linker: The length of the alkyl chain linking the biphenyl core to a terminal amine is critical. For biphenyl derivatives, inhibitory activity against both AChE and BuChE tends to decrease as the linker length increases from one to three or four carbon atoms.[1] For instance, compound 19 with a two-carbon linker is a highly potent AChE inhibitor (IC₅₀ = 0.096 µM).[1][5]

  • Impact of Terminal Amines: The nature of the terminal heterocyclic amine also plays a significant role in determining potency and selectivity.

CompoundLinker Length (n)Terminal AmineAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
15 2N-ethyl-N-isopropylamine1.180.74[1][5]
19 24-methylpiperidine0.0961.25[1][5]
24 44-methylpiperidine0.82>10[1]

B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Biphenyl-3-yl alkylcarbamates are a well-studied class of FAAH inhibitors.[6] The SAR focuses on the carbamate N-substituent and substitutions on the biphenyl rings.

  • Steric Effects on the N-Alkyl Chain: The stability and potency of these carbamate inhibitors are heavily influenced by the steric bulk of the N-substituent. Introducing a secondary (e.g., cyclohexyl) or a bulkier tertiary carbon atom near the carbamate nitrogen shields it from hydrolysis by plasma esterases, thereby increasing metabolic stability.[6]

  • Substitutions on the Biphenyl Rings: Further studies on O-biphenyl-3-yl carbamates revealed that adding specific groups to the biphenyl rings is essential for creating peripherally restricted inhibitors (i.e., compounds that do not cross the blood-brain barrier). The addition of a carbamoyl group at the 3'-position and a hydroxyl group at the 5-position led to compound 35 , the most potent brain-impermeant FAAH inhibitor identified in its class.[7]

SAR_Enzyme_Inhibitors cluster_AChE AChE/BuChE Inhibitors cluster_FAAH FAAH Inhibitors AChE_Core Biphenyl Core Linker Linker Chain (n=2 optimal for AChE) AChE_Core->Linker Length is critical Amine Terminal Amine (e.g., 4-methylpiperidine) Linker->Amine Modulates potency FAAH_Core Biphenyl-3-yl Core Carbamate Carbamate Group FAAH_Core->Carbamate Ring_Subs Ring Substituents (Control peripheral restriction) FAAH_Core->Ring_Subs Key for BBB penetration N_Alkyl N-Alkyl Group (Steric bulk increases stability) Carbamate->N_Alkyl Key for stability

Figure 1: Key SAR features for N-(biphenyl-2-yl) based enzyme inhibitors.

G-Protein Coupled Receptor (GPCR) Antagonism: 5-HT₇ and Muscarinic M₃ Receptors

The N-(biphenyl-2-yl) scaffold is also prominent in the design of GPCR modulators.

A. 5-HT₇ Receptor Antagonists

N-biphenyl-2-ylmethyl 2-methoxyphenylpiperazinylalkanamides have been identified as novel antagonists of the 5-HT₇ receptor, a target for treating depression.[8]

  • Substitution on the Biphenyl Ring: In this series, substitution on the biphenyl moiety is a key determinant of binding affinity. The introduction of a chlorine atom at the 2'-position of the biphenyl ring resulted in compound 1-8 , which showed the best binding affinity with a Kᵢ value of 8.69 nM.[8] This compound also demonstrated high selectivity over other serotonin receptor subtypes.[8]

B. Muscarinic M₃ Receptor Antagonists

Quinuclidin-4-yl biphenyl-2-ylcarbamate derivatives have been developed as selective M₃ muscarinic antagonists for treating urinary incontinence.[9]

  • The Biphenyl-2-yl Group: In this context, the biphenyl-2-yl group serves as a novel hydrophobic replacement for the benzhydryl group commonly found in other muscarinic antagonists.[9] This substitution led to compounds with high affinity for M₁ and M₃ receptors and good selectivity for M₃ over M₂ receptors.[9] The lead compound, YM-46303 , was approximately ten times more potent than the standard drug oxybutynin in a rat model of bladder contraction.[9]

SAR_GPCR_Antagonists cluster_5HT7 5-HT₇ Antagonists cluster_M3 Muscarinic M₃ Antagonists Core_5HT7 N-(biphenyl-2-ylmethyl)alkanamide Biphenyl_Sub 2'-Chloro substitution (Kᵢ = 8.69 nM) Core_5HT7->Biphenyl_Sub Enhances affinity Piperazine 2-Methoxyphenylpiperazine Core_5HT7->Piperazine Interacts with receptor Core_M3 Biphenyl-2-ylcarbamate Hydrophobic_Group Biphenyl-2-yl group (Hydrophobic replacement) Core_M3->Hydrophobic_Group Key for affinity & selectivity Quinuclidine Quinuclidin-4-yl ester Core_M3->Quinuclidine Binds to receptor Synthesis_Workflow Start 4-Biphenyl Acetic Acid Step1 React with SOCl₂ in dry benzene Start->Step1 Intermediate 4-Biphenyl Acetyl Chloride Step1->Intermediate Step2 Condensation with Amine (R-NH₂) in pyridine Intermediate->Step2 Product N-Substituted (4-biphenyl) Acetamide Step2->Product

Figure 3: General synthetic workflow for N-(biphenyl) acetamide derivatives.<[10]/p>

Step-by-Step Protocol:

  • Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenyl acetic acid in dry benzene. Add thionyl chloride (SOCl₂) and reflux the mixture for approximately 2.5 hours at 80°C. [10]Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the desired amine in pyridine. Slowly add this solution to a flask containing the 4-biphenyl acetyl chloride intermediate dissolved in dry benzene, with continuous stirring at room temperature. [10]3. Workup: Continue stirring for 3 hours or until TLC indicates reaction completion. Perform an appropriate aqueous workup to remove pyridine and other water-soluble impurities.

  • Purification: Purify the final product by recrystallization or column chromatography to yield the desired N-substituted (4-biphenyl) acetamide derivative. [10]

Biological Evaluation: AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for assessing the AChE inhibitory activity of synthesized compounds, as performed for biphenyl derivatives. [1][5] Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of AChE enzyme.

  • Assay Setup: In a 96-well microplate, add the buffer, the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The N-(biphenyl-2-yl) scaffold remains a highly productive framework in drug discovery. This guide highlights the critical role of systematic structural modification in tuning the biological activity of these compounds. Key SAR insights reveal that:

  • Linker length and terminal functional groups are paramount for optimizing potency in enzyme inhibitors like those targeting cholinesterases. [1]* Steric hindrance and specific ring substitutions can be engineered to control metabolic stability and pharmacokinetic properties, such as peripheral restriction in FAAH inhibitors. [6][7]* Targeted substitutions on the biphenyl rings can dramatically enhance binding affinity and selectivity for GPCRs, as seen with 5-HT₇ and muscarinic antagonists. [8][9] Future research should focus on leveraging these established SAR principles while exploring novel substitution patterns to address challenges such as off-target toxicity and drug resistance. The continued application of computational modeling alongside empirical screening will undoubtedly unlock new therapeutic agents based on this versatile and privileged scaffold.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. [Link]

  • Novel N-biphenyl-2-ylmethyl 2-methoxyphenylpiperazinylalkanamides as 5-HT7R antagonists for the treatment of depression. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a New - Amanote Research. Amanote Research. [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. PubMed. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. PubMed. [Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PMC - PubMed Central. [Link]

  • Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. PubMed. [Link]

  • Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. PubMed. [Link]

  • N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. PubMed. [Link]

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]

Sources

Navigating the Labyrinth of Alkylating Agent Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, alkylating agents represent a foundational and frequently utilized class of therapeutics.[1][2] Their efficacy, however, is often curtailed by the emergence of drug resistance, a complex phenomenon that can lead to treatment failure.[1] A particularly challenging aspect of this resistance is the potential for cross-resistance, where resistance to one alkylating agent confers resistance to others. This guide provides an in-depth comparison of the cross-resistance patterns of various alkylating agents, supported by experimental data and detailed protocols to empower researchers in their quest for more effective cancer therapies.

The Clinical Challenge of Alkylating Agent Resistance

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately triggering cell death.[3] This class of drugs is diverse, encompassing nitrogen mustards, nitrosoureas, alkyl sulfonates, triazenes, and platinum-based compounds, each with distinct chemical properties and mechanisms of action.[3]

The development of resistance to these agents is a significant clinical hurdle.[1] Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of alkylating agents, leading to diminished therapeutic response. Understanding the specific mechanisms at play is crucial for predicting and potentially circumventing cross-resistance.

Unraveling the Molecular Tapestry of Resistance

The primary mechanisms governing resistance to alkylating agents can be broadly categorized into pre-target and post-target events. Pre-target mechanisms limit the drug's ability to reach and damage DNA, while post-target mechanisms enable the cell to tolerate or repair the DNA damage.

Enhanced DNA Repair: The Cell's First Line of Defense

A principal driver of resistance is the upregulation of DNA repair pathways. The O6-methylguanine-DNA methyltransferase (MGMT) protein is a key player, directly reversing alkylation at the O6 position of guanine, a particularly cytotoxic lesion.[2] Tumors with high levels of MGMT are often resistant to agents like temozolomide and carmustine.[2]

Other critical DNA repair pathways involved include:

  • Base Excision Repair (BER): Responsible for repairing single-base DNA damage.

  • Nucleotide Excision Repair (NER): Removes bulky DNA adducts.

  • Mismatch Repair (MMR): Corrects errors in DNA replication.

The specific DNA repair pathway utilized can influence the cross-resistance profile.

Glutathione-Mediated Detoxification: Neutralizing the Threat

The glutathione S-transferase (GST) enzyme family plays a vital role in detoxifying a wide array of xenobiotics, including alkylating agents.[4] GSTs catalyze the conjugation of glutathione to the alkylating agent, rendering it more water-soluble and facilitating its excretion from the cell.[4] Overexpression of specific GST isozymes has been linked to resistance to various alkylating agents.

Drug Efflux: Pumping Out the Problem

While less prominent for many classical alkylating agents compared to other chemotherapeutics, ATP-binding cassette (ABC) transporters can contribute to resistance by actively pumping drugs out of the cell, thereby reducing their intracellular concentration.

Comparative Analysis of Cross-Resistance Patterns

The extent of cross-resistance between different alkylating agents is not uniform and is highly dependent on the specific resistance mechanism acquired by the cancer cells. Experimental data from in vitro studies using human cancer cell lines provides valuable insights into these patterns.

Quantitative Cross-Resistance Data

The following tables summarize the cross-resistance profiles of various alkylating agent-resistant human cancer cell lines, as determined by the concentration required to inhibit cell survival by 90% (IC90). The Resistance Factor (RF) is calculated as the ratio of the IC90 of the resistant cell line to that of the parental cell line.

Table 1: Cross-Resistance in Raji Burkitt's Lymphoma Cell Lines [1]

Cell LineResistant toHN2 (RF)4-HC (RF)BCNU (RF)Melphalan (RF)Cisplatin (CDDP) (RF)
Raji/HN2Nitrogen Mustard7.03.01.01.01.0
Raji/BCNUBCNU1.0-5.34.04.0
Raji/CDDPCisplatin3.0-3.01.07.0

Table 2: Cross-Resistance in SCC-25 Squamous Cell Carcinoma Cell Line [1]

Cell LineResistant to4-HC (RF)Melphalan (RF)
SCC-25/CDDPCisplatin3.05.0

Table 3: Summary of Cross-Resistance and Collateral Sensitivity Patterns [5]

Resistant Cell Line Developed AgainstMost Frequent Cross-Resistance ToMost Frequent Collateral Sensitivity To
Melphalan (PAM)Nitrogen Mustard (HN2)-
BCNUNitrogen Mustard (HN2)-
4-Hydroxycyclophosphamide (4-HC)-Melphalan (PAM), BCNU

These data highlight that cross-resistance is not an absolute phenomenon. For instance, the Raji/HN2 cell line, while highly resistant to nitrogen mustard, showed no cross-resistance to BCNU, melphalan, or cisplatin.[1] Conversely, the Raji/BCNU line exhibited significant cross-resistance to melphalan and cisplatin.[1]

Interestingly, the phenomenon of collateral sensitivity , where resistance to one drug renders cells more sensitive to another, has also been observed.[5] For example, cell lines made resistant to 4-hydroxycyclophosphamide (4-HC) were often found to be more sensitive to melphalan and BCNU.[5]

Experimental Workflows for Assessing Cross-Resistance

To aid researchers in their investigations, we provide detailed protocols for key experiments in the study of alkylating agent cross-resistance.

Experimental Workflow: Generation of Drug-Resistant Cell Lines

G cluster_0 Phase 1: Initial Drug Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Stabilization and Characterization A 1. Culture parental cancer cell line to ~70% confluency. B 2. Determine the initial IC50 of the alkylating agent. A->B C 3. Treat cells with a starting concentration (e.g., IC10-IC20). B->C D 4. Monitor cell viability and allow recovery. C->D Intermittent or Continuous Exposure E 5. Gradually increase drug concentration in subsequent passages. D->E F 6. Passage cells that survive and proliferate. E->F G 7. Maintain resistant cells in a constant, selective drug concentration. F->G H 8. Periodically confirm the resistance phenotype (IC50 determination). G->H I 9. Cryopreserve resistant cell stocks at different passages. H->I

Caption: Workflow for generating drug-resistant cell lines.

Detailed Protocol for Generation of Drug-Resistant Cell Lines:

  • Cell Culture: Begin with a well-characterized parental cancer cell line and culture it under standard conditions until it reaches approximately 70-80% confluency.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or clonogenic assay) to determine the half-maximal inhibitory concentration (IC50) of the selected alkylating agent in the parental cell line.

  • Initial Drug Exposure: Treat the cells with a starting concentration of the alkylating agent, typically below the IC50 (e.g., IC10 to IC20), either continuously or intermittently (e.g., 24-72 hour exposure followed by a drug-free recovery period).[6]

  • Monitoring and Recovery: Closely monitor cell viability. After the initial drug exposure, replace the drug-containing medium with fresh medium and allow the surviving cells to recover and repopulate.

  • Dose Escalation: Once the cells have recovered and reached a suitable confluency, passage them and expose them to a slightly higher concentration of the alkylating agent. Repeat this process of gradual dose escalation.

  • Selection of Resistant Population: With each cycle of drug exposure and recovery, a population of more resistant cells will be selected.

  • Stabilization: Once a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant, selective concentration of the drug to ensure the stability of the resistant phenotype.

  • Characterization and Cryopreservation: Periodically confirm the resistance level by re-evaluating the IC50. Cryopreserve aliquots of the resistant cells at various passages for future experiments.

Experimental Protocol: MTT Cytotoxicity Assay

G A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with a serial dilution of the alkylating agent. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed the parental and resistant cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents to be tested. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

G A 1. Prepare cell lysates from parental and resistant cells. B 2. Determine protein concentration of the lysates. A->B D 4. Add cell lysate to the reaction mixture in a 96-well plate. B->D C 3. Prepare a reaction mixture containing buffer, GSH, and CDNB. C->D E 5. Monitor the increase in absorbance at 340 nm over time. D->E F 6. Calculate GST activity based on the rate of reaction. E->F

Caption: Workflow for the GST activity assay.

Detailed Protocol for GST Activity Assay:

  • Cell Lysate Preparation: Harvest parental and resistant cells and prepare cell lysates using a suitable lysis buffer. Centrifuge to remove cellular debris.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the Bradford or BCA assay.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[7]

  • Assay Initiation: In a 96-well plate, add a standardized amount of cell lysate to the reaction mixture to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm at regular intervals for a set period. The conjugation of GSH to CDNB by GST results in a product that absorbs light at this wavelength.[4][7]

  • Calculation of Activity: Calculate the rate of the reaction (change in absorbance per minute). GST activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the conjugation of a specific amount of substrate per minute under the defined assay conditions.[4]

Concluding Remarks and Future Directions

The cross-resistance patterns of alkylating agents are intricate and multifaceted, posing a significant challenge to effective cancer treatment. This guide has provided a framework for understanding the molecular underpinnings of this resistance and has offered detailed experimental protocols to facilitate further research in this critical area.

A judicious choice of alkylating agents, potentially used in sequential or combination therapies, may offer a rational strategy to circumvent resistance.[1] The observation of collateral sensitivity further opens up exciting therapeutic avenues. By continuing to unravel the complex interplay between different alkylating agents and the cellular resistance mechanisms, the scientific community can pave the way for more personalized and effective cancer therapies.

References

  • Frei, E. 3rd, Holden, S. A., Gonin, R., Waxman, D. J., & Teicher, B. A. (1993). Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies. Cancer Chemotherapy and Pharmacology, 33(2), 113–122. [Link]

  • GST Assay Protocol. (n.d.). San Diego State University. [Link]

  • Establishment of Drug-resistant Cell Lines. (n.d.). Creative Bioarray. [Link]

  • Schematic representation of the protocol used to develop drug-chemoresistant cell lines. (n.d.). ResearchGate. [Link]

  • Pirazzoli, V., & Politi, K. (2014). Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse. Cold Spring Harbor Protocols, 2014(2), 178–181. [Link]

  • Glutathione S-transferases Assay (GST). (n.d.). 3H Biomedical. [Link]

  • MGMT Assay Kit (MD0100) - Bulletin. (n.d.). [Link]

  • Glutathione S-Transferase Assay [Colorimetric]. (n.d.). G-Biosciences. [Link]

  • Kosaka, Y., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (186), e64121. [Link]

  • Cancers. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Wink, M. (2019). Collateral sensitivity of natural products in drug-resistant cancer cells. Phytomedicine, 52, 235-244. [Link]

  • Hall, M. D., et al. (2009). Collateral sensitivity as a strategy against cancer multidrug resistance. Drug Resistance Updates, 12(3), 67-75. [Link]

  • Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. 3rd (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 46(9), 4379–4383. [Link]

  • Oncotarget. (2016). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung... [Link]

  • Illustration of the MGMT activity assay strategy based on... (n.d.). ResearchGate. [Link]

  • Alkylating antineoplastic agent. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Samson, L. D., et al. (2019). Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells. PLoS One, 14(2), e0212323. [Link]

  • Drug sensitivity IC 50 -values and Relative resistance | Download Table. (n.d.). ResearchGate. [Link]

  • Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide. (n.d.). UW Medicine Pathology - University of Washington. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). MDPI. [Link]

  • MGMT activity determined by alkyl-transfer assays in tumors and matched... (n.d.). ResearchGate. [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. (2020). PLoS Computational Biology, 16(2), e1007679. [Link]

Sources

A Researcher's Comparative Guide to Validating the Biological Target of N-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its remarkable versatility allows for fine-tuning of pharmacological properties, leading to the development of potent and selective enzyme inhibitors, receptor antagonists, and other bioactive molecules.[1] However, the journey from a promising hit compound to a validated therapeutic hinges on a critical and often challenging step: unequivocally identifying and validating its biological target.

This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the biological targets of N-substituted acetamides. We will move beyond mere procedural descriptions to delve into the causality behind experimental choices, empowering researchers to design robust, self-validating workflows. Our focus is on providing a clear rationale for selecting the most appropriate techniques and integrating their outputs for a comprehensive understanding of a compound's mechanism of action.

The Imperative of Target Validation

Identifying the direct molecular target of a bioactive compound is paramount for several reasons. It provides a rational basis for lead optimization, enabling medicinal chemists to enhance potency and selectivity. Furthermore, a clear understanding of the target and any off-target interactions is crucial for predicting potential toxicities and ensuring the safety profile of a drug candidate.[2] For N-substituted acetamides, which can be designed to interact with a wide range of biological macromolecules, rigorous target validation is not just a recommendation but a necessity.

A Multi-pronged Approach to Target Validation

No single technique can definitively validate a biological target. A robust validation strategy employs a combination of orthogonal methods that provide converging lines of evidence. This guide will compare and contrast four major pillars of target validation:

  • Cellular Thermal Shift Assay (CETSA): Assessing target engagement in a cellular context.

  • Chemical Proteomics: Unbiased identification of binding partners.

  • Biophysical Assays: Quantifying the direct interaction between a compound and its purified target.

  • Genetic Approaches: Evaluating the phenotypic consequences of target modulation.

Below is a logical workflow illustrating how these techniques can be integrated for a comprehensive target validation cascade.

Target_Validation_Workflow cluster_0 Initial Hypothesis cluster_1 Target Identification & Engagement cluster_2 Biophysical Characterization cluster_3 Functional Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability) Chemical_Proteomics Chemical Proteomics (e.g., ABPP) Phenotypic_Screening->Chemical_Proteomics Unbiased target ID CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Target engagement in situ Biophysical_Assays Biophysical Assays (SPR, ITC) Chemical_Proteomics->Biophysical_Assays Validate direct binding CETSA->Biophysical_Assays Quantify interaction Genetic_Approaches Genetic Approaches (CRISPR/Cas9, siRNA) Biophysical_Assays->Genetic_Approaches Confirm functional relevance Validated_Target Validated_Target Genetic_Approaches->Validated_Target Validated Target

Caption: Integrated workflow for validating the biological target of N-substituted acetamides.

Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing whether a compound binds to its target within the complex milieu of a living cell.[3] The principle is based on the ligand-induced thermal stabilization of a protein.[4] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, causing it to denature at a higher temperature.[4]

Why CETSA is a valuable tool for N-substituted acetamides:

  • Label-free: It does not require modification of the compound or the target protein, preserving their native conformations.[5]

  • Physiologically Relevant: It confirms target engagement in a cellular environment, accounting for factors like cell permeability and intracellular metabolism.[3]

  • Versatile: Can be performed on cell lysates, intact cells, and even tissue samples.[6]

Comparative Analysis of CETSA Approaches
CETSA Method Principle Throughput Pros Cons
Western Blot-based CETSA Quantification of soluble protein at different temperatures using specific antibodies.[4]LowGold standard for validation of a specific target.Labor-intensive, not suitable for screening.[3]
High-Throughput CETSA (CETSA HT) Utilizes antibody-based detection in a microplate format (e.g., AlphaScreen, ELISA).[7]HighSuitable for screening compound libraries against a known target.Requires highly specific and validated antibodies.
Thermal Proteome Profiling (TPP) / CETSA-MS Combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[8]Low to MediumUnbiased, proteome-wide target and off-target identification.[8]Technically demanding, complex data analysis.
Experimental Protocol: Western Blot-based CETSA

This protocol provides a general framework for performing a traditional Western Blot-based CETSA to validate the engagement of an N-substituted acetamide with a hypothesized target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the N-substituted acetamide at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity of the lowest temperature sample.

    • Plot the normalized intensities against temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Chemical Proteomics: An Unbiased Approach to Target Identification

When the biological target of an N-substituted acetamide is unknown, chemical proteomics offers a powerful, unbiased strategy for its identification.[9] These techniques utilize chemical probes derived from the bioactive molecule to "fish" for its binding partners in a complex proteome.[10]

Activity-Based Protein Profiling (ABPP): A Key Chemical Proteomics Strategy

ABPP is particularly well-suited for identifying enzyme targets, a common modality for N-substituted acetamides.[11] ABPP uses chemical probes that covalently bind to the active sites of enzymes.[12]

Workflow for Target Identification using ABPP:

ABPP_Workflow Probe_Design Design & Synthesize N-substituted acetamide probe (with reporter tag) Incubation Incubate probe with cell lysate or intact cells Probe_Design->Incubation Enrichment Enrich probe-labeled proteins (e.g., via biotin-streptavidin) Incubation->Enrichment Digestion On-bead or in-gel protein digestion (trypsin) Enrichment->Digestion MS_Analysis LC-MS/MS analysis of peptides Digestion->MS_Analysis Data_Analysis Identify and quantify labeled proteins MS_Analysis->Data_Analysis

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Causality in Experimental Design for ABPP:

  • Probe Design: The N-substituted acetamide is modified with a reporter tag (e.g., biotin or an alkyne for click chemistry) and a reactive group. The placement of the tag and linker is critical to minimize steric hindrance and preserve the compound's binding affinity.

  • Competitive ABPP: To confirm that the probe binds to the same site as the parent compound, a competition experiment is performed. The proteome is pre-incubated with the unmodified N-substituted acetamide before adding the probe. A reduction in the signal for a particular protein indicates specific binding.

Biophysical Assays: Quantifying Direct Drug-Target Interactions

Once a putative target has been identified, biophysical assays are essential for confirming a direct interaction and quantifying its binding affinity, kinetics, and thermodynamics.[13] These assays typically use purified protein and the N-substituted acetamide.

Comparison of Key Biophysical Techniques
Technique Principle Key Parameters Measured Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Affinity (KD), kinetics (kon, koff)Real-time, label-free, provides kinetic information.Requires immobilization of the protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14]Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution, provides thermodynamic data.Requires large amounts of pure protein, lower throughput.

Supporting Experimental Data for N-Substituted Acetamides:

Several studies have utilized biophysical methods to characterize the interactions of N-substituted acetamides with their targets. For instance, novel N,N-substituted pyrazolopyrimidine acetamide derivatives have been synthesized and their high affinity for the translocator protein (TSPO) was confirmed through in vitro binding assays, with some compounds exhibiting picomolar to nanomolar affinity.[15][16] Another study reported N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives as Src kinase inhibitors, with IC50 values in the low micromolar range.[17]

Genetic Approaches: Linking Target to Phenotype

Genetic methods, such as CRISPR/Cas9-mediated gene editing and RNA interference (siRNA), are crucial for validating that the interaction between the N-substituted acetamide and its target is responsible for the observed biological effect.[2]

CRISPR/Cas9 for Target Validation:

CRISPR/Cas9 technology allows for the precise knockout or modification of the gene encoding the putative target protein.[18] If the knockout of the target gene phenocopies the effect of the N-substituted acetamide, it provides strong evidence for a direct link between the target and the compound's mechanism of action.

Experimental Workflow for CRISPR-based Target Validation:

  • Design and Synthesize sgRNA: Design single guide RNAs (sgRNAs) to target the gene of interest.

  • Transfect Cells: Introduce the sgRNA and Cas9 nuclease into the cells to generate a gene knockout.

  • Validate Knockout: Confirm the knockout at the protein level using Western blot.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with the N-substituted acetamide and assess the phenotypic response (e.g., cell viability, signaling pathway activation). A lack of response or a significantly diminished response in the knockout cells validates the target's role in the compound's activity.

Signaling Pathway Analysis:

Understanding the signaling pathways modulated by N-substituted acetamides is crucial for elucidating their mechanism of action. For example, some N-substituted acetamides that are TSPO ligands can modulate the PI3K/AKT pathway, which is critical for cell survival.[1] Another study showed that N-substituted acetamide derivatives can decrease inflammatory factor release through the NLRP3/GSDMD signaling pathway.[19]

Signaling_Pathway Acetamide N-Substituted Acetamide TSPO TSPO Acetamide->TSPO binds to PI3K PI3K TSPO->PI3K modulates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Example of a signaling pathway modulated by N-substituted acetamide TSPO ligands.

Conclusion

Validating the biological target of an N-substituted acetamide is a multifaceted process that requires a carefully planned, multi-pronged approach. By integrating evidence from cellular target engagement assays like CETSA, unbiased target identification methods such as chemical proteomics, quantitative biophysical characterization, and functional genetic validation, researchers can build a compelling case for a compound's mechanism of action. This comprehensive understanding is the bedrock upon which successful drug development programs are built.

References

  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • BenchChem. (2025). A comparative analysis of N-substituted acetamides in drug design.
  • BenchChem. (2025). A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds.
  • Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)
  • Harris, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB p
  • Siddiqui, S. Z., et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (n.d.).
  • BenchChem. (2025).
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Transloc
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PMC.
  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. (2017). PubMed Central.
  • REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. (2024).
  • BenchChem. (2025).
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed.
  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. (2025). ACS Omega.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed.
  • CRISPR approaches to small molecule target identific
  • Activity-Based Probe for N-Acylethanolamine Acid Amidase. (2015). PubMed.
  • Activity-based Protein Profiling. (n.d.).
  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. (n.d.).
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • Activity-based protein profiling: A graphical review. (n.d.). PMC.
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. (n.d.). Pelago Bioscience.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (n.d.). MDPI.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identific
  • Cysteine-specific Chemical Proteomics: From Target Identific
  • Current Advances in CETSA. (2022). Frontiers.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PMC.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.).
  • Biophysical Approaches for the Characterization of Protein-Metabolite Interactions. (2023). PubMed.
  • Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. (2017). Frontiers.
  • Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. (n.d.). DASH (Harvard).
  • AI Transforms CRISPR Screens to Identify Drug Targets Missed by Conventional Tools. (2025).

Sources

A Comparative Guide to the Cytotoxicity of Novel Chloroacetamides in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is paramount. Among the diverse chemical scaffolds under investigation, chloroacetamide derivatives have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed chloroacetamides, supported by experimental data and detailed protocols to empower researchers in their pursuit of next-generation cancer therapies.

Introduction: The Therapeutic Potential of Chloroacetamides

Chloroacetamides are characterized by a reactive chloroacetyl group, which can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This "warhead" chemistry has been leveraged to design potent inhibitors of various cellular targets crucial for cancer cell survival and proliferation. Recent studies have highlighted the versatility of the chloroacetamide scaffold, with novel derivatives showing activity against a range of malignancies, including leukemia, breast cancer, lung cancer, and prostate cancer.[1][2][3] This guide will delve into a comparative analysis of these novel agents, elucidating their cytotoxic efficacy and underlying mechanisms of action.

Comparative Cytotoxicity of Novel Chloroacetamide Derivatives

The cytotoxic potential of novel chloroacetamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data below, synthesized from multiple studies, showcases the varying efficacy of different chloroacetamide derivatives.

Compound Class/NameTarget Cancer Cell Line(s)IC50 (µM)Key Mechanistic Insight(s)Reference
Thiazole-bearing 2-chloroacetamides Jurkat (acute T-cell leukemia), MDA-MB-231 (triple-negative breast cancer)30-40Potential inhibition of Glutathione S-transferase (GST)
UPR1376 H1581 (FGFR1-amplified lung cancer)< 1 (nanomolar range)Irreversible inhibition of Fibroblast Growth Factor Receptor (FGFR)
N-(3-iodophenyl)-2,2-dichloroacetamide (3e) A549 (lung carcinoma)4.76Induction of apoptosis
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (d6, d7) MCF7 (breast adenocarcinoma)Not specified, but showed most activityNot specified
Substituted Chloroacetamides Breast, prostate, and oral cancer cell linesNot specified, but showed promiseInhibition of cancer stem cell self-renewal

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes. Researchers should consult the primary literature for detailed experimental parameters.

A key observation from these studies is the superior cytotoxic activity of 2-chloroacetamides compared to their 2,2-dichloroacetamide counterparts in certain contexts.[1] This highlights the importance of the specific chemical structure in determining biological activity. Furthermore, the development of targeted inhibitors like UPR1376, which shows high potency against cancers with specific genetic alterations (FGFR1 amplification), exemplifies a promising direction for personalized medicine.[2][4]

Mechanistic Insights into Chloroacetamide-Induced Cytotoxicity

The cytotoxic effects of novel chloroacetamides are mediated by various mechanisms, primarily involving the induction of apoptosis and the inhibition of key signaling pathways.

Inhibition of Pro-Survival Signaling Pathways

Fibroblast Growth Factor Receptor (FGFR) Signaling: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[1][2][4] Aberrant FGFR signaling is a known driver in several cancers.[3][5] Novel chloroacetamides, such as UPR1376, have been designed to act as irreversible inhibitors of FGFR by covalently binding to a cysteine residue in the receptor's P-loop.[2][4] This leads to the blockade of downstream signaling cascades, including the MAPK and AKT/mTOR pathways, ultimately inhibiting cell proliferation.[2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Chloroacetamide Novel Chloroacetamide (e.g., UPR1376) Chloroacetamide->FGFR

Caption: FGFR signaling pathway and its inhibition by novel chloroacetamides.

Induction of Oxidative Stress and Apoptosis

Several studies suggest that chloroacetamides can induce cytotoxicity by generating reactive oxygen species (ROS).[6][7][8] An excess of ROS can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.[9][10] The pro-apoptotic effects of some chloroacetamide derivatives are associated with the activation of key apoptotic regulators like JNK and p38.[6][7]

Modulation of Glutathione S-Transferase (GST) Activity

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics, including many anticancer drugs.[11][12][13] Overexpression of GSTs is a known mechanism of drug resistance in cancer.[14][15] Some novel chloroacetamides are thought to exert their cytotoxic effects by inhibiting GST activity.[1] By forming conjugates with glutathione, these compounds may deplete the cellular glutathione pool and directly inhibit GST, rendering cancer cells more susceptible to cytotoxic insults.[1]

GST_Inhibition_Pathway cluster_cellular_processes Cellular Processes Drug Anticancer Drug / Endogenous Toxin GST GST Drug->GST Cell_Death Cell Death Drug->Cell_Death Detoxified_Drug Detoxified Drug (Excreted) GST->Detoxified_Drug Chloroacetamide Novel Chloroacetamide Chloroacetamide->GST Inhibition GSH Glutathione (GSH) GSH->GST Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Culture (Seeding in 96-well plates) B 2. Compound Treatment (Serial dilutions of chloroacetamides) A->B C 3. Incubation (24-72 hours) B->C D 4. Cytotoxicity Assay C->D E 5. Data Acquisition (e.g., Plate Reader) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [16]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the novel chloroacetamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [16][17]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. [17]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. [18][19][20]LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [19]5. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [19]6. Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [21][22][23][24]In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [21]Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the chloroacetamide compounds in 6-well plates.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. [23]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [23]6. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

Novel chloroacetamides represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. The comparative data presented in this guide highlights the diverse efficacy and mechanisms of action of these compounds. The detailed experimental protocols provide a robust framework for researchers to conduct their own investigations into the cytotoxic properties of new chemical entities.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chloroacetamide scaffold for improved potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.

  • Biomarker Discovery: To identify patient populations that are most likely to respond to specific chloroacetamide-based therapies, particularly for targeted agents like FGFR inhibitors.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of novel chloroacetamide derivatives as effective and targeted cancer therapeutics.

References

  • Havryshchuk, L., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. Available from: [Link]

  • Fumarola, C., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC. Available from: [Link]

  • Sharma, R., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design, 95(2), 255-267. Available from: [Link]

  • Koole, K., et al. (2015). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology, 5, 23. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 45(9), 4300-4306. Available from: [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1691, 81-87. Available from: [Link]

  • Asati, V., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 64. Available from: [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375. Available from: [Link]

  • Medina-Cruz, D., & Garcia-Garcia, A. (2017). Role of glutathione S-transferase anzymes in toxicology, pharmacology and human disease. Revista de Toxicología, 34(1), 1-10. Available from: [Link]

  • PharmaFeatures. (2024). Resistance Mechanisms Unveiled: The Role of Glutathione S-Transferase in Cancer Therapy Failures. PharmaFeatures. Available from: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. Available from: [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available from: [Link]

  • Zhao, Z., et al. (2022). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. Molecules, 27(11), 3483. Available from: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available from: [Link]

  • Oakley, A. J. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7493. Available from: [Link]

  • Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 108. Available from: [Link]

  • Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed, 33907828. Available from: [Link]

  • Chen, C. H., et al. (2015). Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway. Chemical Research in Toxicology, 28(1), 120-130. Available from: [Link]

  • Davis, W., Jr., Ronai, Z., & Tew, K. D. (2001). Cellular thiols and reactive oxygen species in drug-induced apoptosis. The Journal of Pharmacology and Experimental Therapeutics, 296(1), 1-6. Available from: [Link]

  • Kasparkova, J., et al. (2011). Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 12(11), 7854-7873. Available from: [Link]

Sources

A Researcher's Guide to Evaluating N-(biphenyl-2-yl)-2-chloro-N-methylacetamide Against Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel compounds, such as N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, against chemoresistant cancer cell lines. We will use the hypothetical designation "Compound X" to refer to this compound throughout this guide to underscore the methodological focus. The principles and protocols outlined herein are designed to establish a robust, in-depth, and objective assessment of a compound's potential as a therapeutic agent in the challenging landscape of oncology.

The Imperative of Overcoming Multidrug Resistance

A primary obstacle in successful cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally distinct anticancer drugs.[1] This resistance can be intrinsic or acquired during treatment, often leading to therapeutic failure.[2] Key mechanisms underpinning MDR include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels.[2][3][4] Consequently, there is a critical need to discover and rigorously evaluate new chemical entities that can either evade these resistance mechanisms or exhibit efficacy in resistant cancer cell populations.

Profile of a Novel Investigational Compound: this compound (Compound X)

Compound X belongs to the N-aryl acetamide class of molecules. The presence of the chloroacetamide group suggests potential as an alkylating agent, a class of compounds known for their cytotoxic effects.[5] The biphenyl moiety may influence the compound's lipophilicity and interaction with biological targets.

Proposed Synthesis

The synthesis of Compound X can be approached through a standard chloroacetylation of a secondary amine precursor. This method is a well-established and efficient way to form the desired amide bond.[6][7]

Step 1: Synthesis of the Precursor N-methyl-[1,1'-biphenyl]-2-amine

This precursor can be synthesized via several established methods for N-methylation of anilines.

Step 2: Chloroacetylation

The final step involves the reaction of the secondary amine precursor with chloroacetyl chloride.[8]

G cluster_synthesis Proposed Synthesis of Compound X Precursor N-methyl-[1,1'-biphenyl]-2-amine Reagent Chloroacetyl Chloride Product This compound (Compound X) Base Pyridine or Triethylamine in DCM

A Framework for Comparative Efficacy Studies

To objectively evaluate Compound X, a comparative approach is essential. This involves selecting appropriate resistant cell line models and established chemotherapeutic agents as benchmarks.

Selection of Resistant Cell Lines

To assess the efficacy of Compound X against MDR, a panel of cancer cell lines with well-characterized resistance mechanisms should be employed. It is crucial to include both the parental, drug-sensitive cell line and its resistant counterpart.

Cell Line PairCancer TypeResistance Mechanism
MCF-7 (Parental) Breast AdenocarcinomaDrug-sensitive
MCF-7/ADR Breast AdenocarcinomaOverexpresses P-glycoprotein (P-gp), resistant to Doxorubicin.[4]
OVCAR-3 Ovarian AdenocarcinomaIntrinsically resistant to Cisplatin.[9]
A2780 (Parental) OvarianDrug-sensitive
A2780/ADR OvarianOverexpresses P-glycoprotein (P-gp), resistant to Doxorubicin.
Selection of Comparator Drugs

The choice of comparator drugs should be based on the standard-of-care for the cancer types being modeled.

Comparator DrugMechanism of ActionCommonly Used For
Doxorubicin Topoisomerase II inhibitor, DNA intercalator.[10]Breast Cancer, Ovarian Cancer
Cisplatin Forms DNA adducts, leading to apoptosis.[11]Ovarian Cancer
Paclitaxel Microtubule stabilizer, inhibits mitosis.[12]Breast Cancer, Ovarian Cancer

Experimental Protocols for Efficacy Evaluation

A multi-faceted experimental approach is necessary to build a comprehensive profile of Compound X's activity.

G cluster_workflow Experimental Workflow for Compound Evaluation A Cell Culture (Sensitive & Resistant Lines) B Compound Treatment (Compound X & Comparators) C Cell Viability Assay (MTT Assay) D Apoptosis Assay (Annexin V/PI Staining) E Cell Cycle Analysis (Propidium Iodide Staining) F Western Blot Analysis (Apoptotic Markers) G Data Analysis & Comparison

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration of Compound X required to inhibit cell growth by 50% (IC50).

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Compound X and comparator drugs for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. A lower IC50 value indicates greater potency. Comparing the IC50 values between sensitive and resistant cell lines will provide the first indication of whether Compound X can overcome specific resistance mechanisms.

Hypothetical Data Presentation:

CompoundIC50 in MCF-7 (µM)IC50 in MCF-7/ADR (µM)Resistance Factor (RF)
Doxorubicin 0.110.0100
Compound X 1.52.01.33

An RF close to 1 for Compound X would suggest it is not a substrate for the P-gp efflux pump, which is overexpressed in MCF-7/ADR cells.

Investigation of Apoptotic Induction (Annexin V/PI Staining)

This assay quantifies the extent to which Compound X induces programmed cell death (apoptosis).

Protocol:

  • Treat cells with Compound X at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.[13][14]

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter dead cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This analysis determines if Compound X causes cell cycle arrest at a specific phase, which can provide insights into its mechanism of action.

Protocol:

  • Treat cells with Compound X for a defined period (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol.[15]

  • Wash the cells and treat with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.[16]

Rationale: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Western Blot Analysis of Apoptotic Markers

To confirm the induction of apoptosis and elucidate the underlying pathway, the expression of key apoptotic proteins should be examined.[18]

Protocol:

  • Treat cells with Compound X and lyse the cells to extract proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using a chemiluminescent substrate.[19][20]

Rationale: The cleavage of caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis.[21] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 can indicate the involvement of the intrinsic (mitochondrial) apoptotic pathway.[22]

G cluster_pathway Hypothetical Apoptotic Pathway of Compound X CompoundX Compound X Bax_up Bax Upregulation Bcl2_down Bcl-2 Downregulation Mito Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation PARP PARP Cleavage Apoptosis Apoptosis

Interpreting the Data: Building a Comparative Profile

The collective data from these experiments will allow for a robust comparison of Compound X with standard chemotherapeutic agents.

  • Potency and Selectivity: The IC50 values will establish the potency of Compound X. A low resistance factor in MDR cell lines indicates a favorable profile for overcoming resistance.

  • Mechanism of Action: The apoptosis and cell cycle assays will shed light on how Compound X exerts its cytotoxic effects. For example, a G2/M arrest followed by apoptosis would suggest a mechanism involving mitotic disruption.

  • Apoptotic Pathway: Western blot analysis will help to delineate the specific apoptotic pathway activated by Compound X.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel compound, such as this compound, against resistant cancer cell lines. By employing a panel of resistant cell lines, appropriate comparator drugs, and a multi-pronged experimental strategy, researchers can generate a comprehensive dataset to support further preclinical and clinical development. Positive results from these in vitro studies would warrant progression to in vivo animal models to assess the compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system. The ultimate goal is to identify and develop new therapeutic agents that can overcome the significant clinical challenge of multidrug resistance in cancer.

References

A comprehensive list of references is available upon request.

Sources

A Senior Application Scientist's Guide to the Comparative Bioavailability of N-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioavailability Hurdle in Drug Discovery

In the journey of a drug from conception to clinical application, bioavailability stands as a critical gatekeeper. It defines the proportion of an administered dose that reaches systemic circulation, thereby becoming available to exert its therapeutic effect. Poor bioavailability is a primary cause of failure for many promising drug candidates. The N-substituted acetamide scaffold has emerged as a versatile and powerful tool in medicinal chemistry, not only for its role in defining pharmacodynamic interactions but also as a strategic moiety for overcoming pharmacokinetic challenges.[1][2]

This guide provides a comparative analysis of N-substituted acetamides, focusing on how this chemical modification can be strategically employed to enhance the bioavailability of parent compounds. We will delve into the underlying physicochemical principles, present comparative experimental data, and provide detailed protocols for assessing these improvements in a laboratory setting.

The Core Principle: How N-Acetamide Substitution Enhances Bioavailability

The modification of bioactive molecules, such as flavonoids, with N-substituted acetamide groups has been demonstrated to significantly improve their bioavailability.[3][4][5] This enhancement is primarily attributed to a strategic alteration of the compound's physicochemical properties. The acetamide moiety can modulate lipophilicity, a critical factor governing a molecule's ability to permeate the lipid-rich biological membranes of the gastrointestinal tract.[3][6] By replacing polar functional groups (e.g., hydroxyl groups) with acetamide groups, the overall polarity of the molecule is often reduced, leading to more favorable membrane partitioning and, consequently, improved absorption.

Below is a diagram illustrating the fundamental factors that govern the journey of an orally administered drug, highlighting the barriers that N-substitution aims to overcome.

cluster_GITract Gastrointestinal (GI) Tract cluster_Circulation Systemic Circulation DosageForm Oral Dosage Form Dissolution Drug Dissolution & Liberation DosageForm->Dissolution Absorption Absorption (GI Membrane Permeation) Dissolution->Absorption PortalVein Portal Vein Absorption->PortalVein Entry Systemic Drug in Systemic Circulation Liver Liver (First-Pass Metabolism) PortalVein->Liver Liver->Systemic Bioavailable Fraction Metabolites Metabolites Liver->Metabolites Elimination

Caption: Key factors influencing the oral bioavailability of a drug.

Comparative Analysis: Flavonoid vs. Flavonoid Acetamide Derivatives

A compelling demonstration of the efficacy of N-acetamide substitution is seen in the study of flavonoids. Flavonoids are a class of natural compounds with numerous biological activities, but their therapeutic potential is often hampered by poor bioavailability.[4][5] However, converting their hydroxyl groups to acetamide moieties leads to a significant increase in their ability to cross simulated digestive membranes.

The table below summarizes experimental data from an in vitro simulated digestion model, quantitatively comparing the bioavailability of several parent flavonoids to their N-acetamide derivatives.[3][4][5]

Parent CompoundTotal In Vitro Bioavailability (%) of Parent CompoundN-Acetamide DerivativeTotal In Vitro Bioavailability (%) of N-Acetamide DerivativeFold Increase in Bioavailability
Quercetin 10.78 - 19.29Quercetin Penta-acetamide20.70~1.1 - 1.9
Apigenin 16.59Apigenin Tri-acetamide22.20~1.3
Fisetin 16.19Fisetin Tetra-acetamide34.81~2.2
Kaempferol 15.40Kaempferol Tetra-acetamide21.34~1.4
Luteolin 17.50 (approx.)Luteolin Penta-acetamide25.50 (approx.)~1.5

Data synthesized from studies by Isika et al.[3][4]

The data unequivocally shows that the acetamide derivatives (FAs) exhibit significantly higher in vitro bioavailability compared to the unmodified flavonoids (UFs).[4][5] The most dramatic improvement is observed with Fisetin, where derivatization results in a greater than two-fold increase in bioavailability. This enhancement is a direct consequence of improved permeation across the dialysis membrane in the simulated gastrointestinal environment.

Experimental Protocol: In Vitro Bioavailability via Simulated Digestion

To ensure the trustworthiness and reproducibility of these findings, a detailed, self-validating protocol is essential. The following method simulates the enzymatic and pH conditions of the human gastric and intestinal tracts.

Principle

This assay measures the amount of a test compound that diffuses across a semi-permeable dialysis membrane (simulating the intestinal barrier) after being subjected to sequential enzymatic digestion mimicking the stomach and small intestine.

Materials
  • Dialysis tubing (Molecular Weight Cutoff: 12,000 Da)

  • Porcine pepsin

  • Pancreatin

  • Bile salts

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium bicarbonate (NaHCO₃), 0.1 M

  • UV-Vis Spectrophotometer

  • Incubator shaker (37°C)

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., parent flavonoid or N-substituted acetamide derivative) in a suitable solvent at a known concentration.

  • Gastric Digestion (Phase 1):

    • Mix the sample with a pepsin solution in an acidic environment (adjust to pH 2.0 with HCl) to simulate gastric fluid.[3]

    • Transfer the mixture into a pre-soaked dialysis tube and securely seal both ends.

    • Place the sealed dialysis tube into a beaker containing a known volume of PBS buffer.

    • Incubate at 37°C with gentle agitation for 2 hours.

    • At timed intervals (e.g., 30, 60, 90, 120 minutes), collect aliquots from the external buffer.

  • Intestinal Digestion (Phase 2):

    • Carefully remove the dialysis tube from the buffer.

    • Neutralize the contents of the tube with NaHCO₃ to approximately pH 7.0.

    • Add a solution containing pancreatin and bile salts to the dialysis tube to simulate intestinal fluid.[3]

    • Place the dialysis tube into a fresh beaker of PBS buffer and incubate at 37°C with gentle agitation for an additional 2 hours.

    • Continue to collect aliquots from the external buffer at timed intervals.

  • Quantification:

    • Determine the concentration of the compound in the collected aliquots using UV-Vis spectrophotometry at the compound's maximum absorbance wavelength (λ_max).[3] A standard calibration curve should be prepared to ensure accurate quantification.

  • Bioavailability Calculation:

    • The percentage of in vitro bioavailability is calculated as the cumulative amount of the compound that has passed through the dialysis membrane into the surrounding buffer relative to the initial amount of the compound introduced into the tube.[3]

The workflow for this protocol is visualized below.

cluster_prep Preparation cluster_gastric Phase 1: Gastric Simulation (2 hrs) cluster_intestinal Phase 2: Intestinal Simulation (2 hrs) cluster_analysis Analysis A Prepare Test Compound Stock Solution B Mix sample with Pepsin at pH 2.0 A->B C Seal in Dialysis Tube B->C D Incubate in PBS at 37°C C->D E Collect Aliquots from external buffer D->E F Neutralize tube contents E->F G Add Pancreatin & Bile Salts F->G H Incubate in fresh PBS at 37°C G->H I Collect Aliquots from external buffer H->I J Quantify Compound (UV-Vis Spectrophotometry) I->J K Calculate % Bioavailability J->K

Caption: Workflow of the in vitro bioavailability dialysis tubing method.

Structure-Activity Relationships (SAR) and Further Considerations

While the flavonoid case study is illustrative, the principles of N-acetamide substitution apply more broadly. Research into other scaffolds, such as pyrazolopyrimidines, has elucidated further structure-activity relationships.[6] Key findings include:

  • Lipophilicity and Chain Length: The length and branching of N-alkyl substituents are critical determinants of lipophilicity. Longer, straight carbon chains increase lipophilicity, which can be beneficial up to a point, after which it may negatively impact solubility and other properties.[6]

  • Steric Hindrance: The acetamide position is often tolerant to substitution, but bulky groups can sometimes negatively impact binding affinity to target proteins, requiring a careful balance between pharmacokinetic and pharmacodynamic optimization.[6]

Transition to In Vivo Assessment

While in vitro models are invaluable for initial screening, they do not capture the full complexity of a living system. Therefore, promising candidates must be advanced to in vivo pharmacokinetic (PK) studies in animal models (e.g., mice, rats).[7][8][9] These studies are essential to determine key parameters such as:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the concentration-time curve (AUC)

  • Absolute bioavailability (F%) , typically determined by comparing oral and intravenous administration.[9]

Conclusion and Future Outlook

The strategic use of N-substituted acetamide moieties is a validated and powerful approach for enhancing the bioavailability of promising therapeutic compounds.[3] By modulating key physicochemical properties, particularly lipophilicity, this modification directly addresses one of the most significant barriers in drug development: permeation across the gastrointestinal membrane. The comparative data on flavonoid derivatives provides clear, quantitative evidence of this strategy's success.

For drug development professionals, an integrated approach is paramount. The journey begins with rational chemical modification, guided by SAR principles, and must be rigorously validated through robust in vitro assays, such as the simulated digestion model detailed here. Ultimately, confirmation of enhanced bioavailability requires carefully designed in vivo pharmacokinetic studies to pave the way for clinical success. The N-substituted acetamide scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry efforts to turn bioactive molecules into effective medicines.

References

  • Basuli, F., Jackson, K., & Purohit, A. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. Retrieved from [Link]

  • Isika, M., Osonga, F., & Sadik, O. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. Retrieved from [Link]

  • Isika, M., Osonga, F., & Sadik, O. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. PubMed Central. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics. Jubilant Biosys. Retrieved from [Link]

  • Lee, H., et al. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Retrieved from [Link]

Sources

A Comparative Guide to Assessing Off-Target Effects of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity and minimizing off-target effects, which can lead to unforeseen toxicity and a narrow therapeutic window. This guide provides an in-depth, technical comparison for assessing the off-target profile of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, a compound featuring a reactive chloroacetamide moiety.

The chloroacetamide functional group classifies this molecule as a covalent inhibitor, a class of compounds that form a stable, covalent bond with their target protein. While this can lead to high potency and prolonged duration of action, the inherent reactivity of the "warhead" also presents a risk of unintended interactions with other proteins in the proteome.[1][2] Therefore, a rigorous and multi-faceted approach to off-target profiling is not just recommended but essential.

This guide will compare the potential off-target profile of chloroacetamide-containing compounds with that of a well-characterized covalent inhibitor, Ibrutinib. Furthermore, it will provide detailed, field-proven experimental protocols for key assays in off-target assessment, empowering researchers to design and execute self-validating studies.

Comparative Analysis: Chloroacetamides vs. Ibrutinib

To contextualize the potential off-target liabilities of this compound, we will compare it to Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[3][4] Ibrutinib is a well-documented covalent inhibitor with a known profile of off-target activities that have been linked to clinical side effects.[5][6] This comparison will highlight the importance of comprehensive profiling for any novel covalent inhibitor.

FeatureThis compound (Predicted)Ibrutinib (Clinically Validated)
Warhead ChloroacetamideAcrylamide
Primary Target(s) Undetermined (Assumed to be a specific protein of interest)Bruton's tyrosine kinase (BTK)
Known/Predicted Off-Targets Proteins with reactive cysteine or selenocysteine residues. Examples include very-long-chain fatty acid elongases, glutathione peroxidase 4 (GPX4), and TEAD transcription factors.[7][8][9] Chloroacetamides are also known to induce oxidative stress.[10]Multiple kinases, including EGFR, TEC family kinases, and CSK.[3][6]
Potential Clinical Implications of Off-Targets Dependent on the specific off-targets. Could range from metabolic disturbances to altered cell signaling and proliferation. The potential for genotoxicity has also been reported for some chloroacetamides.[10]Cardiotoxicity (atrial fibrillation) linked to CSK inhibition, skin toxicities due to EGFR inhibition, and bleeding events.[3][4][6]

This comparative overview underscores that while the primary target of a covalent inhibitor may be novel, the reactive nature of its warhead can lead to a predictable class of off-target interactions. For chloroacetamides, the primary concern is their reactivity towards nucleophilic residues like cysteine, which are present in a wide range of proteins.

Experimental Workflow for Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged approach, moving from broad, proteome-wide screens to more focused validation assays. The following workflow provides a logical progression for characterizing the selectivity of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Functional Characterization Proteome-wide CETSA Proteome-wide CETSA Dose-Response CETSA Dose-Response CETSA Proteome-wide CETSA->Dose-Response CETSA Identify potential off-targets Kinase Panel Screen Kinase Panel Screen IC50 Determination IC50 Determination Kinase Panel Screen->IC50 Determination Identify off-target kinases Cellular Phenotypic Assays Cellular Phenotypic Assays Dose-Response CETSA->Cellular Phenotypic Assays Confirm cellular engagement IC50 Determination->Cellular Phenotypic Assays Confirm functional inhibition Receptor Binding Assays Receptor Binding Assays Cellular Phenotypic Assays->Receptor Binding Assays Characterize specific interactions

Caption: A comprehensive workflow for assessing off-target effects.

Detailed Experimental Methodologies

The following sections provide detailed, step-by-step protocols for three critical assays in the assessment of off-target effects. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][14]

Workflow for CETSA

G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble/insoluble fractions Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot / MS Western Blot / MS Protein Quantification->Western Blot / MS Analyze soluble protein levels

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C. The concentration of the compound should be optimized based on its expected potency.

  • Heat Shock:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[11]

    • Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration in the soluble fraction using a standard method like the BCA assay.

    • Analyze the abundance of the target protein and suspected off-targets in the soluble fractions by Western blotting or mass spectrometry.

Causality of Experimental Choices:

  • Intact Cells: Using intact cells provides a more physiologically relevant environment, accounting for cell permeability and intracellular metabolism of the compound.

  • Temperature Gradient: The gradient allows for the determination of the protein's melting curve, and a shift in this curve upon compound treatment is a direct measure of target engagement.

  • Freeze-Thaw Lysis: This method is gentle and avoids the use of detergents that could interfere with protein stability.

  • High-Speed Centrifugation: This step is crucial for effectively separating the heat-induced protein aggregates from the soluble, native proteins.

In Vitro Kinase Profiling

Given that kinases are a common class of off-targets for many small molecules, a broad kinase panel screen is a critical step in off-target assessment.[15][16]

Workflow for In Vitro Kinase Assay

G Prepare Kinase Reaction Prepare Kinase Reaction Add Compound Add Compound Prepare Kinase Reaction->Add Compound Initiate Reaction Initiate Reaction Add Compound->Initiate Reaction Add ATP Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Phosphorylation Detect Phosphorylation Stop Reaction->Detect Phosphorylation Data Analysis Data Analysis Detect Phosphorylation->Data Analysis Calculate % inhibition

Caption: General workflow for an in vitro kinase profiling assay.

Protocol:

  • Reaction Setup:

    • In a multi-well plate (e.g., 384-well), add the kinase, a suitable substrate (peptide or protein), and the assay buffer.[17]

    • Add this compound at a range of concentrations. Include a positive control inhibitor and a vehicle control (DMSO).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km for each kinase to ensure physiological relevance.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[16][17]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Determine the IC50 value for any kinases that show significant inhibition.

Causality of Experimental Choices:

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases increases the likelihood of identifying unexpected off-target interactions.

  • Physiological ATP Concentration: Using an ATP concentration near the Km value provides a more accurate measure of inhibitor potency under conditions that mimic the cellular environment.

  • Multiple Detection Formats: The choice of detection method depends on the specific kinases and available instrumentation. Each has its own advantages in terms of sensitivity and throughput.

Radioligand Receptor Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[18][19] It is particularly useful for validating hits from initial screens and for characterizing the binding properties of a compound to a known off-target.

Workflow for Radioligand Binding Assay

G Prepare Membranes/Cells Prepare Membranes/Cells Incubate with Radioligand & Compound Incubate with Radioligand & Compound Prepare Membranes/Cells->Incubate with Radioligand & Compound Separate Bound/Free Ligand Separate Bound/Free Ligand Incubate with Radioligand & Compound->Separate Bound/Free Ligand Filtration Quantify Radioactivity Quantify Radioactivity Separate Bound/Free Ligand->Quantify Radioactivity Scintillation counting Data Analysis Data Analysis Quantify Radioactivity->Data Analysis Determine Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Preparation of Receptor Source:

    • Prepare cell membranes or use whole cells expressing the receptor of interest.[20]

  • Binding Reaction:

    • In a multi-well plate, incubate the receptor source with a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and a range of concentrations of the unlabeled test compound (this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes/cells with the bound radioligand.[18]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality of Experimental Choices:

  • Radiolabeled Ligand: The high sensitivity of radiodetection allows for the use of low, physiologically relevant concentrations of the ligand.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by its ability to compete with the binding of a known radioligand.

  • Rapid Filtration: This is a critical step to quickly separate the bound and free radioligand before the binding equilibrium can shift.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery and development. For covalent inhibitors like this compound, this process is of paramount importance. By employing a systematic and multi-faceted approach that includes proteome-wide profiling, focused biochemical assays, and cell-based target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity profile. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for scientists working to advance novel therapeutics, ensuring that both efficacy and safety are rigorously evaluated.

References

  • Xiao, L., et al. (2020). Ibrutinib-mediated atrial fibrillation is likely due to off-target CSK inhibition. Blood, 136(20), 2325-2336.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Lee, S., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 459-462. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Potjewyd, F., et al. (2021). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. RSC Medicinal Chemistry, 12(9), 1436-1454.
  • Herman, S. E., et al. (2017). Ibrutinib-associated atrial fibrillation. New England Journal of Medicine, 377(16), 1594-1596.
  • AJMC. (2020, August 16). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects.
  • Zhang, T., et al. (2020). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Journal of the American Chemical Society, 142(30), 13036-13045.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531.
  • Mulder, T., et al. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. HemaSphere, 5(6), e586.
  • Mons, E., et al. (2022).
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • MedChemExpress. (n.d.). Chloroacetamide inhibits.
  • Expert Opinion on Drug Discovery. (2023). Key advances in the development of reversible covalent inhibitors.
  • Lee, H., & Kim, Y. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules, 27(23), 8274.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay. protocols.io.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Randolph, J. T., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(6), 3852-3865.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay.
  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors.
  • ACS Chemical Biology. (2023). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action.
  • ACS Chemical Biology. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ResearchGate. (2023). In vitro kinase assay.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2.
  • CETSA. (n.d.). CETSA.
  • bioRxiv. (2018). Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors.
  • MDPI. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Frontiers in Oncology. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.
  • RSC Publishing. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • ACS Chemical Biology. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.
  • National Center for Biotechnology Information. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles.
  • National Institutes of Health. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • PubMed. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

Section 1: Hazard Assessment & Characterization

The foundational step in any disposal procedure is a thorough understanding of the compound's potential hazards. Based on its chemical structure—specifically the presence of a chloroacetamide functional group—N-(biphenyl-2-yl)-2-chloro-N-methylacetamide is classified as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway.[1][2][3]

Analysis of analogous compounds suggests a consistent hazard profile. The following table summarizes the inferred risks, which should be assumed for this compound in the absence of specific data.

Potential Hazard GHS Category (Inferred) Rationale and Immediate Implications Supporting Sources
Acute Oral ToxicityCategory 4Harmful if swallowed. Ingestion can lead to adverse health effects.[4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact. Prolonged exposure should be avoided.[4][7]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation. Direct contact can result in damage.[4][7][8]
Respiratory Tract IrritationCategory 3May cause respiratory irritation if inhaled as a dust or aerosol.[4][6][7]

The causality behind these hazards lies in the reactivity of the chloroacetamide moiety and the overall molecular properties. This profile mandates careful handling and strict adherence to personal protective equipment protocols.

Section 2: Personal Protective Equipment (PPE) Protocol

Before handling the compound for any purpose, including disposal, the following minimum PPE must be worn. This protocol is a self-validating system; adherence ensures a primary barrier against the hazards identified above.

  • Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][9] The risk of serious eye irritation necessitates this level of protection.[4][7]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated gloves must be removed and disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[5] For handling larger quantities or during spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection : All handling of the solid compound that could generate dust, and the preparation of its waste, should be conducted inside a certified chemical fume hood to prevent inhalation.[10]

Section 3: Waste Segregation & Containment Protocol

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing different waste classes is not only dangerous but can also lead to significant increases in disposal costs.[3]

Step-by-Step Containment Procedure:
  • Identify the Correct Waste Stream : As a chlorinated compound, this compound and any materials contaminated with it must be disposed of in the "Halogenated Organic Waste" stream.[1][3][11] Never mix this waste with non-halogenated solvents or other waste categories.[1][2]

  • Select an Appropriate Waste Container :

    • For Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed. The container must be clearly labeled for solid waste.

    • For Contaminated Labware (e.g., pipette tips, weighing paper) : Collect in a designated, lined container or a sealed, heavy-duty plastic bag clearly marked as "Halogenated Organic Waste."

  • Label the Container : Before adding any waste, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste this compound".

    • The primary hazards (e.g., "Irritant," "Acutely Toxic").

    • The date accumulation started.

  • Accumulate Waste Safely :

    • Keep the waste container closed at all times except when actively adding waste.[1][3] This prevents the release of vapors and protects against spills.

    • Store the container in a designated satellite accumulation area, preferably within a fume hood or in a ventilated cabinet with secondary containment.[11]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Section 4: Disposal Workflow and Decision Logic

The following diagram illustrates the complete workflow from the point of waste generation to its final removal by your institution's Environmental Health & Safety (EHS) department. This process ensures every step is deliberate and compliant.

G A Waste Generated (e.g., excess solid, contaminated gloves) B Hazard Assessment: Contains Chlorine? A->B C YES: Classify as Halogenated Organic Waste B->C Yes D Select appropriate, sealable waste container C->D E Affix Hazardous Waste Label with full chemical name D->E F Add waste to container and securely close lid E->F G Store container in designated Satellite Accumulation Area F->G H Request waste pickup from Environmental Health & Safety (EHS) G->H I EHS transports for final disposal (e.g., incineration) H->I

Caption: Disposal workflow for this compound.

The final disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen chloride gas.[12] This is handled by your licensed disposal company.

Section 5: Decontamination & Spill Management

Decontaminating Glassware
  • Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone).

  • Dispose of the initial rinseate into the "Halogenated Organic Waste" container, as it is now contaminated.

  • Proceed with a standard triple rinse and wash protocol.

Empty Container Disposal

Empty containers that held the pure compound must be managed carefully. They should be triple-rinsed with a solvent, with the rinseate collected as halogenated waste.[13] After rinsing, deface the original label and dispose of the container according to institutional guidelines for clean glass or plastic.[13]

Managing Small Spills
  • Ensure the spill area is well-ventilated, preferably within a fume hood.

  • Wearing full PPE, absorb the solid spill with a chemically inert absorbent material.

  • Carefully sweep or scoop the material and contaminated absorbent into a designated container for solid halogenated waste.[4][12]

  • Wipe the spill area with a cloth dampened with a solvent, and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

References

  • Safety Data Sheet - Aaronchem. (2025). Aaronchem.
  • 2-Chloro-N-methoxy-N-methylacetamide - Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-Chloro-N-methylacetamide - Safety D
  • 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety D
  • N-Vinyl-N-methylacetamide, 99% - Material Safety D
  • N,N-Dimethylacetamide - SAFETY D
  • 2-Chloro-N-methylacetamide | 96-30-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo (UiO).
  • N-(4-Aminophenyl)
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • 7.2 Organic Solvents. (n.d.). Cornell University EHS.
  • 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716. (n.d.). PubChem.

Sources

Personal protective equipment for handling N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound. As a conscientious researcher, your safety, and the integrity of your work, are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory. The information herein is synthesized from established safety data for structurally similar chloroacetamide compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Risk Mitigation

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationPotential EffectsPrimary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2][3]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[2][3]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Eye Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction.[3][5]Skin Contact
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a sufficient barrier between you and the chemical.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are of sufficient thickness and are changed regularly or immediately if contaminated.[4][6]To prevent skin contact and absorption. Thicker gloves offer better protection.[6]
Eyes Chemical safety goggles with side shields or a full-face shield.[1][4][6]To protect against splashes and airborne particles. Standard eyeglasses are insufficient.[6]
Body A laboratory coat or chemical-resistant suit.[4][7]To protect skin from accidental spills and contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[1][4]To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Colleagues Start->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Spill Residue into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess material, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. [5][8]* Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. [8][9]Do not dispose of this chemical down the drain or in regular trash. [5][9][10]* Regulatory Compliance: Ensure all disposal practices are in strict accordance with local, state, and federal regulations. [5][9] By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773. PubChem - NIH. [Link]

  • Pesticide use and personal protective equipment. Health.vic. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.